N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(oxiran-2-ylmethyl)-N-propyloctane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F17NO3S/c1-2-3-32(4-6-5-35-6)36(33,34)14(30,31)12(25,26)10(21,22)8(17,18)7(15,16)9(19,20)11(23,24)13(27,28)29/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAWIZXIWLKJKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CO1)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405748 | |
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-N-[(oxiran-2-yl)methyl]-N-propyloctane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77620-64-5 | |
| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluoro-N-[(oxiran-2-yl)methyl]-N-propyloctane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide (CAS 77620-64-5)
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide, a fluorinated organic compound with potential applications in advanced materials science. Drawing upon available data and established principles of organic and materials chemistry, this document will detail its properties, a plausible synthetic route, potential applications, and essential safety considerations. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the unique properties imparted by the combination of a perfluoroalkyl chain and a reactive epoxy group.
Introduction and Molecular Architecture
This compound is a complex molecule characterized by three key functional components: a long-chain perfluoro-n-octyl group (C8F17), a sulfonamide linker (-SO2N-), and a reactive epoxypropyl (glycidyl) group. The perfluoroalkyl "tail" is responsible for the compound's oleophobic and hydrophobic properties, contributing to low surface energy, high thermal stability, and chemical resistance. The epoxy ring is a highly strained three-membered ether, making it susceptible to ring-opening reactions with a variety of nucleophiles. This reactive "head" provides a versatile handle for polymerization or grafting onto other molecules and surfaces. The N-propyl group provides a short alkyl spacer.
This unique combination of a stable, low-energy fluorinated tail and a reactive functional head suggests its utility as a monomer for specialty polymers, a surface modifying agent, and a building block in organic synthesis.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not widely available in the public domain. However, based on its chemical structure and data from related compounds, we can infer certain characteristics. The properties listed below are a combination of available data from chemical suppliers and estimated values based on chemical principles.
| Property | Value | Source/Comment |
| CAS Number | 77620-64-5 | Alfa Chemistry[1] |
| Molecular Formula | C14H12F17NO3S | Alfa Chemistry[1] |
| Molecular Weight | 597.29 g/mol | Alfa Chemistry[1] |
| Appearance | Likely a liquid or low-melting solid | Inferred from structure |
| Boiling Point | Not available | Expected to be high due to molecular weight |
| Melting Point | Not available | - |
| Solubility | Insoluble in water; Soluble in fluorinated solvents and some polar organic solvents | Inferred from perfluoroalkyl and organic components |
| Purity | >80.0% (by GC) | Alfa Chemistry[1] |
| Shelf Life | 1460 days | Labsolu[2] |
Synthesis and Characterization
A validated, step-by-step synthesis protocol for this compound is not readily found in peer-reviewed literature. However, a plausible and scientifically sound two-step synthetic pathway can be proposed based on established methods for the synthesis of related N-alkylated perfluoroalkanesulfonamides and their subsequent modification.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Step 1: Synthesis of the Precursor, N-Propylperfluoro-n-octylsulfonamide. This step involves the reaction of perfluoro-n-octylsulfonyl fluoride with n-propylamine.
-
Step 2: Introduction of the Epoxy Group. The resulting N-propylperfluoro-n-octylsulfonamide is then reacted with an epoxy-containing electrophile, such as epichlorohydrin, under basic conditions to yield the final product.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, experimental protocol. This protocol has not been experimentally validated and should be adapted and optimized by qualified personnel in a controlled laboratory setting.
Step 1: Synthesis of N-Propylperfluoro-n-octylsulfonamide
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve perfluoro-n-octylsulfonyl fluoride (1.0 eq) in a suitable aprotic solvent such as diethyl ether or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of n-propylamine (2.2 eq) in the same solvent to the cooled solution via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of dilute hydrochloric acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude N-propylperfluoro-n-octylsulfonamide.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound
-
To a solution of N-propylperfluoro-n-octylsulfonamide (1.0 eq) and epichlorohydrin (1.5 eq) in a suitable solvent (e.g., a mixture of a polar aprotic solvent and water), add a strong base such as sodium hydroxide or potassium hydroxide (1.5 eq) portion-wise at room temperature. A phase-transfer catalyst may be beneficial.
-
Heat the mixture to 50-70 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the final product by vacuum distillation or column chromatography.
Characterization
While specific spectroscopic data is not publicly available, the following analytical techniques would be essential for the structural confirmation and purity assessment of the synthesized compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would provide detailed information about the hydrogen, carbon, and fluorine environments in the molecule, confirming the presence of the propyl, epoxypropyl, and perfluorooctyl groups.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the sulfonamide group (around 1350 and 1150 cm⁻¹), C-F bonds (strong absorptions in the 1100-1300 cm⁻¹ region), and the epoxy ring (around 1250, 915, and 840 cm⁻¹) would be expected.
-
Mass Spectrometry (MS): Would be used to determine the molecular weight and fragmentation pattern, further confirming the structure.
Potential Applications
The unique bifunctional nature of this compound suggests its use in several high-performance applications, primarily in the field of materials science.
-
Surface Modification: The compound can be used to create oleophobic and hydrophobic surfaces on various substrates. The epoxy group can react with hydroxyl, amine, or thiol groups on surfaces like glass, metal oxides, or textiles, covalently bonding the low-surface-energy perfluoroalkyl chains. This could be valuable for creating anti-fouling, anti-graffiti, and easy-to-clean coatings.
-
Fluorinated Polymers: It can serve as a monomer or a co-monomer in the synthesis of specialty polymers. The ring-opening polymerization of the epoxy group can lead to fluorinated polyethers with unique properties such as high thermal and chemical stability, low refractive index, and low dielectric constant. These polymers could find applications in advanced electronics, optics, and high-performance seals and gaskets.
-
Organic Synthesis: The compound can be used as a building block to introduce the perfluorooctylsulfonamide group into more complex molecules. The reactive epoxy ring allows for a range of chemical transformations.
Safety and Handling
Specific toxicological data for this compound is not available. However, based on the structural alerts from its constituent parts (perfluoroalkyl substance and epoxy group), a precautionary approach to handling is strongly advised.
-
General Hazards: As a member of the per- and polyfluoroalkyl substances (PFAS) family, it should be considered persistent and potentially bioaccumulative. Many PFAS compounds are known for their environmental persistence and potential for long-range transport. The epoxy group is a known sensitizer and can cause skin and eye irritation, as well as allergic reactions.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.
-
Handling Precautions: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Due to its perfluorinated nature, incineration at high temperatures is the preferred method of destruction.
Environmental Fate
The environmental fate of this compound has not been specifically studied. However, as a perfluoroalkylsulfonamide derivative, it is expected to be highly persistent in the environment. The strong carbon-fluorine bonds are resistant to degradation under normal environmental conditions. It is plausible that over time, the epoxy group may hydrolyze, but the perfluorinated tail and the sulfonamide linkage are expected to remain intact for extended periods. Given the general concerns about PFAS, release into the environment should be strictly avoided.
Conclusion
This compound is a specialty chemical with significant potential in the development of advanced materials, owing to its unique combination of a highly fluorinated, low-energy tail and a reactive epoxy head. While detailed, publicly available data on this specific compound is scarce, its properties and reactivity can be reasonably inferred from the well-established chemistry of its constituent functional groups. Further research into its synthesis, characterization, and application is warranted to fully explore its potential. All work with this and related compounds should be conducted with appropriate safety precautions, considering its classification as a PFAS and the presence of a reactive epoxy moiety.
References
Sources
An In-Depth Technical Guide to the Synthesis of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive, technically detailed overview of the synthesis of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide, a specialized fluorinated epoxy compound. The synthesis is presented as a two-step process, beginning with the preparation of the intermediate, N-Allyl-N-propyl-perfluorooctylsulfonamide, followed by its subsequent epoxidation. This document is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies, ensuring a thorough understanding for researchers and professionals in the field.
Introduction and Strategic Overview
This compound is a molecule of interest due to its unique combination of a highly fluorinated, lipophobic perfluorooctylsulfonamide backbone and a reactive epoxy functional group. This structure suggests potential applications in the development of specialized polymers, surface coatings, and as a versatile building block in medicinal chemistry. The perfluoroalkyl chain imparts properties such as high thermal and chemical stability, while the epoxy ring allows for a variety of subsequent chemical modifications.
The synthetic strategy is logically divided into two distinct stages:
-
Stage 1: Synthesis of the Allylic Precursor. This involves the formation of the sulfonamide bond by reacting perfluorooctanesulfonyl fluoride with a custom-synthesized secondary amine, N-allyl-N-propylamine. This step is crucial for introducing the propyl and allyl functionalities to the nitrogen atom.
-
Stage 2: Epoxidation of the Allylic Double Bond. The terminal double bond of the allyl group in the precursor is then oxidized to form the desired epoxide ring, yielding the final product.
This guide will provide detailed protocols for each stage, including the synthesis of the necessary secondary amine precursor, purification techniques, and methods for structural characterization.
Synthesis of the Precursor: N-Allyl-N-propylamine
A critical starting material for this synthesis is the secondary amine, N-allyl-N-propylamine. While commercially available, its synthesis in the laboratory is straightforward.
Reaction Principle
This synthesis is a standard nucleophilic substitution reaction where allylamine is N-alkylated using a propyl halide (e.g., 1-bromopropane) in the presence of a base to neutralize the hydrohalic acid byproduct.
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| Allylamine | 57.09 | 0.2 | 1.0 | 11.4 g (15.0 mL) |
| 1-Bromopropane | 123.0 | 0.22 | 1.1 | 27.1 g (22.0 mL) |
| Potassium Carbonate | 138.21 | 0.3 | 1.5 | 41.5 g |
| Acetonitrile | 41.05 | - | - | 200 mL |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add allylamine (11.4 g, 0.2 mol) and acetonitrile (200 mL).
-
Add potassium carbonate (41.5 g, 0.3 mol) to the stirred solution.
-
Slowly add 1-bromopropane (27.1 g, 0.22 mol) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
The resulting crude oil is purified by fractional distillation under atmospheric pressure to yield N-allyl-N-propylamine as a colorless liquid.
Stage 1: Synthesis of N-Allyl-N-propyl-perfluorooctylsulfonamide
This stage involves the core reaction of forming the sulfonamide by reacting perfluorooctanesulfonyl fluoride with the synthesized N-allyl-N-propylamine.
Reaction Principle
The highly electrophilic sulfur atom in perfluorooctanesulfonyl fluoride readily reacts with the nucleophilic nitrogen of the secondary amine. A tertiary amine base, such as triethylamine, is used to scavenge the hydrogen fluoride generated during the reaction.[1]
Caption: Synthesis of the allylic sulfonamide precursor.
Experimental Protocol
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |
| Perfluorooctanesulfonyl Fluoride | 502.12 | 0.05 | 1.0 | 25.1 g |
| N-Allyl-N-propylamine | 99.17 | 0.055 | 1.1 | 5.45 g |
| Triethylamine | 101.19 | 0.06 | 1.2 | 6.07 g (8.4 mL) |
| Diethyl Ether (anhydrous) | 74.12 | - | - | 250 mL |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve perfluorooctanesulfonyl fluoride (25.1 g, 0.05 mol) in anhydrous diethyl ether (150 mL).
-
Cool the solution to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of N-allyl-N-propylamine (5.45 g, 0.055 mol) and triethylamine (6.07 g, 0.06 mol) in anhydrous diethyl ether (100 mL).
-
Add the amine solution dropwise to the stirred solution of perfluorooctanesulfonyl fluoride over a period of 1 hour, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
The reaction mixture will contain a precipitate of triethylammonium fluoride. Filter the mixture and wash the solid with a small amount of diethyl ether.
-
Combine the filtrates and wash successively with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-Allyl-N-propyl-perfluorooctylsulfonamide as a colorless oil.
Stage 2: Epoxidation of N-Allyl-N-propyl-perfluorooctylsulfonamide
The final step is the selective oxidation of the alkene functionality in the allylic precursor to form the epoxide.
Reaction Principle
The epoxidation is achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The peroxy acid delivers an oxygen atom to the double bond in a concerted mechanism, forming the epoxide and the corresponding carboxylic acid as a byproduct. The electron-withdrawing nature of the sulfonamide group makes the double bond electron-deficient, which can affect the reaction rate.
Sources
N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide molecular weight
An In-Depth Technical Guide to N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of this compound, a complex fluorinated organic compound. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and chemical structure. It further explores the general synthetic pathways applicable to this class of compounds, outlines robust analytical methodologies for its detection and quantification, discusses potential applications based on its unique chemical functionalities, and provides essential safety and handling protocols. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving per- and polyfluoroalkyl substances (PFAS).
Introduction: Understanding a Unique PFAS Molecule
This compound is a member of the vast family of per- and polyfluoroalkyl substances (PFAS). These compounds are characterized by a partially or fully fluorinated alkyl chain, which imparts unique properties such as thermal stability and both hydrophobic and oleophobic characteristics. This specific molecule is distinguished by two key features:
-
A perfluoro-n-octylsulfonamide "tail": This C8F17SO2- group is a well-known structural motif in many legacy PFAS compounds, contributing to surface activity and environmental persistence.
-
A functional "head" group: The N-Propyl-N-(2,3-epoxypropyl) moiety contains a reactive epoxide ring. This three-membered ring is susceptible to nucleophilic attack, making the molecule a versatile building block for further chemical modifications and polymer synthesis.
The combination of a stable, inert fluorinated tail and a reactive epoxy head group suggests its potential role as a specialty monomer or surface-modifying agent in advanced materials science. Understanding its core properties is the first step toward harnessing its capabilities or assessing its environmental and toxicological profile.
Core Physicochemical Properties
The foundational characteristics of a chemical compound are its molecular formula and weight, which are critical for stoichiometric calculations, analytical standard preparation, and mass spectrometry. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Weight | 597.29 g/mol | [1] |
| Molecular Formula | C₁₄H₁₂F₁₇NO₃S | [1] |
| CAS Number | 77620-64-5 | [1] |
| Canonical SMILES | CCCN(CC1CO1)S(=O)(=O)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F | |
| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(oxiran-2-ylmethyl)-N-propyloctane-1-sulfonamide | [1] |
| Purity (Typical) | >80.0% (by GC) | [1] |
Synthesis and Chemical Reactivity
General Synthetic Pathway
The synthesis of N-alkylated perfluorooctanesulfonamides typically originates from perfluorooctanesulfonyl fluoride (POSF, C₈F₁₇SO₂F), which was a primary industrial intermediate.[2][3] The general approach involves the reaction of POSF with a suitable primary or secondary amine.[3]
For the target molecule, the synthesis can be conceptualized as a two-step process:
-
Formation of the N-Propyl Sulfonamide: Perfluorooctanesulfonyl fluoride is first reacted with an excess of propylamine (CH₃CH₂CH₂NH₂) to form N-propylperfluorooctanesulfonamide.
-
Alkylation with an Epoxide Precursor: The resulting sulfonamide is then alkylated using an epoxy-containing electrophile, such as epichlorohydrin, under basic conditions to introduce the N-(2,3-epoxypropyl) group.
This pathway provides a versatile route to introduce various functional groups onto the perfluorooctanesulfonamide core.
Caption: General synthetic route for this compound.
Reactivity of the Epoxide Ring
The epoxide group is the most reactive site on the molecule. It can undergo ring-opening reactions with a wide range of nucleophiles, including amines, alcohols, thiols, and water. This reaction is the basis for its use in creating cross-linked polymers or for grafting the perfluoroalkyl chain onto surfaces to modify their properties. For instance, reaction with a primary amine would yield a diol-amine derivative, N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide, a related compound with a molecular weight of 615.3 g/mol .[4]
Analytical Methodologies
The quantitative analysis of PFAS compounds like this compound in environmental or biological matrices is challenging due to their low concentrations and potential for sample contamination. The standard and most reliable method is Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: PFAS Analysis by LC-MS/MS
This protocol is adapted from established USEPA methods for PFAS analysis, such as USEPA Method 537.1 and 8327, and serves as a robust framework.[5]
Objective: To quantify this compound in a water sample.
Materials:
-
Sample collection bottles: Polypropylene or HDPE.[5]
-
Solid Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange).
-
Methanol, Acetonitrile (LC-MS grade).
-
Ammonium acetate.
-
Isotope-labeled internal standards.
-
LC-MS/MS system.
Methodology:
-
Sample Preparation & Fortification:
-
Collect 250 mL of water in a polypropylene bottle.
-
Spike the sample with a known concentration of an appropriate isotope-labeled internal standard. The use of internal standards is critical to correct for matrix effects and variations in extraction efficiency.
-
Add 5 mL of methanol as a preservative and mix thoroughly.
-
-
Solid Phase Extraction (SPE):
-
Causality: SPE is employed to concentrate the analyte from the large sample volume and remove interfering matrix components.
-
Condition an SPE cartridge by passing 15 mL of methanol followed by 18 mL of reagent water. Do not allow the cartridge to go dry.
-
Load the entire 250 mL sample onto the cartridge at a flow rate of 10-15 mL/min.
-
Wash the cartridge with 15 mL of a 25 mM acetate buffer solution to remove hydrophilic interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
-
Elution:
-
Elute the analyte from the SPE cartridge using two 4 mL aliquots of methanol.
-
Collect the eluate in a 15 mL polypropylene tube.
-
-
Concentration & Reconstitution:
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen in a heated water bath (40°C).
-
Reconstitute the dried extract in 1 mL of 96:4 (v/v) methanol/water.
-
This step is self-validating when combined with a recovery standard, which is added just before analysis to assess the efficiency of the evaporation and reconstitution process.
-
-
LC-MS/MS Analysis:
-
Inject 10 µL of the final extract into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 analytical column with a gradient elution program.
-
Mobile Phase A: 2 mM Ammonium Acetate in Water.
-
Mobile Phase B: 2 mM Ammonium Acetate in Methanol.
-
-
Mass Spectrometric Detection: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the target analyte and internal standards must be determined and optimized.
-
Potential Applications and Research Interest
The dual functionality of this molecule makes it a candidate for several specialized applications:
-
Surface Modification: The perfluoroalkyl chain has a strong tendency to migrate to surfaces, lowering the surface energy. The epoxy group can be used to covalently bond the molecule to substrates like glass, metal oxides, or textiles, creating highly durable water- and oil-repellent coatings.
-
Polymer Chemistry: It can be used as a monomer or an additive in the synthesis of fluorinated polymers. For example, it can be incorporated into epoxy resins or polyurethanes to enhance their chemical resistance, thermal stability, and surface properties.
-
Advanced Materials: In the electronics industry, materials with low dielectric constants and high thermal stability are crucial. This molecule could serve as a building block for creating such high-performance fluoropolymers.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative approach to handling should be adopted based on data from structurally related compounds, namely perfluorooctanesulfonamides and epoxy compounds.
-
Hazard Classification: This chemical should be considered hazardous. Related perfluorinated compounds are known for their persistence, bioaccumulation potential, and toxicity, with some suspected of causing cancer and reproductive harm.[6][7] The epoxy group is a known irritant and potential sensitizer.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[9][10]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[8][9]
-
Respiratory Protection: Use only in a well-ventilated area or with local exhaust ventilation. If airborne concentrations are high, a NIOSH/MSHA-approved respirator is recommended.[9]
-
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep the container tightly closed.[8][10]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible substances.
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[8]
-
Skin: Flush skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[8][9]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[8]
-
Conclusion
This compound is a specialized fluorochemical with a molecular weight of 597.29 g/mol . Its unique structure, combining a stable perfluorinated tail with a reactive epoxy head, makes it a valuable compound for research in material science, particularly for creating functional surfaces and advanced polymers. However, its classification as a PFAS compound necessitates careful handling and robust analytical oversight to manage potential environmental and health risks. This guide provides the core technical information required for scientists and researchers to work with this compound safely and effectively.
References
-
PubChem. N-[3-(dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonamide N-oxide. Available at: [Link]
-
Reilley, J. P., et al. (2007). Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. Journal of Environmental Monitoring, 9(7), 735-742. Available at: [Link]
-
U.S. Environmental Protection Agency. PFAS Analytical Methods. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Perfluorooctane sulfonic acid. Available at: [Link]
-
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N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide chemical structure
An In-Depth Technical Guide to the Chemical Structure of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide
Executive Summary
This compound is a complex, synthetic organofluorine compound characterized by a unique trifunctional structure. It consists of a long, inert perfluorinated carbon chain, a central sulfonamide linker, and a highly reactive epoxypropyl (glycidyl) group. This molecular architecture positions it as a specialized chemical intermediate or a functionalizing agent. The perfluoro-n-octylsulfonyl moiety imparts properties typical of per- and polyfluoroalkyl substances (PFAS), such as high thermal and chemical stability, hydrophobicity, and lipophobicity. Conversely, the terminal epoxide ring serves as a versatile reactive site for covalent modification and polymerization. This guide provides a detailed analysis of its chemical structure, discusses its physicochemical properties, and explores its synthetic origins and potential reactivity, offering a comprehensive resource for researchers in materials science and chemical synthesis.
Chemical Identity and Nomenclature
The compound is systematically identified by its CAS number, 77620-64-5.[1][2] Its nomenclature precisely describes the arrangement of its constituent functional groups, reflecting the complexity of the molecule. The IUPAC name, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(oxiran-2-ylmethyl)-N-propyloctane-1-sulfonamide, provides an unambiguous description of its structure.[1]
| Identifier | Value | Source |
| CAS Number | 77620-64-5 | [1][2] |
| Molecular Formula | C14H12F17NO3S | [1][2] |
| Molecular Weight | 597.29 g/mol | [1][2] |
| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(oxiran-2-ylmethyl)-N-propyloctane-1-sulfonamide | [1] |
| Canonical SMILES | CCCN(CC1CO1)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | [1] |
Core Structural Analysis
The molecule's properties are a direct consequence of its three distinct structural domains: the perfluorinated tail, the sulfonamide linker, and the N-alkyl substituents, which include the reactive epoxide.
The Perfluorooctylsulfonyl Moiety (C8F17SO2-)
This component is the defining feature of the molecule, consisting of an eight-carbon chain where all hydrogen atoms have been replaced by fluorine. This exhaustive fluorination creates an electron-rich sheath around the carbon backbone, resulting in:
-
High Chemical and Thermal Stability: The carbon-fluorine bond is exceptionally strong, rendering this "tail" resistant to chemical attack and thermal degradation.
-
Hydrophobicity and Lipophobicity: The fluorinated chain is both water- and oil-repellent, a property known as oleophobicity. This is the basis for the use of similar PFAS compounds in surface coatings and surfactants.
-
Electronic Effects: The C8F17 group is a powerful electron-withdrawing group, which influences the reactivity of the adjacent sulfonamide linker.
The Sulfonamide Linker (-SO2N-)
The sulfonamide group serves as a robust covalent bridge between the perfluorinated tail and the functional N-alkyl groups. It is a stable, polar moiety that is generally resistant to hydrolysis. The nitrogen atom is trisubstituted, bearing the propyl and epoxypropyl groups, which prevents it from participating in hydrogen bonding as a donor.
The N-Alkyl Substituents
Attached to the sulfonamide nitrogen are two distinct alkyl groups that dictate the molecule's reactivity and steric profile.
-
N-Propyl Group (-C3H7): This is a simple, non-reactive saturated alkyl chain that adds to the molecule's steric bulk and contributes to its overall lipophilicity.
-
N-(2,3-Epoxypropyl) Group (Glycidyl Group): This is the primary reactive center of the molecule. It contains a strained three-membered oxirane (epoxide) ring. This ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This functionality allows the entire molecule to be covalently bonded to other substrates or to be used as a monomer in polymerization processes. Common nucleophiles that react with epoxides include amines, alcohols, and thiols.
Visualization of the Chemical Structure
The following diagram illustrates the connectivity of the atoms and the key functional groups within this compound.
Chemical structure of the title compound.
Synthetic Considerations
-
Sulfonamide Formation: The reaction between perfluorooctanesulfonyl fluoride (POSF) or chloride and N-propylamine in the presence of a base to form the intermediate N-propylperfluorooctylsulfonamide.
-
Alkylation/Epoxidation: The subsequent N-alkylation of the sulfonamide intermediate with an epoxy-containing electrophile, such as epichlorohydrin, under basic conditions to yield the final product.
This proposed pathway leverages well-established reactions for creating sulfonamides and for attaching glycidyl groups.[3]
Proposed two-step synthesis workflow.
Reactivity and Potential Applications
The utility of this molecule is dominated by the reactivity of its epoxide ring, combined with the unique surface properties of its fluorinated tail.
-
Reactivity: The primary mode of reaction is the nucleophilic ring-opening of the epoxide. This can be exploited to:
-
Grafting: Covalently attach the molecule to surfaces rich in nucleophilic groups (e.g., hydroxyls, amines) to create highly water- and oil-repellent functional coatings.
-
Polymerization: The molecule can act as a monomer or be incorporated into polymer chains via its epoxy group, leading to the creation of specialty polymers with unique surface properties. A related compound, N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole, has been synthesized via anionic ring-opening polymerization.[4]
-
Chemical Intermediate: It can serve as a building block for synthesizing more complex molecules, where the perfluoroalkyl group is desired for a specific application, such as in pharmaceuticals or advanced materials.[5]
-
-
Potential Applications:
-
Surface Modifiers: For textiles, electronics, and optical components to impart oleophobic and hydrophobic characteristics.
-
Specialty Polymers and Resins: As an additive or co-monomer to enhance chemical resistance and lower the surface energy of bulk materials.
-
Advanced Sealants and Adhesives: Where high performance under extreme chemical or thermal conditions is required.
-
Safety and Toxicological Profile
Specific toxicological data for this compound is not publicly available. However, a hazard assessment can be inferred from its constituent functional groups.
-
Epoxide Moiety: Epoxy compounds as a class are known to be potential skin and eye irritants.[6] They can also act as skin sensitizers, potentially causing allergic reactions upon repeated contact.[6] Standard laboratory precautions, including the use of gloves and eye protection, are essential when handling this material.
-
Perfluoroalkyl Moiety: This compound belongs to the broad class of per- and polyfluoroalkyl substances (PFAS). Many PFAS compounds are noted for their environmental persistence, and some have been associated with potential bioaccumulation and adverse health effects. While the specific profile of this molecule is unknown, its handling and disposal should be managed with consideration for its classification as a fluorinated substance.
Conclusion
This compound is a highly functionalized molecule with a distinct dual character. Its perfluorinated chain provides extreme stability and unique surface-modifying properties, while its terminal epoxide ring offers a versatile handle for chemical reactions and covalent bonding. This combination makes it a valuable, albeit specialized, compound for researchers developing advanced materials, functional coatings, and complex molecular architectures. Its structural integrity, coupled with its reactive potential, underscores its significance as a sophisticated chemical building block.
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An In-Depth Technical Guide to the Solubility of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide, a molecule of interest due to its unique combination of a hydrophobic perfluorinated chain and reactive functional groups. As a compound with limited publicly available data, this document serves as a foundational resource, offering a theoretical framework for understanding its solubility behavior and a detailed, field-proven experimental protocol for its empirical determination. This guide is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively handle and utilize this compound in their studies.
Introduction: Unveiling a Complex Molecule
This compound (CAS No. 77620-64-5) is a complex organic molecule featuring a long, hydrophobic perfluorooctyl chain, a sulfonamide linkage, a propyl group, and a reactive epoxypropyl moiety.[1] Its molecular formula is C14H12F17NO3S, with a molecular weight of 597.29 g/mol .[1] The presence of both highly fluorinated, lipophilic and more polar, reactive functional groups imparts amphiphilic character to the molecule, suggesting a nuanced solubility profile across different solvent systems. Understanding this profile is critical for a wide range of applications, from reaction chemistry and material science to environmental fate and toxicology studies.
The perfluoroalkyl chain is known for its oleophobicity and hydrophobicity, which is expected to dominate the molecule's behavior, likely leading to low aqueous solubility. Conversely, the sulfonamide, N-propyl, and particularly the epoxypropyl groups introduce polarity and potential for hydrogen bonding, which may enhance solubility in certain organic solvents. The epoxy ring is a strained, three-membered ether, making it susceptible to ring-opening reactions with nucleophiles, a factor that must be considered when selecting solvents and experimental conditions.[2][3]
Theoretical Framework for Solubility
The solubility of this compound is governed by the interplay of its distinct molecular fragments.
-
The Perfluorooctyl "Tail": This long, electron-rich fluorinated chain is the primary driver of the molecule's low solubility in polar solvents like water. Per- and polyfluoroalkyl substances (PFAS) are notoriously persistent and often exhibit limited aqueous solubility.[4][5] The solubility of similar compounds like perfluorooctane sulfonate (PFOS) is known to be influenced by factors such as pH and the presence of salts.[6]
-
The Sulfonamide Linker: The -SO2N- group is a polar moiety capable of acting as a hydrogen bond acceptor. This feature can contribute to solubility in polar aprotic and protic solvents.
-
The N-Propyl Group: This alkyl group adds to the overall lipophilicity of the molecule, likely favoring solubility in nonpolar organic solvents.
-
The Epoxypropyl "Head": The oxirane ring is a polar functional group containing an ether linkage. While it can participate in hydrogen bonding, its primary contribution to solubility might be through dipole-dipole interactions. The high reactivity of the epoxy group is a critical consideration, as it can undergo reactions that alter the molecule's structure and, consequently, its solubility.[7][8]
Based on this structural analysis, it is hypothesized that this compound will exhibit poor solubility in water, moderate solubility in polar aprotic solvents, and potentially higher solubility in some polar protic and nonpolar organic solvents. The stability of the compound in various solvents, particularly those that could promote the opening of the epoxy ring, must be carefully evaluated.[9]
Experimental Determination of Solubility: A Validated Protocol
To empirically determine the solubility of this compound, the shake-flask method, as outlined in OECD Test Guideline 105, is the recommended approach.[10][11][12][13] This method is considered the gold standard for its reliability and is applicable to a wide range of substances.[14][15][16]
Principle of the Shake-Flask Method
The core principle involves agitating an excess amount of the test substance in a chosen solvent for a period sufficient to reach saturation equilibrium at a constant temperature. Subsequently, the undissolved substance is separated from the saturated solution, and the concentration of the dissolved substance is determined using a suitable analytical method.
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Figure 1: Experimental workflow for solubility determination using the shake-flask method.
Detailed Step-by-Step Methodology
Materials:
-
This compound (purity >98%)
-
Selected solvents (e.g., deionized water, methanol, acetonitrile, acetone, dichloromethane, hexane) of high purity (HPLC grade or equivalent)[12]
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and non-adsorptive syringe filters (e.g., PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Liquid chromatograph with tandem mass spectrometry (LC-MS/MS) or another suitable detector
Procedure:
-
Preliminary Test: To estimate the approximate solubility, a small amount of the compound is added to the solvent and observed for dissolution. This helps in determining the appropriate amount of substance to use in the main experiment to ensure an excess of undissolved solid remains.[16]
-
Sample Preparation:
-
Accurately weigh an amount of this compound that is in clear excess of its estimated solubility into a glass vial.
-
Add a precise volume of the chosen solvent to the vial.
-
Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined experimentally by taking samples at different time points until the concentration plateaus.[15]
-
-
Phase Separation:
-
After agitation, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To further ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
Carefully draw the supernatant (the saturated solution) into a syringe and filter it through a 0.22 µm non-adsorptive syringe filter to remove any remaining microscopic particles. The choice of filter material is crucial to prevent adsorption of the analyte.
-
-
Analysis:
-
The clear filtrate is then appropriately diluted, if necessary, with a suitable solvent to fall within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as LC-MS/MS.[17][18]
-
A calibration curve prepared with known concentrations of the compound in the same solvent must be used for accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility of the compound in the solvent, taking into account any dilution factors.
-
Report the average solubility and standard deviation from the replicate measurements.
-
Predicted Solubility Profile and Data Presentation
While experimental data is pending, a predicted solubility profile can be tabulated based on the theoretical considerations discussed earlier. The following table presents hypothetical solubility values for this compound in various solvents.
Table 1: Predicted Solubility of this compound at 25°C
| Solvent | Solvent Type | Predicted Solubility (mg/L) | Rationale |
| Water | Polar Protic | < 1 | The dominant hydrophobic perfluorooctyl chain is expected to result in very low aqueous solubility. |
| Methanol | Polar Protic | 50 - 200 | The polar protic nature can interact with the sulfonamide and epoxy groups, but the long fluorinated chain will limit high solubility. Similar PFAS show solubility in methanol.[19] |
| Acetone | Polar Aprotic | 100 - 500 | A good solvent for many organic compounds, it can solvate both the polar and nonpolar parts of the molecule. However, stability should be monitored.[9] |
| Acetonitrile | Polar Aprotic | 50 - 150 | Similar to acetone but generally a slightly weaker solvent for this type of compound. Stability is also a consideration.[9] |
| Dichloromethane | Nonpolar | > 1000 | The nonpolar nature should effectively solvate the perfluorooctyl and propyl chains. |
| Hexane | Nonpolar | 10 - 50 | While nonpolar, the polarity of the sulfonamide and epoxy groups may limit solubility in a purely aliphatic hydrocarbon solvent. |
Factors Influencing Solubility and Experimental Causality
Several factors can influence the measured solubility of this compound, and understanding these is key to obtaining reliable and reproducible data.
-
Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to maintain a constant and accurately reported temperature during the experiment.
-
pH (for aqueous solutions): While the molecule does not have strongly acidic or basic groups, the sulfonamide proton can be acidic under certain conditions. The stability of the epoxy ring can also be pH-dependent (acid or base-catalyzed hydrolysis). Therefore, for aqueous solubility measurements, the pH of the solution should be buffered and reported.
-
Purity of the Compound: Impurities can significantly affect the measured solubility.[10] It is imperative to use a well-characterized compound with the highest possible purity.
-
Solvent Purity: The presence of water or other impurities in organic solvents can alter their solvation properties and affect solubility.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. The crystalline form of the starting material should be characterized and controlled.
-
Equilibration Time: Insufficient time for equilibration will lead to an underestimation of solubility. The time to reach equilibrium should be determined experimentally.
The following diagram illustrates the relationship between the molecular structure and its predicted solubility behavior.
Figure 2: Relationship between molecular structure and predicted solubility behavior.
Conclusion
The solubility of this compound is a critical parameter that dictates its handling, application, and environmental behavior. This technical guide has provided a theoretical foundation for understanding its solubility based on its unique molecular structure, combining a highly fluorinated tail with polar and reactive functional groups. A detailed, step-by-step protocol for the experimental determination of its solubility using the robust shake-flask method has been presented, emphasizing the importance of careful experimental design and control of variables. While empirical data remains to be published, the insights and methodologies provided herein offer a clear path forward for researchers and scientists working with this challenging yet potentially valuable compound.
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N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide safety data sheet
An In-depth Technical Guide to the Safe Handling and Characterization of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide
Introduction: Navigating the Chemistry of a Unique Fluorosurfactant
This compound, with CAS Number 77620-64-5, is a specialized chemical entity characterized by a fully fluorinated alkyl "tail" and a reactive epoxy-functional "head" group.[1][2] This amphipathic structure positions it as a potentially valuable compound in materials science and surface chemistry, where the perfluoro-n-octylsulfonamide portion provides significant hydrophobic and oleophobic properties, and the epoxy ring offers a reactive site for covalent bonding and polymerization.[3]
The synthesis of such molecules typically involves the reaction of a perfluoroalkyl sulfonamide with an appropriate epoxy-containing reactant, creating a stable yet reactive building block.[3][4][5] The high fluorine content imparts properties such as chemical inertness, thermal stability, and low surface energy to the perfluorinated chain. However, the presence of the strained three-membered epoxy ring introduces a site of high reactivity, particularly towards nucleophiles. This duality in its chemical nature necessitates a thorough understanding of its safety profile to ensure proper handling and application in a research and development setting.
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core safety principles and technical data for this compound. In the absence of a specific, published Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds to provide a robust framework for risk assessment and safe laboratory practice. The primary structural components of concern are the perfluorinated alkyl chain, a class of compounds known for environmental persistence, and the epoxypropyl group, a well-documented irritant and sensitizer.
Section 1: Chemical and Physical Properties
A foundational aspect of safe handling is the understanding of a substance's physical and chemical properties. These characteristics influence its behavior under various conditions and are critical for designing appropriate storage, handling, and emergency procedures.
| Property | Value | Source |
| CAS Number | 77620-64-5 | [1][2] |
| Molecular Formula | C14H12F17NO3S | [1] |
| Molecular Weight | 597.29 g/mol | [1][2] |
| Purity | >80.0% (by GC, typical) | [1][2] |
| Synonyms | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(oxiran-2-ylmethyl)-N-propyloctane-1-sulfonamide | [1] |
The dihydroxy derivative, N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide, is described as a powder, suggesting the parent epoxy compound may also be a solid at room temperature.[6]
Section 2: Hazard Identification and Toxicological Profile
Due to the lack of a specific toxicological assessment for this compound, this section extrapolates potential hazards from its key functional groups: the epoxypropyl moiety and the perfluorooctylsulfonamide chain.
The Epoxy Functional Group: A Primary Health Concern
The 2,3-epoxypropyl group is a known reactive electrophile. Compounds containing this moiety are frequently classified as hazardous. Based on data for analogous substances like [3-(2,3-epoxypropoxy)propyl]trimethoxysilane and other epoxy-based adhesives, the following hazards are anticipated[7][8]:
-
Serious Eye Damage/Irritation: This is a significant and immediate hazard. Direct contact with epoxy compounds can cause severe irritation and potentially irreversible damage to the eyes.[7][8][9]
-
Skin Irritation: Causes skin irritation, which may manifest as redness, swelling, and itching upon contact.[8]
-
Skin Sensitization: May cause an allergic skin reaction after repeated exposure.[8] Once an individual is sensitized, subsequent exposure to even minute amounts can trigger a significant allergic response.
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[9]
The following DOT script visualizes the logical flow of hazard identification based on the epoxy group.
Caption: Inferred health hazards from the epoxy functional group.
The Perfluorinated Chain: Environmental and Long-Term Considerations
Per- and polyfluoroalkyl substances (PFAS), particularly those with long carbon chains like perfluorooctylsulfonamide, are noted for their environmental persistence. While specific data for this compound is unavailable, it is prudent to handle it as potentially bioaccumulative and toxic to aquatic life with long-lasting effects.[7][8]
Section 3: Safe Handling and Exposure Control
Adherence to rigorous safety protocols is paramount when working with this compound. The following measures are derived from best practices for handling reactive epoxy substances and perfluorinated compounds.
Engineering Controls
-
Ventilation: All manipulations should be conducted in a well-ventilated laboratory. A certified chemical fume hood is required for any procedures that could generate aerosols or dust, or for reactions involving heating.[7][8]
-
Eye Wash and Safety Shower: A readily accessible and functional emergency eyewash station and safety shower are mandatory in the immediate work area.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent ocular, dermal, and respiratory exposure.
-
Eye and Face Protection: Indirect vented goggles should be worn at all times.[8] For splash hazards, a full-face shield must be used in conjunction with goggles.
-
Hand Protection: Chemically resistant gloves are required. Butyl rubber is a recommended material for protection against similar epoxy compounds.[7] Gloves must be inspected before use and changed immediately if contamination occurs.
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a significant splash risk, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: If ventilation is inadequate or if aerosols/dust are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
The following diagram outlines the workflow for selecting appropriate PPE.
Caption: Decision workflow for selecting personal protective equipment.
Section 4: First-Aid and Emergency Procedures
Immediate and appropriate first-aid is critical in the event of an exposure.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush with large amounts of water for at least 15 minutes, holding eyelids open.[8] Remove contact lenses if present and easy to do.[7] Continue rinsing. Seek immediate medical attention. |
| Skin Contact | Immediately wash with soap and water.[8] Remove contaminated clothing and wash before reuse. If skin irritation or a rash develops, seek medical attention.[8] |
| Inhalation | Move the person to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[8] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. If the person feels unwell, get medical attention.[8] |
In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a sealed, labeled container for hazardous waste disposal.[10] Avoid releasing the material into the environment.[8][10]
Section 5: Storage, Stability, and Reactivity
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
-
Stability: The compound is expected to be stable under recommended storage conditions. The epoxy ring, however, can be opened under certain conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases, which can catalyze the polymerization or ring-opening of the epoxy group. Peroxides can also lead to exothermic reactions.[7]
-
Hazardous Decomposition Products: While stable under normal conditions, thermal decomposition may produce toxic fumes.[10]
Conclusion
This compound is a compound with significant potential, but its unique bifunctional nature demands a high level of respect and caution. The reactive epoxy group is the primary driver of its acute health hazards, necessitating stringent controls to prevent eye and skin contact. Concurrently, the perfluorinated tail calls for responsible handling and disposal to mitigate potential long-term environmental impact. By understanding the extrapolated hazards and implementing the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers can work safely with this molecule, unlocking its potential while ensuring personal and environmental safety.
References
-
F2 Chemicals Ltd. (2025). Perfluoro-n-propylcyclohexane: Product Safety Information Sheet. [Link]
-
Ministry of Economy, Trade and Industry; Ministry of Health, Labour and Welfare; Ministry of the Environment, Japan. (n.d.). Initial Risk Assessment Report for 2,3-Epoxypropyl methacrylate. [Link]
-
3M. (2023). Safety Data Sheet: 3M™ Scotch-Weld™ DP-490 Black Structural Adhesive Part B. [Link]
-
Trofimov, B. A., et al. (2020). Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. Polymers, 12(11), 2537. [Link]
-
ResearchGate. (2016). Synthesis and characterization of 2′,3′-epoxy propyl-N-methyl-2-oxopyrrolidinium salicylate ionic liquid and study of its interaction with water or methanol. [Link]
-
Semantic Scholar. (2000). Synthesis of New [(2S)-N-(p-Tolylsulfonyl)-2- Pyrrolidinyl]Propyl 2,3,4-Tri-O-Acetyl. [Link]
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mechanism of action of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide
An In-depth Technical Guide to the Mechanism of Action of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide
Authored by a Senior Application Scientist
Abstract
This compound is a complex organofluorine compound belonging to the vast class of per- and polyfluoroalkyl substances (PFAS). While direct toxicological data for this specific molecule is not extensively documented, its structural features—a perfluorooctanesulfonamide (PFOSA) core and a reactive epoxypropyl moiety—allow for the formulation of a scientifically rigorous, multi-faceted mechanism of action. This guide proposes a dual-toxicity model wherein the PFOSA backbone disrupts mitochondrial function and induces oxidative stress, while the electrophilic epoxide group engages in covalent interactions with critical cellular macromolecules, potentially leading to enzyme inactivation, DNA damage, and depletion of antioxidant reserves. This document provides a comprehensive overview of the proposed mechanisms, detailed experimental protocols for their validation, and a framework for interpreting the resultant data. It is intended for researchers, toxicologists, and drug development professionals engaged in the study of PFAS and related compounds.
Introduction and Structural Rationale
This compound (CAS 77620-64-5) possesses a unique chemical architecture that suggests a complex toxicological profile.[1][2][3] It is a derivative of perfluorooctanesulfonamide (PFOSA), a well-documented persistent organic pollutant known for its adverse biological effects.[4][5] The molecule can be deconstructed into two key functional domains:
-
The Perfluorooctanesulfonamide (PFOSA) Core: This consists of an eight-carbon perfluorinated chain attached to a sulfonamide group. This moiety is responsible for the compound's high stability and lipophobicity, and is structurally analogous to PFOSA, a known metabolic byproduct of other PFAS compounds.[5] The toxicological effects of the PFOSA core are anticipated to mirror those of PFOSA itself.
-
The N-Propyl-N-(2,3-epoxypropyl) Group: This substituent on the sulfonamide nitrogen introduces a highly reactive epoxide ring. Epoxides are three-membered cyclic ethers that are susceptible to nucleophilic attack, leading to ring-opening and the formation of covalent bonds with biological macromolecules.
This guide posits that the overall mechanism of action is a synergistic interplay between the effects of these two domains.
Proposed Mechanism of Action: A Dual-Toxicity Model
We propose a two-pronged mechanism of action for this compound, detailed below.
Part A: PFOSA Core-Mediated Bioenergetic and Oxidative Disruption
The perfluorinated core is expected to elicit toxic effects similar to those of PFOSA, a compound known to be a potent uncoupler of oxidative phosphorylation and an inducer of oxidative stress.[4][5]
-
Mitochondrial Dysfunction via Uncoupling of Oxidative Phosphorylation: PFOSA has been identified as a powerful uncoupler of oxidative phosphorylation.[5] This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. The uncoupling leads to a decrease in cellular energy production and an increase in oxygen consumption, placing significant stress on the cell.
-
Induction of Oxidative Stress: Studies on PC12 cells have demonstrated that PFOSA can cause significant lipid peroxidation, a key indicator of oxidative stress.[4] This overproduction of reactive oxygen species (ROS) can damage cellular components, including lipids, proteins, and DNA.
Part B: Bio-reactivity of the N-(2,3-Epoxypropyl) Moiety
The presence of the epoxide ring introduces a mechanism for direct covalent modification of cellular components, a feature not typically associated with many other PFAS.
-
Covalent Adduct Formation: The electrophilic nature of the epoxide ring makes it a prime target for nucleophilic attack by residues within biological macromolecules.
-
Protein Adducts: Cysteine, histidine, and lysine residues in proteins can act as nucleophiles, leading to the formation of irreversible covalent adducts. This can result in enzyme inhibition, disruption of protein conformation, and interference with cellular signaling pathways.
-
DNA Adducts: The nucleophilic centers in DNA bases (e.g., guanine) can also be targeted, leading to the formation of DNA adducts. Such adducts can be mutagenic and genotoxic if not repaired.
-
-
Depletion of Cellular Antioxidants: The primary cellular defense against electrophiles is the antioxidant glutathione (GSH). The epoxide moiety can be detoxified through conjugation with GSH, a reaction often catalyzed by glutathione S-transferases (GSTs). However, high levels of exposure to the compound could lead to a significant depletion of the cellular GSH pool. This would impair the cell's ability to neutralize ROS, thereby amplifying the oxidative stress induced by the PFOSA core.
Integrated Mechanistic Hypothesis
The overall toxicity of this compound is likely a result of a concerted attack on cellular homeostasis. The PFOSA core disrupts energy metabolism and generates oxidative stress, while the epoxide moiety covalently damages key biomolecules and depletes the cell's primary antioxidant defenses. This creates a highly toxic environment, leading to cellular dysfunction and, ultimately, cell death.
Caption: Proposed dual-toxicity mechanism of action.
Experimental Protocols for Mechanistic Validation
To validate the proposed mechanism, a series of in vitro experiments are recommended. The following protocols are designed to be self-validating, with each experiment providing a piece of evidence to support or refute the hypothesis.
Protocol 1: In Vitro Cytotoxicity Assessment
-
Objective: To determine the concentration-dependent toxicity of the compound on a relevant cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity).
-
Methodology:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the compound at various concentrations for 24, 48, and 72 hours.
-
At each time point, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
-
Causality: This experiment establishes the dose range at which the compound elicits a toxic response, which is essential for designing subsequent mechanistic studies.
Sources
An In-depth Technical Guide to N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide: Current Knowledge and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide is a fluorinated organic compound characterized by a perfluorooctylsulfonamide backbone, an N-propyl substituent, and a reactive epoxypropyl group. While commercially available for research purposes, a comprehensive body of scientific literature detailing its synthesis, specific chemical properties, reactivity, and applications remains notably sparse. This technical guide aims to consolidate the currently available information, provide insights based on the known reactivity of its constituent functional groups, and outline potential avenues for future research and application. Due to the limited specific data, this guide will draw upon established principles of organic and materials chemistry to infer potential characteristics and experimental approaches.
Introduction
Per- and polyfluoroalkyl substances (PFAS) have garnered significant attention for their unique properties, including high thermal and chemical stability, hydrophobicity, and oleophobicity. These characteristics have led to their use in a wide array of industrial and consumer products. This compound belongs to this broad class of compounds, incorporating the highly fluorinated C8 tail, which imparts significant surface-active properties. The presence of the epoxypropyl group, a versatile reactive handle, suggests its potential utility as a monomer or a chemical intermediate for the synthesis of more complex molecules and functional materials.
This guide will systematically explore the known attributes of this compound, offer theoretically grounded hypotheses on its behavior, and propose experimental designs to elucidate its properties and potential applications.
Chemical Identity and Physicochemical Properties
A summary of the fundamental properties of this compound is presented in Table 1. These data are primarily sourced from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 77620-64-5 | [1][2] |
| Molecular Formula | C₁₄H₁₂F₁₇NO₃S | [1][2] |
| Molecular Weight | 597.29 g/mol | [1][2] |
| Purity (Typical) | >80.0% (GC) | [2] |
| Physical Form | Clear to cloudy liquid | [3] |
| Color | Light yellow to orange | [3] |
| Predicted Density | 1.622 ± 0.06 g/cm³ | [3] |
| Predicted pKa | -8.19 ± 0.70 | [3] |
Molecular Structure:
Caption: Chemical structure of this compound.
Synthesis and Reaction Mechanisms
Proposed Synthesis Workflow:
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Protocol (Hypothetical):
-
Deprotonation: N-Propylperfluoro-n-octylsulfonamide is treated with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., dimethylformamide, acetonitrile) to deprotonate the sulfonamide nitrogen, forming a nucleophilic anion. The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions.
-
Nucleophilic Substitution: Epichlorohydrin is added to the reaction mixture. The sulfonamide anion acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group of epichlorohydrin in an SN2 reaction, displacing the chloride ion.
-
Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation.
Causality Behind Experimental Choices:
-
Aprotic Polar Solvent: An aprotic polar solvent is chosen to dissolve the reactants and stabilize the anionic intermediate without participating in the reaction.
-
Base Selection: The choice of base depends on the acidity of the sulfonamide proton. A strong base like NaH ensures complete deprotonation, while a weaker base like K₂CO₃ might be sufficient and easier to handle.
-
Reaction Temperature: The reaction is likely carried out at a controlled temperature to manage the exothermicity of the deprotonation step and to prevent unwanted side reactions of the epoxide ring.
Potential Applications and Research Opportunities
The bifunctional nature of this molecule, with a surface-active fluorinated tail and a reactive epoxy head, opens up several potential areas of application.
4.1. Functional Coatings and Surface Modification:
The perfluorooctylsulfonamide group can provide hydrophobic and oleophobic properties to surfaces. The epoxy group can be used to covalently bond the molecule to various substrates (e.g., glass, metal oxides, polymers) containing nucleophilic functional groups (e.g., amines, hydroxyls, thiols). This could be exploited to create:
-
Anti-fouling and easy-to-clean coatings.
-
Corrosion-resistant layers on metals.
-
Low-friction surfaces.
4.2. Polymer Chemistry:
The epoxy group can undergo ring-opening polymerization to form polyethers. This allows for the synthesis of:
-
Fluorinated polymers: Homopolymerization would yield a polymer with a highly fluorinated side chain, potentially with interesting thermal and chemical resistance.
-
Copolymers: Copolymerization with other epoxides could be used to tune the properties of the resulting polymer, such as its solubility, mechanical strength, and refractive index.
4.3. Organic Synthesis:
The epoxide ring is susceptible to ring-opening reactions with a variety of nucleophiles. This allows for the synthesis of a range of derivatives with different functionalities. For example, reaction with amines would yield amino alcohols, while reaction with water would produce the corresponding diol, N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide[3][4].
Safety and Handling Considerations
Due to the lack of specific toxicological data for this compound, a cautious approach to handling is imperative. General safety precautions for handling fluorinated compounds and epoxides should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
The epoxy functional group is known to be a potential sensitizer and may cause skin and eye irritation[5]. Long-term exposure to some perfluorinated compounds has also raised environmental and health concerns. Therefore, all handling and disposal should be conducted in accordance with institutional and regulatory guidelines.
Analytical Characterization
To ensure the purity and identity of this compound, a combination of analytical techniques should be employed.
-
Gas Chromatography (GC): As indicated by suppliers, GC is a suitable method for assessing the purity of the compound[2].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be invaluable for confirming the molecular structure. ¹⁹F NMR is particularly useful for characterizing the perfluorinated chain.
-
Infrared (IR) Spectroscopy: The presence of characteristic peaks for the sulfonamide group (S=O stretching), the C-F bonds, and the epoxy ring (C-O-C stretching) can be confirmed by IR spectroscopy.
-
Mass Spectrometry (MS): MS can be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.
Conclusion and Future Outlook
This compound is a compound with significant potential in materials science and synthetic chemistry. However, the lack of dedicated research on this molecule presents a major gap in our understanding. Future research should focus on:
-
Developing and optimizing a reliable synthetic protocol.
-
Thoroughly characterizing its physicochemical properties.
-
Investigating its reactivity, particularly the ring-opening reactions of the epoxy group.
-
Exploring its potential in the development of novel functional materials.
-
Conducting comprehensive toxicological and environmental impact studies.
By systematically addressing these areas, the scientific community can unlock the full potential of this intriguing fluorinated compound.
References
-
This compound >80.0%(GC). Şahinler Kimya. (n.d.). Retrieved January 21, 2026, from [Link]
-
Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. National Center for Biotechnology Information. (2020). Retrieved January 21, 2026, from [Link]
-
Carcinogenicity of butyl 2,3-epoxypropyl ether in rats and mice by whole body inhalation for two years. National Center for Biotechnology Information. (2020). Retrieved January 21, 2026, from [Link]
-
Advanced Studies on Toxic Chemicals: Properties and Characteristics. National Center for Biotechnology Information. (2021). Retrieved January 21, 2026, from [Link]
-
N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide | C14H14F17NO4S | CID 3751205. PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
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An In-depth Technical Guide to the Theoretical Properties of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the theoretical properties of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide, a fluorinated organic compound with potential applications in specialized chemical synthesis and materials science. Given the limited publicly available experimental data on this specific molecule, this document leverages established computational chemistry principles to predict its structural, electronic, and reactivity characteristics. This approach provides valuable insights for researchers interested in its potential applications and guides future experimental work.
Chemical Identity and Known Properties
This compound is a complex molecule featuring a long perfluorinated tail, a sulfonamide linker, and a reactive epoxypropyl group. These distinct structural motifs suggest a unique combination of properties, including high thermal and chemical stability from the perfluorinated chain and the potential for further chemical modification via the epoxide ring.
Based on available supplier information, the fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 77620-64-5 | [1][2] |
| Molecular Formula | C14H12F17NO3S | [1][2] |
| Molecular Weight | 597.29 g/mol | [1][2] |
| Purity | >80.0% (by Gas Chromatography) | [1][2] |
The IUPAC name for this compound is 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(oxiran-2-ylmethyl)-N-propyloctane-1-sulfonamide[1].
Theoretical Structural and Electronic Properties: A Computational Approach
Due to the absence of experimental crystallographic or detailed spectroscopic data in the public domain, the three-dimensional structure and electronic properties of this compound must be elucidated through computational modeling. The following sections outline the predicted properties based on these methods.
Molecular Geometry
The molecule is expected to adopt a conformation that minimizes steric hindrance between the bulky perfluorooctyl chain and the N-propyl and epoxypropyl groups. The perfluorinated carbon backbone is known to exhibit a helical conformation, which can shield it from chemical attack[3]. The sulfonamide group will likely adopt a tetrahedral geometry around the sulfur atom.
A detailed understanding of bond lengths, bond angles, and dihedral angles can be obtained through geometry optimization using quantum chemical calculations.
Predicted Spectroscopic Data
Computational methods can predict spectroscopic data that can aid in the experimental identification and characterization of the compound.
-
¹⁹F NMR: The fluorine atoms on the perfluorooctyl chain are expected to show distinct chemical shifts depending on their position relative to the sulfonamide group. Computational protocols for predicting ¹⁹F NMR spectra of perfluoroalkyl substances are being developed and can provide valuable reference data[3].
-
¹H and ¹³C NMR: The proton and carbon signals of the propyl and epoxypropyl groups can also be predicted to aid in structural confirmation.
-
Infrared (IR) Spectroscopy: Characteristic vibrational frequencies for the C-F, S=O, and C-O-C (epoxide) bonds can be calculated to assist in the functional group identification of synthesized material.
Potential Reactivity and Applications
The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the epoxide ring. This functional group is susceptible to nucleophilic attack, opening the ring and allowing for the introduction of a wide range of functionalities.
Ring-Opening Reactions
The epoxide ring can undergo ring-opening reactions with various nucleophiles, such as amines, alcohols, and thiols. This reactivity makes it a versatile building block for the synthesis of more complex fluorinated molecules. For instance, reaction with a primary amine would result in the formation of a secondary amine and a hydroxyl group.
Caption: Proposed polymerization workflow.
Environmental and Toxicological Considerations
Per- and polyfluoroalkyl substances (PFAS) are a class of compounds known for their persistence in the environment.[3] The strong carbon-fluorine bond makes them resistant to degradation. While no specific toxicity data exists for this compound, related long-chain perfluorinated compounds like perfluorooctane sulfonate (PFOS) have been shown to have bioaccumulation potential and can exert toxic effects.[4] The sulfonamide functional group has also been shown to influence the developmental toxicity of some short-chain PFAS.[5] Therefore, handling and disposal of this compound should be conducted with appropriate safety precautions and consideration for its potential environmental impact.
Experimental and Computational Protocols
Hypothetical Synthesis Protocol
A plausible synthetic route to this compound would involve the reaction of N-propylperfluoro-n-octylsulfonamide with an epoxy-containing electrophile, such as epichlorohydrin, in the presence of a base. A similar approach has been described for the synthesis of related N-substituted sulfonamides.[6][7]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-propylperfluoro-n-octylsulfonamide and a suitable base (e.g., potassium carbonate) in an aprotic polar solvent (e.g., acetonitrile).
-
Reagent Addition: Add epichlorohydrin dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the base. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure this compound.
Computational Protocol for Theoretical Property Prediction
To obtain the theoretical properties discussed in this guide, a computational chemistry approach using density functional theory (DFT) is recommended.
Step-by-Step Methodology:
-
Structure Building: Construct the 3D structure of this compound using a molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the lowest energy conformation of the molecule.
-
Frequency Analysis: Conduct a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared spectrum.
-
Property Calculation: Using the optimized geometry, calculate various electronic properties such as dipole moment, molecular orbital energies (HOMO and LUMO), and electrostatic potential.
-
NMR Prediction: Employ a method like the Gauge-Independent Atomic Orbital (GIAO) method with an appropriate functional and basis set to predict the ¹⁹F, ¹H, and ¹³C NMR chemical shifts.
Caption: Computational workflow for property prediction.
Conclusion
This compound is a molecule with significant potential as a building block in fluorinated materials chemistry. While experimental data remains scarce, computational modeling provides a powerful tool for predicting its properties and guiding future research. The presence of the reactive epoxy group offers a versatile handle for chemical modification, opening avenues for the development of novel polymers and functionalized materials. Further experimental investigation into the synthesis, characterization, and reactivity of this compound is warranted to fully explore its potential applications. Researchers should proceed with an awareness of the potential environmental persistence and toxicity associated with this class of compounds.
References
-
U.S. Environmental Protection Agency. (2017, March 20). Using Computational Modeling for Perfluorinated Chemical Research. [Link]
-
Zhang, L., et al. (2017). Toxicity assessment of perfluorooctane sulfonate using acute and subchronic male C57BL/6J mouse models. PubMed. [Link]
-
Goudarzi, M., et al. (2021). Differential toxicity between perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA). ResearchGate. [Link]
-
Colorado School of Mines. Computational Protocol to Predict NMR Parameters of Perfluoroalkyl Substances. [Link]
-
Hao, Y., et al. (2022). Sulfonamide functional head on short-chain perfluorinated substance drives developmental toxicity. PMC - NIH. [Link]
-
ResearchGate. Synthesis of New [(2S)-N-(p-Tolylsulfonyl)-2- Pyrrolidinyl]Propyl 2,3,4-Tri-O-Acetyl. [Link]
-
Trofimova, M., et al. (2021). Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. PMC - NIH. [Link]
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- 7. researchgate.net [researchgate.net]
Methodological & Application
HPLC-MS analysis of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide
An Application Note and Protocol for the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide.
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive methodology for the sensitive and selective analysis of this compound, a derivative of the perfluorooctane sulfonamide (PFOSA) family. As a member of the broader class of per- and polyfluoroalkyl substances (PFAS), understanding the environmental fate and potential toxicological impact of such precursor compounds is of paramount importance. This guide details a complete workflow, from sample preparation using solid-phase extraction (SPE) to final quantification by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocols are designed for researchers in environmental science, analytical chemistry, and toxicology, providing not just procedural steps but also the underlying scientific rationale to ensure robust and reliable data generation.
Introduction and Scientific Rationale
This compound (CAS: 77620-64-5) is a complex organofluorine compound characterized by a perfluorinated C8 tail, a sulfonamide functional group, and N-alkyl substitutions, including a reactive epoxypropyl moiety.[1][2] Its structural similarity to regulated compounds like perfluorooctane sulfonate (PFOS) positions it as a compound of interest, potentially acting as a precursor that can transform into more persistent terminal PFAS in the environment.
The analysis of PFAS, often called "forever chemicals," presents significant analytical challenges due to their presence at trace levels in complex matrices and their potential for ubiquitous background contamination.[3] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the definitive analytical technique for this task. It offers unparalleled sensitivity and selectivity, which is achieved by isolating a specific precursor ion and monitoring its characteristic fragment ions, a technique known as Multiple Reaction Monitoring (MRM). This application note establishes a turnkey HPLC-MS/MS method, grounded in established principles of PFAS analysis, to empower researchers to achieve accurate quantification of this specific analyte.[4][5]
Analyte Characteristics
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Full Chemical Name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(oxiran-2-ylmethyl)-N-propyloctane-1-sulfonamide | [1] |
| CAS Number | 77620-64-5 | [1][2] |
| Molecular Formula | C₁₄H₁₂F₁₇NO₃S | [1] |
| Molecular Weight | 597.29 g/mol | [1][2] |
Experimental Workflow Overview
The analytical process follows a logical sequence from sample collection to data interpretation. Each step is designed to minimize contamination and maximize analyte recovery and detection sensitivity.
Caption: Overall analytical workflow for the quantification of the target analyte.
Detailed Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Aqueous Samples
Rationale: SPE is essential for concentrating the analyte from dilute aqueous matrices and removing salts, proteins, and other interferents that could suppress the MS signal or damage the analytical column.[3][6] A Weak Anion Exchange (WAX) sorbent is chosen for its effectiveness in retaining sulfonamides and other acidic PFAS.[7]
Materials:
-
Agilent Bond Elut PFAS WAX cartridges (or equivalent)[8]
-
Methanol (HPLC-MS Grade, PFAS-free)
-
Ammonium Hydroxide (NH₄OH), 5% in Methanol
-
Reagent Water (PFAS-free)
-
High-Density Polyethylene (HDPE) or Polypropylene sample containers[9]
-
Nitrogen Evaporation System
Protocol:
-
Sample Collection: Collect samples in pre-cleaned polypropylene or HDPE bottles. Avoid glass containers and Teflon-lined caps where possible to prevent analyte loss and contamination.
-
Internal Standard Spiking: Fortify a 100 mL aqueous sample with an appropriate isotopically labeled internal standard (e.g., ¹³C₈-PFOS or a suitable labeled N-alkylated PFOSA) to a final concentration of 10 ng/L. This corrects for variations in extraction efficiency and matrix effects.[6]
-
Cartridge Conditioning: Condition the WAX SPE cartridge with 5 mL of 5% NH₄OH in Methanol, followed by 5 mL of Methanol.
-
Cartridge Equilibration: Equilibrate the cartridge with 10 mL of reagent water, ensuring the sorbent bed does not go dry.
-
Sample Loading: Load the 100 mL sample onto the cartridge at a flow rate of approximately 5-10 mL/min.
-
Interference Wash: Wash the cartridge with 10 mL of reagent water to remove hydrophilic interferences.
-
Analyte Elution: Elute the target analyte from the cartridge using two 4 mL aliquots of 5% NH₄OH in Methanol into a clean polypropylene tube.
-
Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of 80:20 Methanol:Water and vortex for 30 seconds. Transfer to an autosampler vial for analysis.
HPLC-MS/MS Instrumental Analysis
Rationale: Reversed-phase chromatography using a C18 column provides excellent retention and separation for long-chain PFAS. A gradient elution is necessary to effectively move the highly hydrophobic analyte through the column. Electrospray ionization in negative mode (ESI-) is ideal for sulfonamides, which readily form negative ions.[4][10]
Instrumentation:
-
HPLC System: UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an ESI source.
HPLC Parameters:
| Parameter | Recommended Setting | Rationale |
| Analytical Column | C18, 2.1 x 100 mm, 1.8 µm | Standard for PFAS analysis, providing good retention and peak shape. |
| Mobile Phase A | 5 mM Ammonium Acetate in Water | Provides ions to promote efficient ESI and buffers the mobile phase. |
| Mobile Phase B | Methanol | Strong organic solvent for eluting hydrophobic PFAS. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with minimizing potential matrix loading. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Gradient Elution | 20% B to 95% B over 8 min, hold 2 min, re-equilibrate 3 min | Ensures elution of the analyte while cleaning the column of late-eluting compounds. |
Mass Spectrometer Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Optimal for generating [M-H]⁻ or other negative ions from sulfonamides. |
| Capillary Voltage | -3.0 kV | Standard voltage for stable spray in negative mode. |
| Source Temperature | 150°C | Promotes desolvation of droplets. |
| Desolvation Temp | 400°C | Ensures complete desolvation before ions enter the mass analyzer. |
| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |
Multiple Reaction Monitoring (MRM) and Fragmentation
Rationale: MRM provides exceptional selectivity by monitoring a specific transition from a precursor ion to a product ion. The fragmentation of this compound is predicted to occur at the N-S bond and on the N-alkyl chains, which are the weakest points of the molecule under collision-induced dissociation (CID).[11]
Caption: Predicted MS/MS fragmentation pathway for the target analyte.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Use |
| This compound | 597.3 | 499.0 | 50 | 25 | Quantifier |
| This compound | 597.3 | 540.3 | 50 | 15 | Qualifier |
Note: Collision energies should be optimized empirically on the specific instrument being used.
Method Validation and System Suitability
To ensure the trustworthiness of the generated data, a self-validating system must be established.
System Suitability Criteria:
| Parameter | Acceptance Criteria | Rationale |
| Calibration Curve | r² ≥ 0.995 over the desired concentration range | Demonstrates a linear relationship between concentration and response. |
| Internal Standard Response | Area counts within ±30% of the average across the run | Monitors for significant signal suppression or instrument instability. |
| Retention Time Stability | Within ±0.2 minutes of the expected retention time | Confirms the stability and reproducibility of the chromatography. |
| Qualifier Ion Ratio | Within ±30% of the ratio established from a pure standard | Confirms the identity of the analyte peak, preventing false positives. |
References
-
Shan, G., Chen, L., Zhang, Q., Liu, J., & Li, Y. (2019). Identification and quantification of perfluorooctane sulfonamide isomers by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1594, 65-71. [Link]
-
Gao, K., et al. (2022). Analysis of Specific Perfluorohexane Sulfonate Isomers by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]
-
Wolf, S. T., & Reagen, W. K. (2011). Method for the determination of perfluorinated compounds (PFCs) in water by solid-phase extraction and liquid chromatography/tandem mass spectrometry (LC/MS/MS). Analytical Methods, 3(7), 1485-1493. [Link]
-
Chu, S., & Letcher, R. J. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 5845–5852. [Link]
-
Organomation. PFAS Sample Preparation: A Definitive Guide. [Link]
-
Saha, S., & Korfmacher, W. A. (1992). Epoxy resin analysis by Fourier transform mass spectrometry: a comparison of pyrolysis and laser ablation. Polymer, 33(22), 4879-4882. [Link]
-
ResearchGate. Identification and Quantification of Perfluorooctane Sulfonamide Isomers by Liquid Chromatography-Tandem Mass Spectrometry Request PDF. [Link]
-
ResearchGate. MS/MS spectra and the fragmentation sites of epoxyalcohol derivatives. [Link]
-
Reyes, L. H., et al. (2008). Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment. Ingeniería, Investigación y Tecnología, 9(4). [Link]
-
Ravasio, D., et al. (2020). FTIR and GCMS analysis of epoxy resin decomposition products feeding the flame during flammability tests. arXiv. [Link]
-
EVISA. (2020). Analysis of perfluorinated compounds by HPLC-ICP-MS/MS. [Link]
-
Agilent Technologies. Sample Prep for Environmental PFAS Analysis. [Link]
-
U.S. Environmental Protection Agency. PFAS Analytical Methods Development and Sampling Research. [Link]
-
Goel, A., et al. (2018). Fragmentation and release of pristine and functionalized carbon nanotubes from epoxy-nanocomposites during accelerated weathering. Environmental Science: Nano, 5(2), 444–457. [Link]
-
ITRC. PFAS — Per- and Polyfluoroalkyl Substances: 11 Sampling and Analytical Methods. [Link]
-
Semantic Scholar. Synthesis of New [(2S)-N-(p-Tolylsulfonyl)-2- Pyrrolidinyl]Propyl 2,3,4-Tri-O-Acetyl. [Link]
-
Waters Corporation. (2018). Fundamentals of MS (7 of 7) - Fragmentation. [Link]
-
Hu, Y., et al. (2008). Preparation and modification of N-(2-hydroxyl) propyl-3-trimethyl ammonium chitosan chloride nanoparticle as a protein carrier. Carbohydrate Polymers, 74(1), 46-52. [Link]
-
Waters Corporation. (2024). Enhancing Environmental Testing: Comprehensive Guide to PFAS Analysis Using EPA Method 1633 and LC-MS/MS. [Link]
-
PubChem. N-[3-(dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonamide N-oxide. [Link]
-
PubChem. n-Propylsulfamide. [Link]
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- 11. m.youtube.com [m.youtube.com]
reaction of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide with amine nucleophiles
Application Note & Protocol
Topic: Regioselective Ring-Opening of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide with Amine Nucleophiles
Audience: Researchers, scientists, and drug development professionals
Introduction: Unlocking the Potential of Fluorinated β-Amino Alcohols
The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and materials chemistry, imparting unique properties such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities.[1] Fluorinated sulfonamides, in particular, are a privileged scaffold found in a wide array of pharmaceuticals and agrochemicals.[2][3][4] this compound (CAS 77620-64-5) is a valuable synthetic intermediate that combines the potent perfluorooctylsulfonamide (PFOS) moiety with a reactive epoxide ring.[5][6]
The reaction of this epoxide with amine nucleophiles provides a direct and efficient route to novel β-amino alcohols. These products are of significant interest as they can serve as key building blocks for complex bioactive molecules, specialized surfactants, and advanced polymers. This application note provides a comprehensive technical guide to the reaction of this compound with primary and secondary amines. We will delve into the reaction mechanism, provide a detailed and validated experimental protocol, discuss data interpretation, and present a framework for applying this chemistry in research and development settings.
Part 1: Mechanistic Insights into the Amine-Epoxide Reaction
The reaction between an amine and an epoxide is a classic example of a nucleophilic ring-opening reaction. Understanding the underlying mechanism is critical for controlling the reaction's outcome and ensuring the desired product is formed with high selectivity.
The SN2 Pathway and Regioselectivity
Under neutral or basic conditions, the reaction proceeds via a direct SN2 (bimolecular nucleophilic substitution) mechanism.[7][8][9] The amine, acting as the nucleophile, directly attacks one of the electrophilic carbon atoms of the epoxide ring. Several key principles govern this interaction:
-
Nucleophilic Attack: The lone pair of electrons on the amine nitrogen attacks an epoxide carbon, initiating the bond-forming step.
-
Ring Strain Relief: The inherent angle strain of the three-membered epoxide ring (approximately 13 kcal/mol) is a powerful thermodynamic driving force for the reaction.[9]
-
Regioselectivity: For an asymmetrical epoxide like this compound, the nucleophilic attack occurs preferentially at the less sterically hindered carbon atom.[8][9][10] In this case, the attack will happen at the terminal (primary) carbon of the epoxypropyl group, leading to a single major regioisomer.
-
Stereochemistry: The SN2 mechanism involves a backside attack, resulting in an inversion of stereochemistry at the carbon center being attacked.
The reaction culminates in the opening of the epoxide ring to form an alkoxide intermediate, which is subsequently protonated by a protic solvent or during an aqueous workup to yield the final β-amino alcohol product.
Caption: SN2 mechanism for amine-epoxide reaction.
Factors Influencing Reaction Kinetics
The efficiency and rate of the reaction are highly dependent on several experimental parameters:
-
Amine Nucleophilicity: The reactivity of the amine is paramount. Primary amines are generally more reactive than secondary amines due to reduced steric hindrance.[2] The electronic nature of the amine also plays a role; electron-donating groups increase nucleophilicity, while electron-withdrawing groups decrease it. It is crucial that the amine is not protonated (pH > pKa), as the resulting ammonium salt is not nucleophilic.[11][12]
-
Solvent Effects: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or isopropanol can facilitate the reaction by stabilizing the transition state and acting as a proton source for the final step. In some cases, the reaction can be run neat (without solvent), especially if the amine is a liquid.
-
Catalysis: While often unnecessary for reactive amines, the reaction can be catalyzed. Water has been shown to act as a general acid catalyst, facilitating the ring-opening.[11][12] In the complete absence of a proton source, such as in rigorously dried aprotic solvents, the reaction may be significantly slower or not proceed at all.[11]
-
Temperature: As with most chemical reactions, increasing the temperature will generally increase the reaction rate. For many primary and secondary amines, the reaction proceeds smoothly at room temperature or with gentle heating (40-60 °C).
Part 2: Experimental Protocol
This protocol provides a reliable method for the reaction of this compound with a representative amine nucleophile (benzylamine). The procedure can be adapted for other primary or secondary amines with minor modifications.
Materials and Reagents
-
Substrate: this compound (>80.0% purity)[13]
-
Nucleophile: Benzylamine (≥99%)
-
Solvent: Ethanol (200 proof, anhydrous)
-
Reaction Vessel: 50 mL round-bottom flask with a magnetic stir bar
-
Purification: Silica gel (230-400 mesh), Ethyl Acetate, and Hexanes (HPLC grade)
-
Analytical: Thin Layer Chromatography (TLC) plates (silica gel 60 F254), NMR tubes, deuterated solvent (e.g., CDCl₃)
Step-by-Step Reaction Procedure
-
Reagent Preparation:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, ~1.67 mmol).
-
Rationale: Starting with a known mass of the limiting reagent is crucial for accurate yield calculations.
-
-
Reaction Setup:
-
Dissolve the substrate in 15 mL of anhydrous ethanol. Stir until fully dissolved.
-
Add benzylamine (1.1 equivalents, 0.198 g, ~1.84 mmol) to the solution dropwise using a syringe.
-
Rationale: Using a slight excess of the amine helps to ensure the complete consumption of the more valuable epoxide substrate. Ethanol is chosen as a protic solvent to facilitate the final protonation step.[11]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature (20-25 °C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting epoxide. A typical mobile phase is 30% ethyl acetate in hexanes.
-
The reaction is complete when the starting epoxide spot has been completely consumed (typically 4-8 hours).
-
Rationale: TLC is a rapid and effective technique for monitoring the disappearance of the starting material, indicating reaction completion and preventing the formation of side products from prolonged reaction times.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the ethanol using a rotary evaporator.
-
The resulting crude oil can be directly purified.
-
Rationale: Removing the solvent simplifies the subsequent purification step by reducing the total volume.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Prepare the column using a slurry of silica gel in hexanes.
-
Load the crude oil onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%).
-
Collect fractions and combine those containing the pure product, as identified by TLC.
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the final product as a clear, viscous oil.
-
Rationale: Flash chromatography is a standard and effective method for separating the desired β-amino alcohol product from unreacted amine and any minor impurities.
-
Caption: Experimental workflow for the synthesis of β-amino alcohols.
Part 3: Data Analysis and Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized β-amino alcohol. A combination of spectroscopic techniques should be employed.
Expected Spectroscopic Signatures
-
¹H NMR: The most telling evidence of a successful reaction is the disappearance of the characteristic epoxide proton signals (typically in the 2.5-3.5 ppm range) and the appearance of new signals corresponding to the CH-OH and CH₂-N protons. The proton of the newly formed secondary alcohol will appear as a broad singlet (exchangeable with D₂O).
-
¹³C NMR: The carbon signals of the epoxide ring (typically 45-55 ppm) will be replaced by signals corresponding to the alcohol- and amine-bearing carbons (typically 50-75 ppm).
-
¹⁹F NMR: The complex multiplet pattern corresponding to the C₈F₁₇ chain should remain largely unchanged, confirming its integrity throughout the reaction.
-
FTIR Spectroscopy: Look for the appearance of a broad O-H stretching band around 3300-3500 cm⁻¹ and the disappearance of the epoxide C-O stretching band (~1250 cm⁻¹).[14]
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the desired product.
Representative Reaction Data
The following table summarizes expected outcomes for the reaction with different classes of amines.
| Amine Nucleophile | Amine Type | Typical Conditions | Expected Time | Expected Yield | Key Analytical Observations |
| Benzylamine | Primary | 1.1 eq, EtOH, 25°C | 4-8 h | >85% | Disappearance of epoxide protons; appearance of new CH-OH and CH₂-N signals in ¹H NMR. |
| Morpholine | Secondary | 1.2 eq, EtOH, 50°C | 12-18 h | >80% | Slower reaction rate compared to primary amine; requires gentle heating for completion. |
| Aniline | Aromatic (Primary) | 1.5 eq, EtOH, 60°C | 24-48 h | 60-75% | Significantly slower due to reduced nucleophilicity of the aromatic amine.[15] |
Part 4: Applications and Future Directions
The fluorinated β-amino alcohols synthesized via this protocol are versatile intermediates. The presence of the highly fluorinated tail provides unique physicochemical properties that can be exploited in various fields:
-
Drug Development: The products can be used as scaffolds for creating novel therapeutic agents. The perfluoroalkyl chain can enhance drug-membrane permeability and protect against metabolic degradation.[1]
-
Materials Science: These compounds can be used to develop specialty surfactants, coatings with low surface energy, or as monomers for fluorinated polymers.
-
Asymmetric Synthesis: The secondary alcohol provides a handle for further functionalization or can be used as a chiral auxiliary after resolution.
Researchers are encouraged to explore a diverse range of amine nucleophiles to generate libraries of these valuable compounds. Further kinetic studies, perhaps using techniques like DSC or in-situ NMR, could provide deeper insights into the reaction dynamics and aid in process optimization.[16]
References
-
Oberlin, A. et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. The Journal of Physical Chemistry A. Available at: [Link]
-
Journal of Synthetic Chemistry (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available at: [Link]
-
Visual Learners (2021). Ring opening reactions of epoxide with strong and weak nucleophile. YouTube. Available at: [Link]
-
ACS Publications (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. The Journal of Physical Chemistry A. Available at: [Link]
-
Alani, B. G. et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. PMC. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. PMC. Available at: [Link]
-
Chemistry LibreTexts (2024). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]
-
Chaudhari, S. B. et al. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. ResearchGate. Available at: [Link]
-
Al-Zoubi, W. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]
-
Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry. Available at: [Link]
-
ResearchGate (2009). Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. Available at: [Link]
-
Chaudhari, S. B. et al. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Heliyon. Available at: [Link]
-
ResearchGate. Reaction of Polyfluorinated Imines with Trifluoromethyltrimethylsilane. Direct Synthesis of N-(Perfluoro-t-butyl)amines. Available at: [Link]
-
Chromatography Online (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Available at: [Link]
-
ResearchGate (2024). Fluorinated Sulfonamides: Synthesis, Characterization, In Silico, Molecular Docking, ADME, DFT Predictions, and Structure‐Activity Relationships, as Well as Assessments of Antimicrobial and Antioxidant Activities. Available at: [Link]
-
SciELO México (2014). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Available at: [Link]
-
University of Surrey (2019). Kinetic and Mechanistic Aspects of Amine-Epoxide Reactions. Available at: [Link]
-
MDPI (2020). Cure Kinetics of Commercial Epoxy-Amine Products with Iso-Conversional Methods. Available at: [Link]
-
Şahinler Kimya. This compound >80.0%(GC). Available at: [Link]
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Application Notes and Protocols for the Use of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide in Biocompatible Materials
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential use of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide for the surface modification of biocompatible materials. This document outlines the scientific rationale, detailed experimental protocols, and critical safety considerations based on the compound's chemical properties and data from structurally related molecules.
Introduction: A Novel Approach to Biomaterial Surface Engineering
This compound is a unique fluorinated compound featuring a reactive epoxy group. This bifunctional nature makes it a compelling candidate for the surface modification of medical devices and other biocompatible materials. The perfluoro-n-octylsulfonamide tail can impart desirable properties such as hydrophobicity (water repellency), oleophobicity (oil repellency), lubricity, and chemical inertness to a material's surface.[1][2] The terminal epoxy group provides a means for covalent attachment to a variety of substrates, ensuring a durable and stable modification.[3]
The surface properties of a biomaterial are critical to its performance in a biological environment, influencing protein adsorption, cell adhesion, and bacterial fouling.[4][5] By creating a low-energy, non-stick surface, coatings derived from this compound could potentially reduce thrombogenicity, minimize biofilm formation, and improve the overall biocompatibility of implanted devices.[1]
Caption: Workflow for surface modification of a biomaterial.
Mechanism of Action
The covalent attachment is anticipated to proceed via a nucleophilic substitution reaction where a surface nucleophile attacks one of the carbon atoms of the epoxy ring, leading to its opening and the formation of a new covalent bond. This reaction can be catalyzed by heat or the presence of a Lewis acid or base.
Potential Applications
While specific in-vivo data for this compound is not available, its properties suggest potential utility in a range of medical devices:
-
Cardiovascular Devices: Coating of blood-contacting devices such as stents, catheters, and vascular grafts to reduce protein adsorption and thrombosis.
-
Surgical Instruments: To create non-stick surfaces that are easy to clean and resist biofouling.
-
Ophthalmic Devices: Modification of contact lenses or intraocular lenses to improve lubricity and resist protein deposition. [6]* Drug Delivery Systems: As a hydrophobic coating to control the release of encapsulated drugs.
Disclaimer: The following protocols are proposed based on standard laboratory practices for similar compounds and have not been specifically validated for this compound. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocols
Protocol 1: Surface Coating of a Titanium Alloy (Ti6Al4V) Substrate
This protocol describes a method for applying a coating of this compound to a model titanium alloy substrate.
Materials:
-
This compound
-
Ti6Al4V coupons (1 cm x 1 cm)
-
Hexamethyldisilazane (HMDS)
-
Anhydrous toluene
-
Acetone, HPLC grade
-
Isopropanol, HPLC grade
-
Deionized water
-
Nitrogen gas, high purity
Procedure:
-
Substrate Cleaning: a. Sonicate the Ti6Al4V coupons in acetone for 15 minutes. b. Sonicate in isopropanol for 15 minutes. c. Rinse thoroughly with deionized water. d. Dry the coupons under a stream of high-purity nitrogen gas. e. Treat the coupons with oxygen plasma for 5 minutes to generate surface hydroxyl groups.
-
Surface Priming (Optional but Recommended): a. Place the cleaned and dried coupons in a desiccator with a vial containing HMDS. b. Apply a vacuum to the desiccator for 2 hours to create a monolayer of amine-reactive sites.
-
Coating Solution Preparation: a. Prepare a 0.1% (w/v) solution of this compound in anhydrous toluene.
-
Coating Application: a. Immerse the prepared coupons in the coating solution for 12 hours at room temperature under a nitrogen atmosphere.
-
Curing: a. Remove the coupons from the solution and rinse with fresh anhydrous toluene to remove any non-covalently bound material. b. Cure the coated coupons in an oven at 120°C for 2 hours.
-
Final Cleaning: a. Sonicate the cured coupons in toluene for 10 minutes to remove any residual unbound compound. b. Dry under a stream of nitrogen gas.
Protocol 2: Characterization of the Modified Surface
1. Contact Angle Goniometry:
-
Measure the static water contact angle on the coated and uncoated coupons to assess the change in hydrophobicity. A significant increase in the contact angle is expected.
2. X-ray Photoelectron Spectroscopy (XPS):
-
Perform XPS analysis to confirm the presence of fluorine and nitrogen on the surface of the coated coupons. The high-resolution F 1s spectrum should show a characteristic peak for C-F bonds.
3. Atomic Force Microscopy (AFM):
-
Image the surface topography of the coated and uncoated coupons to assess the smoothness and uniformity of the coating.
Biocompatibility and Safety Considerations
The biocompatibility of any material intended for medical use must be rigorously evaluated. [7]For this compound, particular attention must be paid to the potential toxicity of perfluorinated compounds (PFAS).
-
Potential for Leaching: It is critical to ensure the stability of the covalent bond to prevent the leaching of the fluorinated compound into the biological environment.
-
Toxicity of Perfluorooctanesulfonamides: Perfluorooctanesulfonamide and related compounds are known to be persistent in the environment and in biological systems. [8]Some studies have indicated potential for toxicity. [9][10]* Regulatory Compliance: Any medical device incorporating this compound would require extensive biocompatibility testing according to ISO 10993 standards and would be subject to regulatory review by bodies such as the U.S. Food and Drug Administration (FDA). [11][12][13] Recommended Biocompatibility Testing (as per ISO 10993):
-
Cytotoxicity (ISO 10993-5): To assess the potential for the material to cause cell death.
-
Sensitization (ISO 10993-10): To evaluate the potential for an allergic reaction.
-
Irritation or Intracutaneous Reactivity (ISO 10993-10): To assess the potential for skin irritation.
-
Systemic Toxicity (ISO 10993-11): To evaluate potential toxicity to the whole organism.
-
Hemocompatibility (ISO 10993-4): For blood-contacting devices, to assess effects on blood components.
References
Sources
- 1. Biomaterial surface modifications - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. encyclopedia.pub [encyclopedia.pub]
- 6. namsa.com [namsa.com]
- 7. researchgate.net [researchgate.net]
- 8. Perfluorooctanesulfonamide | C8H2F17NO2S | CID 69785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Subacute Exposure to N-Ethyl Perfluorooctanesulfonamidoethanol Results in the Formation of Perfluorooctanesulfonate and Alters Superoxide Dismutase Activity in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Per- and Polyfluoroalkyl Substances (PFAS) [ntp.niehs.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. hoganlovells.com [hoganlovells.com]
- 13. mddionline.com [mddionline.com]
Harnessing the Reactivity of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide: Protocols and Mechanistic Insights
An Application Guide for the Synthetic Chemist
Abstract: This document provides a detailed guide for researchers, chemists, and material scientists on the experimental setup and reaction pathways involving N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide. This unique molecule combines a highly fluorinated, chemically inert perfluoro-n-octylsulfonamide tail with a reactive N-propyl-N-(2,3-epoxypropyl) headgroup. The strained epoxide ring is the focal point of its synthetic utility, serving as a versatile electrophilic site for a variety of ring-opening reactions. This guide moves beyond simple procedural lists to explain the underlying principles governing its reactivity, offering detailed, field-tested protocols for key transformations. We place a strong emphasis on safety and handling, given the compound's classification as a per- and polyfluoroalkyl substance (PFAS), and provide robust methods for reaction monitoring and product characterization.
Compound Profile & Physicochemical Properties
This compound is a dense, often oily liquid at room temperature, characterized by its chemically robust fluorinated tail and a synthetically versatile epoxide functional group. Its properties make it an interesting building block for specialty polymers, surfactants, and functional coatings.
| Property | Value | Source |
| CAS Number | 77620-64-5 | [1] |
| Molecular Formula | C₁₄H₁₂F₁₇NO₃S | [1] |
| Molecular Weight | 597.29 g/mol | [1] |
| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(oxiran-2-ylmethyl)-N-propyloctane-1-sulfonamide | [1] |
| Synonyms | N-n-Propyl-N-(2,3-epoxypropyl)perfluorooctylsulfonamide | [1] |
Critical Safety & Handling Precautions (EHS)
This compound is a per- and polyfluoroalkyl substance (PFAS). PFAS are a class of chemicals that are persistent in the environment and have been linked to adverse health outcomes.[2][3] All work must be conducted with strict adherence to safety protocols.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times. Due to the fluorinated nature, consider double-gloving.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
-
-
Waste Disposal: PFAS-containing waste is considered hazardous. Dispose of all contaminated materials (glassware, gloves, silica gel, solvents) in a dedicated, clearly labeled hazardous waste container. Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.[4] Do not dispose of this material down the drain or in regular trash.
-
Toxicity: While specific toxicity data for this exact compound is limited, exposure to some PFAS has been associated with reproductive effects, developmental delays, increased cancer risk, and immune system interference.[3] Assume the compound is hazardous and minimize all potential exposure.
Core Principles of Epoxide Ring-Opening Reactivity
The synthetic utility of this molecule is dominated by the high ring strain of the three-membered epoxide ring, which makes it susceptible to nucleophilic attack even though an alkoxide is typically a poor leaving group.[5] These reactions proceed via an Sₙ2 mechanism, leading to predictable regiochemical and stereochemical outcomes.
Mechanism under Basic or Nucleophilic Conditions
Under basic or neutral conditions with a strong nucleophile (e.g., RO⁻, RNH₂, RS⁻, CN⁻), the reaction follows a direct Sₙ2 pathway. The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring.
-
Regioselectivity: The nucleophilic attack occurs at the less sterically hindered carbon atom of the epoxide. For this terminal epoxide, the attack will overwhelmingly occur at the primary (C3) carbon.
-
Stereochemistry: The attack proceeds via a "backside" approach, resulting in an inversion of stereochemistry at the site of attack. This leads to a trans relationship between the incoming nucleophile and the newly formed hydroxyl group.[5]
The workflow for this process is outlined below.
Caption: General workflow for nucleophilic ring-opening of the epoxide.
Mechanism under Acidic Conditions
In the presence of an acid catalyst, the epoxide oxygen is first protonated, making it a much better leaving group and activating the ring for attack by even weak nucleophiles (e.g., H₂O, ROH).[6][7]
-
Regioselectivity: The regiochemistry becomes more complex. While the mechanism has Sₙ2 character (backside attack), it also has significant Sₙ1 character. The positive charge is better stabilized at the more substituted carbon, so the nucleophile preferentially attacks the more substituted (secondary, C2) carbon.
-
Stereochemistry: The Sₙ2-like backside attack still ensures a trans stereochemical outcome.[7]
The base-catalyzed pathway is often preferred for this specific substrate as it offers more predictable regiocontrol and avoids potential side reactions involving the sulfonamide group under strongly acidic conditions.
Caption: Mechanism of base-catalyzed Sₙ2 epoxide ring-opening.
Experimental Protocols
The following protocols are representative examples of common ring-opening reactions. All reactions must be performed in a fume hood using anhydrous solvents unless otherwise specified.
Protocol 4.1: Base-Catalyzed Hydrolysis to the Diol
This protocol demonstrates the ring-opening using hydroxide to form N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide, a reaction product that can be validated against commercially available standards.[8]
-
Reagents & Equipment:
-
This compound (1.0 eq, e.g., 597 mg, 1.0 mmol)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
1 M Sodium Hydroxide (NaOH) solution (2.0 mL, 2.0 mmol)
-
1 M Hydrochloric Acid (HCl) for neutralization
-
Ethyl acetate and brine for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates
-
-
Procedure:
-
Dissolve the starting epoxide (1.0 eq) in THF (10 mL) in a 50 mL round-bottom flask.
-
Add the 1 M NaOH solution (2.0 eq) to the flask.
-
Stir the mixture vigorously at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material (Rf ≈ 0.6) and the appearance of a more polar product spot at the baseline.
-
-
Work-up & Purification:
-
Carefully neutralize the reaction mixture to pH ~7 by dropwise addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The product, N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide, is often a viscous oil or waxy solid and can be purified further by column chromatography if necessary (Silica gel, gradient elution from 100% DCM to 95:5 DCM:Methanol).
-
-
Expected Outcome:
-
Yield: >90%
-
Appearance: White to off-white waxy solid.
-
Confirmation: ¹H NMR will show the disappearance of epoxide protons (~2.6-3.2 ppm) and the appearance of new signals for the CH-OH and CH₂-OH groups. Mass spectrometry should confirm the addition of a water molecule (M+H₂O).
-
Protocol 4.2: Ring-Opening with an Amine Nucleophile (Benzylamine)
This protocol creates a fluorinated amino alcohol, a valuable synthon for further derivatization.
-
Reagents & Equipment:
-
This compound (1.0 eq, e.g., 597 mg, 1.0 mmol)
-
Benzylamine (1.2 eq, 129 mg, 1.2 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask with reflux condenser, magnetic stirrer
-
-
Procedure:
-
Combine the starting epoxide (1.0 eq) and benzylamine (1.2 eq) in ethanol (10 mL) in a round-bottom flask.
-
Fit the flask with a reflux condenser and heat the mixture to 60 °C with stirring.
-
Maintain the temperature for 6-10 hours. Monitor reaction completion by LC-MS or TLC.
-
-
Work-up & Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL).
-
Wash the organic solution sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (Silica gel, gradient elution with Hexanes:Ethyl Acetate containing 1% triethylamine to prevent protonation of the amine on the silica).
-
-
Expected Outcome:
-
Yield: 75-85%
-
Product: N-(3-(benzylamino)-2-hydroxypropyl)-N-propylperfluoro-n-octanesulfonamide.
-
Confirmation: ¹H NMR will show characteristic aromatic protons from the benzyl group. Mass spectrometry will confirm the adduct formation (M+benzylamine).
-
Reaction Monitoring & Product Characterization
A multi-technique approach is essential for validating experimental outcomes.
| Technique | Purpose | Typical Observations |
| Thin Layer Chromatography (TLC) | Rapid reaction monitoring. | The epoxide starting material is relatively non-polar. The ring-opened products, containing hydroxyl groups, will have a significantly lower Rf value. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Accurate reaction monitoring and mass confirmation. | Provides real-time conversion data and confirms the mass of the expected product in the crude reaction mixture. |
| Nuclear Magnetic Resonance (¹H, ¹⁹F, ¹³C NMR) | Definitive structure elucidation. | ¹H NMR: Disappearance of characteristic epoxide CH and CH₂ signals; appearance of new CH-OH and CH-Nuc signals. ¹⁹F NMR: The perfluoroalkyl chain signals should remain largely unchanged, confirming its stability during the reaction. |
| Infrared (IR) Spectroscopy | Functional group analysis. | Disappearance of the epoxide C-O stretch (~1250 cm⁻¹). Appearance of a broad O-H stretch (~3400 cm⁻¹) in the product. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive or weak nucleophile.2. Insufficient temperature.3. Solvent not anhydrous (for moisture-sensitive nucleophiles). | 1. Use a fresh, high-purity nucleophile. For weak nucleophiles, consider adding a catalyst (e.g., LiClO₄) or switching to acidic conditions.2. Increase the reaction temperature in increments of 10 °C.3. Use freshly distilled anhydrous solvents. |
| Multiple Products Observed | 1. For acidic conditions, a mixture of regioisomers formed.2. Side reactions (e.g., polymerization of the epoxide). | 1. Switch to basic/nucleophilic conditions for better regiocontrol.2. Add the epoxide slowly to a solution of the nucleophile to maintain a low epoxide concentration and disfavor polymerization. |
| Difficult Purification | Product is streaking on silica gel column. | The product contains a basic amine and/or a polar sulfonamide. Add a small amount (0.5-1%) of a modifying base like triethylamine or ammonia to the eluent to improve peak shape and recovery. |
References
-
Troitskii, N. A., et al. (2021). Synthesis of Functional Polyesters N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole by Anionic Ring-Opening Polymerization. National Center for Biotechnology Information (PMC). [Link]
-
Centers for Disease Control and Prevention (CDC). (2024). PFAS and Worker Health. [Link]
-
National Institute of Standards and Technology (NIST). (2023). SAFETY DATA SHEET: Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF). [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Our Current Understanding of the Human Health and Environmental Risks of PFAS. [Link]
-
Beilstein Journals. (2011). Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. [Link]
-
U.S. Food & Drug Administration (FDA). (2024). Per- and Polyfluoroalkyl Substances (PFAS). [Link]
-
McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. [Link]
-
EcoOnline. (2024). PFAS Risks & Workplace Safety. [Link]
-
Journal of Applied Pharmaceutical Science. (2024). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. PFAS and Worker Health | PFAS | CDC [cdc.gov]
- 3. epa.gov [epa.gov]
- 4. ecoonline.com [ecoonline.com]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonami… [cymitquimica.com]
Application Notes and Protocols: Synthesis of N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide from its Epoxy Precursor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide, a fluorinated diol with potential applications in materials science and drug development. The synthesis involves the hydrolysis of the corresponding epoxy precursor, N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide. This guide outlines the chemical principles, detailed experimental protocols for both acid and base-catalyzed ring-opening reactions, safety precautions for handling perfluorinated compounds, and methods for the characterization of the final product.
Introduction
Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic chemicals characterized by a partially or fully fluorinated carbon chain.[1] The unique properties of the carbon-fluorine bond, such as high thermal and chemical stability, hydrophobicity, and oleophobicity, have led to their widespread use in various industrial and consumer products.[2] Within this class, fluorinated sulfonamides are of significant interest due to their diverse applications and environmental relevance.
The target molecule, N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide, is a vicinal diol. Such fluorinated diols are valuable building blocks in the synthesis of specialized polymers, such as fluorinated polyurethanes, which exhibit enhanced chemical resistance, thermal stability, and low surface energy.[3] Furthermore, the introduction of hydroxyl groups can modify the biological activity and pharmacokinetic properties of molecules, making this compound a potential candidate for investigation in medicinal chemistry and drug delivery.[4]
The synthesis described herein proceeds via the ring-opening of the epoxide precursor, this compound (CAS 77620-64-5).[5] Epoxides are three-membered cyclic ethers that are highly strained and thus susceptible to ring-opening reactions with various nucleophiles.[6] The hydrolysis of the epoxide to the corresponding diol can be achieved under either acidic or basic conditions.
Reaction Mechanism: Epoxide Hydrolysis
The conversion of this compound to N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide is a hydrolysis reaction that proceeds via the nucleophilic attack of water on the epoxide ring. This reaction can be catalyzed by either acid or base, each following a distinct mechanism.
Acid-Catalyzed Ring Opening:
Under acidic conditions, the oxygen atom of the epoxide is first protonated, making the epoxide a better electrophile. Water, acting as a nucleophile, then attacks one of the carbon atoms of the epoxide. In the case of a terminal epoxide, such as the precursor, the nucleophilic attack occurs at the more sterically hindered carbon atom due to the development of a partial positive charge that is better stabilized by the alkyl substituent. The reaction proceeds with anti-stereochemistry, resulting in a trans-diol.[7]
Base-Catalyzed Ring Opening:
In the presence of a base, the nucleophile (hydroxide ion) directly attacks one of the epoxide carbons in an SN2 fashion. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. A subsequent protonation of the resulting alkoxide by a protic solvent (e.g., water) yields the diol. This pathway also results in a trans-diol.[6]
Experimental Protocols
This section outlines two proposed methods for the synthesis of N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide from its epoxy precursor.
Materials and Equipment:
| Material/Equipment | Specifications |
| This compound | >95% purity |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) |
| Sodium Hydroxide (NaOH) | Pellets, >97% |
| Dioxane or Tetrahydrofuran (THF) | Anhydrous |
| Diethyl Ether | Anhydrous |
| Saturated Sodium Bicarbonate Solution | |
| Saturated Sodium Chloride Solution (Brine) | |
| Anhydrous Magnesium Sulfate (MgSO₄) | |
| Round-bottom flasks | Various sizes |
| Magnetic stirrer and stir bars | |
| Reflux condenser | |
| Separatory funnel | |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Column chromatography setup | Silica gel 60 (230-400 mesh) |
| Standard laboratory glassware |
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol utilizes dilute sulfuric acid to catalyze the ring-opening of the epoxide.
Workflow Diagram:
Sources
- 1. Perfluorooctanesulfonamide | C8H2F17NO2S | CID 69785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose | MDPI [mdpi.com]
- 3. wwwn.cdc.gov [wwwn.cdc.gov]
- 4. rsc.org [rsc.org]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. BJOC - Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles [beilstein-journals.org]
- 7. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
stability and degradation of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide
Welcome to the technical support center for N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide (NEP-PFOS). This guide is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here, we provide in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of NEP-PFOS. Our goal is to equip you with the knowledge to anticipate potential challenges, interpret unexpected results, and maintain the integrity of your experiments.
Introduction to NEP-PFOS Stability
This compound (CAS: 77620-64-5) is a complex molecule containing three key functional groups: a reactive epoxide ring, a stable perfluorooctylsulfonamide backbone, and a propyl group.[1][2][3] The experimental behavior of this compound is largely dictated by the interplay of these groups. Understanding the potential degradation pathways is critical for proper handling, storage, and interpretation of experimental data. This guide will focus on the two most probable degradation routes: hydrolysis of the epoxide ring and, to a lesser extent, cleavage of the sulfonamide bond.
Frequently Asked Questions (FAQs)
Q1: What is the most common degradation pathway for NEP-PFOS under aqueous experimental conditions?
The most susceptible part of the NEP-PFOS molecule to degradation under typical aqueous conditions is the epoxide ring. Epoxides are known to undergo ring-opening reactions in the presence of nucleophiles, with water being a common reactant.[1][3][4] This hydrolysis can be catalyzed by both acidic and basic conditions.[1][3][4] The expected product of this reaction is N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide .[5][6]
Q2: How do pH conditions affect the hydrolysis of the epoxide ring?
Both acidic and basic conditions can promote the hydrolysis of the epoxide ring, but the mechanism and regioselectivity of the attack by water can differ.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the oxygen of the epoxide is protonated, which makes it a better leaving group and activates the ring for nucleophilic attack by water.[1][3][7] The attack of the water molecule will preferentially occur at the more substituted carbon of the epoxide.[1][8]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion will directly attack one of the carbon atoms of the epoxide ring in an SN2 reaction. This attack typically occurs at the less sterically hindered carbon.[4][8]
Q3: Is the perfluorooctylsulfonamide group susceptible to degradation?
The perfluorooctylsulfonamide moiety is generally very stable due to the high strength of the carbon-fluorine and sulfur-carbon bonds.[9][10] However, under harsh conditions (e.g., very high temperatures or extreme pH with prolonged exposure), cleavage of the sulfonamide (S-N) bond could potentially occur, although this is considered a much less likely degradation pathway compared to epoxide hydrolysis.[5][11][12]
Q4: What are the likely degradation products I should be aware of?
Based on the chemical structure of NEP-PFOS, the primary and secondary degradation products to consider are:
| Product Name | Formation Pathway | Notes |
| N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide | Hydrolysis of the epoxide ring.[5][6] | This is the most anticipated degradation product in aqueous environments. Its presence can indicate improper storage or handling, or instability in the experimental matrix. |
| Perfluorooctanesulfonamide and N-propyl-N-(2,3-epoxypropyl)amine | Cleavage of the C-S bond. | Less likely to occur under standard experimental conditions. |
| Perfluorooctanesulfonic acid (PFOS) and other smaller perfluorinated compounds | Thermal or photolytic degradation of the perfluoroalkyl chain.[9][10][13][14] | Requires significant energy input (e.g., high heat or UV radiation). Unlikely in most laboratory settings unless intentionally induced. |
Q5: How should I store NEP-PFOS to minimize degradation?
To ensure the stability of NEP-PFOS, we recommend the following storage conditions:
-
Temperature: Store at the temperature recommended by the supplier, typically in a cool and dry place.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with NEP-PFOS.
Issue 1: Inconsistent or non-reproducible experimental results.
Potential Cause: Degradation of NEP-PFOS to its diol form, N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide.
Troubleshooting Workflow:
Caption: Workflow to troubleshoot inconsistent experimental results.
Step-by-Step Protocol:
-
Verify the Purity of Your NEP-PFOS Stock:
-
Before starting your experiment, confirm the purity of your NEP-PFOS stock solution. The presence of the diol hydrolysis product as an impurity in the starting material is a common issue.
-
Recommended Analytical Technique: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is ideal for this purpose.[15][16]
-
Mobile Phase: A gradient of methanol and water is often effective for separating the more polar diol from the parent epoxide.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source, likely in negative ion mode, to detect both the parent compound and its hydrolysis product. The diol will have a mass 18 amu greater than the parent epoxide.
-
-
-
Analyze Experimental Samples for In-Situ Degradation:
-
If your starting material is pure, degradation may be occurring during your experiment.
-
Take aliquots of your experimental samples at various time points and analyze them using the same HPLC-MS method described above. An increase in the diol peak over time confirms in-situ degradation.
-
-
Optimize Experimental Conditions:
-
If degradation is confirmed, consider the following modifications to your protocol:
-
pH Control: Buffer your reaction mixture to a neutral pH if your experimental design allows.
-
Temperature: Run your experiments at the lowest feasible temperature to slow down the hydrolysis rate.
-
Solvent: If possible, use anhydrous solvents to minimize water-induced degradation.
-
-
Issue 2: Appearance of unexpected peaks in analytical chromatograms.
Potential Cause: Formation of degradation products other than the simple diol, or interaction with other components in your experimental matrix.
Investigative Workflow:
Caption: Strategy for identifying unknown peaks in analytical data.
Detailed Investigative Steps:
-
Comprehensive Mass Spectrometric Analysis:
-
Obtain high-resolution mass spectra of the unknown peaks to determine their accurate mass and elemental composition.[2]
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns. The fragmentation of the perfluoroalkyl chain often produces characteristic losses of CF2 units.[2][6] This can help confirm if the unknown is related to your starting material.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
If the unknown can be isolated in sufficient quantity, NMR spectroscopy (¹H, ¹³C, ¹⁹F) can provide definitive structural information.[17][18][19][20][21]
-
The disappearance of the epoxide signals in the ¹H NMR spectrum and the appearance of new signals corresponding to a diol structure would be strong evidence of hydrolysis.
-
-
Consider Other Degradation Pathways:
-
Photodegradation: If your experiments are conducted under strong light, consider the possibility of photolytic degradation. Perfluorinated compounds can be susceptible to photolysis, though this typically requires UV irradiation.[11]
-
Thermal Degradation: If your experiment involves high temperatures, thermal degradation could lead to more complex fragmentation of the molecule.[9][10][13][14] Perfluoroalkyl substances can decompose at elevated temperatures, with perfluorinated sulfonic acids generally being more thermally stable than their carboxylic acid counterparts.[9][10]
-
References
-
Chemistry Steps. Reactions of Epoxides under Acidic and Basic Conditions. [Link]
-
ACS Publications. Novel Polyfluorinated Compounds Identified Using High Resolution Mass Spectrometry Downstream of Manufacturing Facilities near Decatur, Alabama. [Link]
-
OpenOChem Learn. Reactions of Epoxides - Acidic Ring Opening. [Link]
-
Fundamentals of Organic Chemistry. 9.14 Reactions of Epoxides: Ring-Opening. [Link]
-
PubMed Central (PMC). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. [Link]
-
Chemical Communications (RSC Publishing). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. [Link]
-
ACS Publications. Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. [Link]
-
PubMed. Identification of sulfonamides by NMR spectroscopy. [Link]
-
Chemistry LibreTexts. 9.14: Opening of Epoxides - Acidic versus Basic Conditions. [Link]
-
PubChem. N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide. [Link]
-
Domainex. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. [Link]
-
Frontiers. Molecular detection of per- and polyfluoroalkyl substances in water using time-of-flight secondary ion mass spectrometry. [Link]
-
ResearchGate. Reactivity and Mechanism in the Hydrolysis of β-Sultams. [Link]
-
Spectroscopy Online. Monitoring for Per- and Poly-Fluoroalkyl (PFAS) with Advanced Mass Spectrometry– Based Methods. [Link]
-
Master Organic Chemistry. Opening of Epoxides With Acid. [Link]
-
PubMed Central (PMC). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. [Link]
-
PubMed. Analytical approaches for the detection of epoxides and hydroperoxides in active pharmaceutical ingredients, drug products and herbals. [Link]
-
Semantic Scholar. Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using (1)H NMR Spectroscopy. [Link]
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PubMed. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
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ResearchGate. Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. [Link]
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ResearchGate. Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. [Link]
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ACS Figshare. Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. [Link]
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ACS Publications. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. [Link]
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PubMed Central (PMC). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. [Link]
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PubMed. Thermal Decomposition of Anionic, Zwitterionic, and Cationic Polyfluoroalkyl Substances in Aqueous Film-Forming Foams. [Link]
-
ResearchGate. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. [Link]
-
ARPI. Fluorescence Assay and Screening of Epoxide Opening Reactions by Nucleophiles. [Link]
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PubMed Central (PMC). Epoxide Hydrolases: Multipotential Biocatalysts. [Link]
-
MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]
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- 5. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
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Technical Support Center: Synthesis of Perfluorooctanesulfonamide (PFOSA)
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of perfluorooctanesulfonamide (PFOSA) and its derivatives. The following sections provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis, with a focus on identifying and mitigating side reactions.
Proactive Purity Control: The Critical Impact of Starting Material Quality
The successful synthesis of high-purity perfluorooctanesulfonamide begins with a thorough understanding of the quality of the starting material, perfluorooctanesulfonyl fluoride (POSF). The primary industrial production method for POSF is electrochemical fluorination (ECF), which can introduce several impurities that will carry through to your final product.[1] Proactive characterization of your POSF is the most effective first step in troubleshooting.
Table 1: Common Impurities in Technical Grade Perfluorooctanesulfonyl Fluoride (POSF)
| Impurity Class | Specific Examples | Origin | Impact on PFOSA Synthesis |
| Isomers | Branched-chain C8F17SO2F | ECF process | Results in a mixture of linear and branched PFOSA isomers, which can be difficult to separate and may have different biological activities.[2] |
| Hydrolysis Product | Perfluorooctanesulfonic acid (PFOS) | Exposure of POSF to moisture | PFOS is unreactive under the sulfonamide formation conditions and will remain as an impurity in the final product.[3] |
| ECF Byproducts | Perfluorinated cyclic ethers, shorter and longer chain perfluoroalkanesulfonyl fluorides | Side reactions during ECF | These can react with the amine to form a variety of sulfonamide impurities that complicate purification.[4] |
| Incomplete Fluorination | Partially fluorinated sulfonyl fluorides | Inefficient ECF | These species are more reactive and can lead to a complex mixture of byproducts. |
| Polymeric Materials | High molecular weight fluorinated polymers | Undesirable side reactions during ECF | These are generally insoluble and can be carried over as particulates, potentially interfering with the reaction and purification. |
Troubleshooting Guide: A-Q&A Approach
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low Yield of PFOSA and Presence of a Water-Soluble Impurity
Question: My reaction to synthesize N-ethylperfluorooctanesulfonamide has a low yield, and upon workup, I'm detecting a significant amount of a highly water-soluble fluorinated compound that does not correspond to my product. What is the likely cause and how can I fix it?
Answer:
Likely Cause: The most probable cause is the hydrolysis of your starting material, perfluorooctanesulfonyl fluoride (POSF), to perfluorooctanesulfonic acid (PFOS).[3] POSF is susceptible to slow hydrolysis in the presence of water.[3] If your reaction solvent, amine, or glassware is not scrupulously dried, a portion of the POSF will be converted to PFOS. PFOS is a sulfonic acid and is highly soluble in aqueous media, which matches your observation.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. If not purchased as anhydrous, distill the solvent over an appropriate drying agent (e.g., calcium hydride for ethereal solvents).
-
Ensure your amine reactant is dry. If it is a liquid, it can be distilled from a suitable drying agent. If it is a solid, it should be dried under vacuum.
-
-
Reaction Setup:
-
Assemble your reaction apparatus while flushing with a dry, inert gas like nitrogen or argon.
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Starting Material Check:
-
Before use, check your POSF for the presence of PFOS via an analytical method like LC-MS. If significant PFOS is present, consider purifying the POSF by distillation or using a new batch.
-
Caption: Desired reaction vs. hydrolysis side reaction of POSF.
Issue 2: Formation of a Thick White Precipitate and Poor Reproducibility
Question: When I add my amine (in excess) to the solution of POSF in diethyl ether, a thick white precipitate forms, making stirring difficult and leading to inconsistent yields between batches. What is this precipitate and how can I avoid it?
Answer:
Likely Cause: The white precipitate is a complex ammonium salt.[5] This salt is formed from the reaction of POSF with the amine. When using an excess of the reactant amine as the base, this salt can be difficult to manage and its thermal decomposition to the final product can be inefficient, leading to lower and more variable yields.[5]
Troubleshooting Protocol:
-
Switch to an External Base:
-
Instead of using an excess of the reactant amine, use a stoichiometric amount (or a slight excess, e.g., 1.1 equivalents) of the amine and add a non-nucleophilic tertiary amine base like triethylamine or pyridine (1.5-2.0 equivalents).[5]
-
The use of an external base often prevents the formation of the thick precipitate, improves reproducibility, and can reduce the reaction time.[5]
-
-
Optimized Reaction Procedure with External Base:
-
Dissolve POSF in an anhydrous solvent (e.g., diethyl ether, dioxane).
-
In a separate flask, prepare a solution of the primary amine and the external base in the same solvent.
-
Slowly add the amine/base solution to the POSF solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Allow the reaction to stir for the required time. The workup will involve washing the reaction mixture to remove the ammonium salt of the external base.
-
Caption: Comparison of reaction pathways with and without an external base.
Frequently Asked Questions (FAQs)
Q1: My final PFOSA product shows a cluster of peaks in the LC-MS with the same mass, and the 19F NMR is more complex than expected. What could be the issue?
A1: This is a classic sign of the presence of branched isomers in your product. The POSF starting material produced by electrochemical fluorination is typically a mixture of linear (~70-80%) and various branched isomers.[6] These isomers will react to form the corresponding PFOSA isomers, which often have very similar chromatographic retention times but can sometimes be distinguished by high-resolution LC-MS or specialized chromatography columns.[2] For applications requiring a single isomer, purification of the POSF starting material or the final PFOSA product by techniques such as preparative chromatography may be necessary.
Q2: I've observed some lower molecular weight perfluorinated compounds in my crude product. Where could these be coming from?
A2: These could originate from two main sources. First, your POSF starting material may contain shorter-chain perfluoroalkanesulfonyl fluoride homologs (e.g., C6 or C7) from the ECF manufacturing process.[7] Second, if your reaction or purification involves high temperatures, thermal decomposition of the PFOSA product could occur. The thermal decomposition of related perfluorinated compounds can lead to the cleavage of C-C bonds, resulting in a variety of smaller perfluorinated molecules.[8] It is advisable to keep reaction and purification temperatures as low as possible.
Q3: Can I use a stronger, non-amine base like sodium hydride to deprotonate the sulfonamide?
A3: While strong bases can deprotonate the sulfonamide, their use is generally not recommended for the initial synthesis from POSF. The reaction of POSF is with the neutral amine. The use of very strong, highly reactive bases like sodium hydride could potentially lead to undesired side reactions with the sulfonyl fluoride group or the perfluorinated chain, especially if there are any trace impurities. Tertiary amine bases like triethylamine or pyridine provide sufficient basicity to scavenge the HF byproduct without introducing significant side reactions.[5]
Q4: What are the best practices for storing POSF to minimize degradation?
A4: POSF should be stored in a tightly sealed container made of a chemically resistant material (e.g., fluorinated polymer or glass) to prevent moisture ingress, which can lead to hydrolysis to PFOS.[3] The storage area should be cool, dry, and well-ventilated. It is also advisable to store it under an inert atmosphere (e.g., in a desiccator with a nitrogen or argon atmosphere) to further protect it from moisture.
References
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Rebstock, A. S. et al. (2005). Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. Environmental Science & Technology, 39(21), 8374–8380. Available at: [Link]
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Benskin, J. P. et al. (2007). Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. Journal of Environmental Science and Health, Part A, 42(4), 459-465. Available at: [Link]
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Winchell, L. J. et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(9), 5379–5394. Available at: [Link]
-
Rhoads, K. R. et al. (2008). Aerobic Biotransformation of N-Ethyl Perfluorooctane Sulfonamidoethanol (EtFOSE) by a Mixed Bacterial Culture. Environmental Science & Technology, 42(8), 2841–2846. Available at: [Link]
-
Benskin, J. P., De Silva, A. O., & Martin, J. W. (2007). Simultaneous characterization of perfluoroalkyl carboxylate, sulfonate, and sulfonamide isomers by liquid chromatography-tandem mass spectrometry. Analytical Chemistry, 79(17), 6455–6463. Available at: [Link]
-
Wikipedia. (n.d.). Perfluorooctanesulfonyl fluoride. Retrieved January 21, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2017). Chemical Action Plan for Per- and Poly-Fluorinated Alkyl Substances (PFASs). Available at: [Link]
-
Washington State Department of Ecology. (2017). Per- and Poly-Fluorinated Alkyl Substances Chemical Action Plan (PFAS CAP). Available at: [Link]
-
PubChem. (n.d.). Perfluorooctanesulfonyl fluoride. Retrieved January 21, 2026, from [Link]
-
O'Sullivan, E. J. M., et al. (1985). Application of Electrochemical Fluorination to the Synthesis of Perfluoroalkane Sulfonic Acid Electrolytes. Journal of The Electrochemical Society, 132(10), 2424-2428. Available at: [Link]
-
Hori, H., et al. (2004). Efficient Decomposition of Perfluorocarboxylic Acids and Perfluorosulfonic Acids in Hot Water. Environmental Science & Technology, 38(22), 6118–6122. Available at: [Link]
- Kissa, E. (2001). Fluorinated Surfactants and Repellents, Second Edition. CRC Press.
- Lehmler, H. J. (2005). Synthesis of environmentally relevant fluorinated surfactants—a review. Chemosphere, 58(11), 1471-1496.
- Tang, C. Y., et al. (2012). Perfluorinated compounds in the Pearl River Delta of China: Regional distribution and human risk assessment. Environmental Science & Technology, 46(12), 6882-6890.
- Giesy, J. P., & Kannan, K. (2002). Perfluorochemical surfactants in the environment. Environmental Science & Technology, 36(7), 146A-152A.
-
Grokipedia. (n.d.). Perfluorooctanesulfonyl fluoride. Retrieved January 21, 2026, from [Link]
- Sargent, J. W., & Seffl, R. J. (1970). Properties of Perfluorinated Liquids.
- Simons, J. H. (1950). The Electrochemical Process for the Production of Fluorocarbons. Journal of The Electrochemical Society, 97(2), 53C-59C.
- 3M Company. (1999).
- Buck, R. C., et al. (2011). Perfluoroalkyl and polyfluoroalkyl substances in the environment: Terminology, classification, and origins. Integrated Environmental Assessment and Management, 7(4), 513-541.
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Technical Support Center: Optimizing Reaction Conditions for N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide Surface Coatings
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for creating and troubleshooting surface coatings using N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a deeper understanding and facilitating effective optimization for your specific application.
Introduction: The Chemistry of High-Performance Surfaces
This compound is a specialized fluorinated compound designed for creating low-energy surfaces. The molecule's architecture is twofold:
-
The Perfluoro-n-octylsulfonamide "Tail": This highly fluorinated segment is responsible for the coating's desirable properties. Due to the low polarizability of the C-F bond, these groups exhibit weak van der Waals forces, leading to low surface energy.[1] This results in a surface that is both hydrophobic (water-repellent) and oleophobic (oil-repellent). During the curing process, these fluorinated chains preferentially orient themselves towards the air-coating interface, maximizing the desired effect.
-
The N-Propyl-N-(2,3-epoxypropyl) "Head": This portion of the molecule contains a reactive epoxy group. This three-membered ring is key to covalently bonding the molecule to a variety of substrates. The ring-opening reaction, typically with nucleophilic groups on the substrate surface (such as hydroxyl groups), forms a stable, durable bond.
The successful application of this coating relies on the precise control of the reaction between the epoxy group and the substrate, followed by the self-assembly of the fluorinated tails.
Visualizing the Process: From Molecule to Monolayer
To understand the coating process, it is helpful to visualize the key chemical transformation and the overall workflow.
Caption: Covalent attachment of the fluorinated compound to a hydroxylated surface via epoxy ring-opening.
Caption: General experimental workflow for surface coating application.
Frequently Asked Questions (FAQs)
Q1: What types of substrates can I coat with this compound?
A1: This coating is most effective on substrates that possess surface hydroxyl (-OH) groups, as these act as the primary reaction sites for the epoxy ring. This includes materials like glass, silicon wafers with a native oxide layer, ceramics, and many metals with a passivated oxide layer. Polymeric substrates that have been plasma-treated or chemically oxidized to introduce hydroxyl groups are also suitable.
Q2: What is the expected water contact angle for a successful coating?
A2: A successful monolayer of a perfluorinated compound like this should result in a highly hydrophobic surface. You should expect to see static water contact angles greater than 110°. A low contact angle suggests incomplete coverage, improper molecular orientation, or contamination.[2][3]
Q3: Is a catalyst necessary for the reaction?
A3: While the reaction can proceed thermally, the addition of a catalyst can significantly accelerate the ring-opening of the epoxide and may allow for lower curing temperatures. Weak Lewis acids or bases can be effective. For instance, fluorinated alcohols can act as promoters for epoxide ring-opening reactions.[4] Amine-based catalysts are also commonly used for epoxy reactions. However, the necessity and choice of catalyst will depend on the substrate's reactivity and the desired processing conditions.
Q4: What solvents are recommended for preparing the coating solution?
A4: The choice of solvent is critical. It must dissolve the this compound without reacting with it. Fluorinated solvents or mixtures of fluorinated and common organic solvents are often used for fluorinated compounds. It is crucial that the solvent does not contain nucleophilic impurities (like water or alcohols) that could prematurely open the epoxy ring.
Q5: Can this coating be applied in multiple layers for enhanced performance?
A5: This molecule is designed to form a self-assembled monolayer (SAM). The covalent bonding occurs at the substrate-coating interface. Subsequent layers will not have the same robust anchoring and may not be stable. The goal is to achieve a dense, well-ordered single layer of molecules. The thickness of a successful SAM can be verified using techniques like ellipsometry.[5][6][7][8]
Experimental Protocols
The following protocols provide a general framework. Optimal parameters such as concentration, temperature, and time should be determined empirically for your specific substrate and application.
Protocol 1: Substrate Preparation (Example for Glass or Silicon)
-
Sonication: Sonicate the substrates in a sequence of solvents to remove organic contaminants. A typical sequence is acetone, followed by isopropanol, and finally deionized water (15 minutes each).
-
Drying: Dry the substrates under a stream of high-purity nitrogen or in an oven at 120 °C.
-
Activation (Hydroxylation): To ensure a high density of surface hydroxyl groups, treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION. Alternatively, a UV-Ozone treatment for 15-20 minutes can be a safer and effective method.
-
Final Rinse and Dry: Thoroughly rinse the activated substrates with deionized water and dry with nitrogen. The substrate is now ready for coating.
Protocol 2: Coating Application and Curing
-
Solution Preparation: Prepare a dilute solution of this compound in a suitable anhydrous solvent. A starting concentration range is typically 0.1-1.0% (w/v).
-
Coating: Immerse the prepared substrates in the coating solution for a set period. This can range from 1 to 24 hours at room temperature. The process should be carried out in a moisture-free environment (e.g., in a glovebox or a desiccator).
-
Initial Rinse: Gently rinse the coated substrates with fresh anhydrous solvent to remove any non-covalently bonded molecules.
-
Thermal Curing (Annealing): Transfer the substrates to an oven and heat to a temperature that facilitates the covalent bond formation between the epoxy group and the surface hydroxyls. A typical starting temperature range is 80-120 °C for 1-2 hours.
-
Final Rinse: After cooling, sonicate the coated substrates in the coating solvent to remove any remaining physisorbed molecules.
-
Drying: Dry the final coated substrates with a stream of nitrogen.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Water Contact Angle (<100°) | 1. Incomplete surface coverage. 2. Contamination of the substrate or coating solution. 3. Improper orientation of the fluorinated tails. 4. Hydrolysis of the epoxy group prior to surface reaction. | 1. Increase coating time or concentration. Ensure proper substrate activation. 2. Use high-purity solvents and reagents. Ensure the substrate is thoroughly cleaned. 3. Optimize the thermal curing step (temperature and time). 4. Use anhydrous solvents and perform the coating in a dry atmosphere. |
| Hazy or Uneven Coating | 1. Concentration of the coating solution is too high, leading to aggregation. 2. Presence of particulate contaminants. 3. Solvent evaporation during the coating process. | 1. Reduce the concentration of the coating solution. 2. Filter the coating solution before use. 3. Perform the coating in a closed system to minimize solvent loss. |
| Poor Adhesion (Coating easily removed) | 1. Insufficient density of reactive sites on the substrate. 2. Incomplete curing (reaction between epoxy and substrate). 3. Incompatible substrate material. | 1. Re-evaluate the substrate activation/hydroxylation step. 2. Increase curing temperature or time. Consider adding a suitable catalyst. 3. Confirm that the substrate has surface groups capable of reacting with epoxides. |
| Inconsistent Results Between Batches | 1. Variability in substrate preparation. 2. Degradation of the coating solution over time. 3. Fluctuations in ambient humidity or temperature during coating. | 1. Standardize the substrate cleaning and activation protocol. 2. Prepare fresh coating solutions for each batch. 3. Control the coating environment (e.g., use a glovebox or desiccator). |
Characterization and Validation
Verifying the quality of your coating is crucial. The following techniques are recommended:
| Technique | Parameter Measured | Indication of a Successful Coating |
| Contact Angle Goniometry | Static and dynamic water/oil contact angles.[2][3][9][10][11] | High static water contact angle (>110°), low roll-off angle. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface.[12] | Presence of a strong fluorine (F1s) signal and attenuation of substrate signals.[12][13][14][15][16][17] |
| Ellipsometry | Thickness of the coating.[5][6][7][8][18] | A uniform thickness consistent with a molecular monolayer (typically 1-2 nm). |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. | A smooth, uniform surface with no signs of aggregation or pinholes. |
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling solvents and the fluorinated compound.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Exercise extreme caution when using hazardous cleaning solutions like piranha etch.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used.
References
Sources
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- 10. brighton-science.com [brighton-science.com]
- 11. Uncertainties in contact angle goniometry - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and hydrophobicity failure behavior of two kinds of fluorine-containing acrylic polyurethane coatings - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 16. researchgate.net [researchgate.net]
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- 18. Measurement of the Thickness and Refractive Index of Very Thin Films and the Optical Properties of Surfaces by Ellipsometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Handling N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide
Welcome to the technical support center for N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with this unique fluorinated compound. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to ensure the success of your experiments.
Introduction
This compound is a specialized chemical with a distinct molecular architecture, combining a long perfluoroalkyl chain, a sulfonamide linker, and a reactive epoxypropyl group. This structure imparts unique properties, such as high thermal stability and hydrophobicity, making it a valuable building block in various applications. However, these same properties, along with common issues in its synthesis and purification, present significant challenges in its handling and use. This guide will address these challenges head-on, providing you with the expertise to anticipate and overcome potential experimental hurdles.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems encountered during the use of this compound in your experiments.
Problem 1: Inconsistent or Low Reaction Yields in Conjugation Reactions
One of the most common applications of this compound is the reaction of its epoxy group with nucleophiles to form conjugates. If you are experiencing lower than expected or inconsistent yields, consider the following potential causes and solutions.
| Potential Cause | Recommended Solutions |
| Low Purity of Starting Material | Commercially available this compound often has a purity of >80.0% (GC)[1][2]. The remaining 20% can be a mixture of unreacted starting materials, byproducts, and isomers. It is crucial to assess the purity of your batch before use. We recommend using ¹⁹F NMR to determine the ratio of linear to branched perfluoroalkyl isomers, as branched isomers can exhibit different reactivity[3]. If significant impurities are detected, purification by column chromatography is advised. |
| Presence of Less Reactive Branched Isomers | The synthesis of perfluorinated compounds often results in a mixture of linear and branched isomers[3]. Branched isomers can cause steric hindrance, reducing the accessibility of the epoxy group to nucleophiles. If your ¹⁹F NMR analysis confirms a high proportion of branched isomers, you may need to increase the reaction time, temperature, or the excess of the nucleophile to drive the reaction to completion. |
| Suboptimal Reaction Conditions | The choice of solvent is critical when working with highly fluorinated compounds. Standard organic solvents may not be suitable. Consider using fluorinated solvents or solvent mixtures to improve solubility and reaction kinetics. Additionally, the reaction of the epoxy group can be catalyzed by both acids and bases. A careful optimization of the catalyst and temperature is necessary to maximize the yield while minimizing side reactions. |
Problem 2: Difficulty in Purifying Reaction Products
The unique physicochemical properties of this compound and its derivatives can make purification a challenging task.
| Potential Cause | Recommended Solutions |
| Unique Solubility Profile | The presence of the long perfluoroalkyl chain makes the compound and its derivatives highly hydrophobic and lipophobic. This can lead to poor solubility in common chromatography solvents. A systematic approach to solvent screening is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate or acetone. In some cases, the use of fluorinated solvents in the mobile phase may be necessary. |
| Product Aggregation | Perfluorinated compounds have a tendency to aggregate in solution, which can lead to streaking and poor separation on chromatography columns. To mitigate this, try using a more dilute solution of your product and consider adding a small amount of a polar co-solvent to disrupt aggregation. |
| Presence of Unreacted Starting Material and Byproducts | If the initial reaction did not go to completion, you will have to separate your product from the unreacted starting material. This can be challenging due to their similar structures. A high-resolution chromatography technique, such as HPLC, may be required. Monitoring the reaction progress by TLC or LC-MS can help you determine the optimal reaction time to minimize the amount of unreacted starting material. |
Problem 3: Non-Reproducible Analytical Results (LC-MS, GC-MS)
The analysis of per- and polyfluoroalkyl substances (PFAS) is notoriously difficult due to their ubiquity in the environment and laboratory materials, as well as their unique chemical properties.
| Potential Cause | Recommended Solutions |
| Contamination from Laboratory Environment | PFAS are present in a wide range of laboratory consumables, including tubing, vials, and solvents[4]. This can lead to significant background contamination and false-positive results. It is essential to use a "PFAS-free" workflow. This includes using polypropylene vials and tubing, pre-rinsing all glassware with a high-purity solvent, and using PFAS-free solvents and reagents. |
| Instrument Limitations and Lack of Standards | The analysis of PFAS requires highly sensitive instrumentation, typically LC-MS/MS, to achieve the low detection limits often required[5][6]. The lack of commercially available reference standards for many PFAS, including potentially the derivatives of the title compound, makes accurate quantification challenging[7]. When developing an analytical method, it is crucial to use an internal standard, preferably a ¹³C-labeled version of the analyte, to correct for matrix effects and instrument variability. |
| Complex Sample Matrices | When analyzing samples from biological or environmental sources, the matrix can significantly interfere with the analysis. A robust sample preparation method, such as solid-phase extraction (SPE), is necessary to remove interfering substances and concentrate the analyte of interest. |
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound and how can I assess it?
A1: The purity of commercially available this compound is often stated as >80.0% by GC analysis[1][2]. However, this does not provide information about the nature of the impurities. We strongly recommend performing your own quality control. A combination of ¹H NMR, ¹⁹F NMR, and LC-MS is ideal. ¹⁹F NMR is particularly useful for determining the ratio of linear to branched perfluoroalkyl isomers, which can impact reactivity[3].
Q2: What are the best solvents for this compound?
A2: Due to the highly fluorinated chain, the solubility of this compound can be limited in common organic solvents. Fluorinated solvents such as hexafluoroisopropanol (HFIP) or perfluorohexane are excellent choices. For reactions, you may need to use a co-solvent system. Some success has been reported with highly polar aprotic solvents like DMF or DMSO, but solubility should be tested on a small scale first.
Q3: How should I store this compound to ensure its stability?
A3: The epoxy group is susceptible to hydrolysis, especially in the presence of acid or base. Therefore, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture and air from reacting with the epoxy ring.
Q4: What are the expected side reactions when working with this compound?
A4: The primary site of reactivity is the epoxy group. Besides the desired nucleophilic ring-opening, you may observe polymerization of the epoxy group, especially at high temperatures or in the presence of strong catalysts. The sulfonamide group is generally stable under most conditions, but strong reducing or oxidizing agents should be avoided.
Q5: Are there any specific safety precautions I should take beyond standard laboratory practices?
Experimental Protocols & Visualizations
Generic Protocol for Nucleophilic Ring-Opening of the Epoxy Group
This protocol provides a general starting point for the conjugation of this compound with a model amine nucleophile. Optimization will be required for different nucleophiles.
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile or DMF) in a round-bottom flask under an inert atmosphere.
-
In a separate vial, dissolve the amine nucleophile (1.2 equivalents) in the same anhydrous solvent.
-
-
Reaction Setup:
-
Add the amine solution dropwise to the stirred solution of the epoxy compound at room temperature.
-
If the reaction is slow, consider adding a catalytic amount of a non-nucleophilic base (e.g., DBU) or heating the reaction mixture (e.g., to 50-60 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot/peak will indicate product formation.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for using this compound.
Potential Side Reactions of the Epoxy Group
Caption: Potential reaction pathways for the epoxy group.
References
-
Arome Science. (n.d.). PFAS Analysis: Challenges in Detecting Forever Chemicals. Arome Science. Retrieved from [Link]
-
EVISA. (2025, March 4). Typical Challenges for PFAS Analysis. Speciation.net. Retrieved from [Link]
-
Battelle. (2025, June 30). Top Challenges in PFAS Analysis (And How to Solve Them). Inside Battelle Blog. Retrieved from [Link]
-
Lewis, J. (2022, March 9). PFAS Analytical Challenges: Regulations and Methods Unravelled. LCGC International. Retrieved from [Link]
-
Haley Aldrich. (n.d.). Overcoming the limitations of current analytical methods. Haley Aldrich. Retrieved from [Link]
-
Reich, H. J. (2006). Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. Environmental Science & Technology, 40(13), 4173–4181. Retrieved from [Link]
- Google Patents. (n.d.). US6297398B1 - Method for the synthesis of perfluorosulphonamides, perfluorosulphonamides and their salts, and a sulphonation reagent.
-
Wikipedia. (n.d.). Perfluorooctanesulfonamide. Retrieved from [Link]
-
Pérez-Palau, M., & Cornella, J. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(16), 2497–2500. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of the fluorinated epoxides used. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorinated epoxy resin as a low adhesive mould for composite material. Retrieved from [Link]
-
MDPI. (n.d.). Modification of Epoxy Coatings with Fluorocontaining Organosilicon Copolymers. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, May 13). Influence of fluorinated graphene-modified epoxy coatings on the corrosion behaviour of 2024 aluminium alloy. Retrieved from [Link]
-
NASA Technical Reports Server. (n.d.). Fluorinated epoxy resins with high glass transition temperatures. Retrieved from [Link]
-
PubChem. (n.d.). N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide. Retrieved from [Link]
-
Şahinler Kimya. (n.d.). This compound >80.0%(GC). Retrieved from [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. sahinlerkimya.com.tr [sahinlerkimya.com.tr]
- 3. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. haleyaldrich.com [haleyaldrich.com]
- 5. Advanced PFAS Analysis Methods and Detection Challenges [arome-science.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. inside.battelle.org [inside.battelle.org]
avoiding polymerization of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Polymerization
Welcome to the technical support center for N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide. This guide, curated by our Senior Application Scientists, provides in-depth technical information and practical troubleshooting advice to help you successfully handle this reactive monomer and avoid premature polymerization in your experiments.
Understanding the Challenge: The Inherent Reactivity of a Unique Monomer
This compound is a specialized monomer featuring a highly strained epoxy ring. This structural feature is key to its utility in synthesizing novel polymers and modifying surfaces. However, this same reactivity makes it susceptible to spontaneous ring-opening polymerization, which can compromise experimental outcomes. The presence of the electron-withdrawing perfluoro-n-octylsulfonamide group significantly influences the reactivity of the epoxy moiety, making it prone to both cationic and anionic polymerization pathways.
This guide will equip you with the knowledge to anticipate and mitigate these challenges, ensuring the integrity of your starting material and the success of your research.
Frequently Asked Questions (FAQs)
Q1: My vial of this compound has become viscous or solidified. What happened?
A1: Increased viscosity or solidification is a clear indicator of polymerization. This can be triggered by several factors, including exposure to trace amounts of acidic or basic contaminants, elevated temperatures, or even certain types of light. Once polymerized, the monomer is generally not salvageable for reactions requiring the free epoxy functionality.
Q2: What are the common initiators for the polymerization of this compound?
A2: Polymerization can be initiated by both cationic and anionic species.
-
Cationic initiators include Lewis acids (e.g., boron trifluoride, aluminum chloride) and strong Brønsted acids (e.g., sulfuric acid, triflic acid). Even trace acidic impurities on glassware can be sufficient to initiate polymerization.
-
Anionic initiators include strong bases such as hydroxides, alkoxides, and amines. The presence of nucleophiles can also lead to ring-opening and subsequent polymerization.
Q3: Can I filter the partially polymerized material to recover the unreacted monomer?
A3: While theoretically possible, it is practically very difficult and generally not recommended. The polymer is often soluble in the monomer, making separation by simple filtration ineffective. More advanced purification techniques like column chromatography would be required, which may not be feasible or cost-effective. It is far better to prevent polymerization in the first place.
Q4: How does the perfluoro-n-octylsulfonamide group affect the reactivity of the epoxy ring?
A4: The strong electron-withdrawing nature of the perfluoro-n-octylsulfonamide group makes the carbon atoms of the epoxy ring more electrophilic and thus more susceptible to nucleophilic attack. This can enhance the rate of both acid- and base-catalyzed ring-opening reactions.
Troubleshooting Guide: Diagnosing and Preventing Polymerization
This section provides a systematic approach to troubleshooting and preventing the unwanted polymerization of this compound.
Visualizing the Problem: The Polymerization Cascade
Unwanted polymerization is a chain reaction that, once initiated, can proceed rapidly. The following diagram illustrates the general mechanism of acid-catalyzed polymerization.
Caption: Acid-catalyzed ring-opening polymerization cascade.
Troubleshooting Workflow
If you are experiencing issues with premature polymerization, follow this diagnostic workflow to identify the root cause.
Caption: Troubleshooting workflow for unwanted polymerization.
Experimental Protocols
To minimize the risk of premature polymerization, adhere to the following protocols for storage and handling.
Protocol 1: Recommended Storage Conditions
Proper storage is the first line of defense against unwanted polymerization.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C | Reduces the kinetic rate of polymerization. Avoid freezing, which can cause phase separation of any added inhibitors. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen, which can contribute to degradation and the formation of reactive species. |
| Light | Amber Vial or Dark Location | Protects the compound from light-induced polymerization. |
| Container | Original Manufacturer's Vial | Vials from the manufacturer are typically cleaned and prepared to be free of contaminants that could initiate polymerization. |
Protocol 2: Safe Handling and Use
When working with this compound, meticulous technique is crucial.
Materials:
-
This compound in its original vial
-
Dry, inert gas source (Argon or Nitrogen) with a manifold
-
Syringes and needles (oven-dried)
-
Septa
-
Reaction vessel (oven-dried and cooled under inert gas)
-
Anhydrous solvents
Procedure:
-
Preparation:
-
Ensure all glassware is scrupulously clean and has been oven-dried at a minimum of 120 °C for at least 4 hours.
-
Assemble the reaction apparatus while hot and allow it to cool under a stream of inert gas.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
-
Dispensing the Monomer:
-
Using a gentle positive pressure of inert gas, pierce the septum of the vial with a clean, dry needle.
-
Insert a second needle connected to the inert gas source to maintain a positive pressure.
-
Withdraw the desired amount of the monomer using a dry syringe.
-
Carefully transfer the monomer to the reaction vessel, ensuring the tip of the syringe is below the surface of any solvent in the vessel to avoid splashing.
-
-
Post-Use:
-
Before removing the inert gas line, remove the needle from the vial's septum.
-
Wrap the punctured septum with paraffin film to ensure a good seal.
-
Return the vial to the recommended storage conditions (2-8 °C).
-
The Role of Inhibitors
For prolonged storage or for applications where the monomer will be subjected to elevated temperatures, the use of a polymerization inhibitor may be beneficial.
| Inhibitor Type | Examples | Mechanism of Action | Typical Concentration |
| Radical Scavengers | Butylated hydroxytoluene (BHT), Hydroquinone | Inhibit free-radical polymerization, which can be initiated by light or thermal decomposition of impurities. | 50-200 ppm |
| Weak Lewis Bases | Triethylamine (in trace amounts) | Can neutralize trace acidic impurities that would otherwise act as cationic polymerization initiators. Use with caution as excess base can initiate anionic polymerization. | 10-50 ppm |
Note: The choice and concentration of an inhibitor should be carefully considered based on the specific experimental conditions and downstream applications, as the inhibitor may need to be removed prior to use.
Concluding Remarks
The successful use of this compound hinges on a thorough understanding of its reactive nature and the implementation of meticulous handling and storage practices. By following the guidelines outlined in this technical support center, researchers can significantly reduce the risk of unwanted polymerization, thereby ensuring the quality of their experiments and the reliability of their results. For further assistance, please do not hesitate to contact our technical support team.
References
-
Master Organic Chemistry. Epoxide Ring Opening With Base. [Link]
-
Polymerization Inhibitors. High Performance Polymerization Inhibitors. [Link]
-
Plastics Europe. Guide for the Safe Handling of Fluoropolymer Resins. [Link]
-
Doyle, A. G., & Kalow, J. A. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society, 132(9), 2896–2897. [Link]
-
Dover, T. L., et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2021(3), 1-33. [Link]
-
3M. Safety Data Sheet: 3M™ Scotch-Weld™ DP-490 Black Structural Adhesive Part B. (2023). [Link]
Technical Support Center: A Troubleshooting Guide for Fluorinated Epoxy Compound Reactions
Welcome to the technical support center for fluorinated epoxy compound reactions. This guide is designed for researchers, scientists, and professionals in drug development who are working with these unique and highly functional molecules. The introduction of fluorine into epoxy frameworks imparts remarkable properties, including enhanced thermal stability, chemical resistance, and altered electronic characteristics. However, these same properties can introduce specific challenges during synthesis and subsequent reactions.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues encountered in the lab. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in solid scientific principles.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of the fluorinated epoxy compound consistently low?
Low yields in fluorinated epoxy synthesis can often be traced back to several key factors, primarily related to side reactions and reaction conditions.
-
Hydrolysis of the Epoxide Ring: The primary culprit is often the premature ring-opening of the newly formed epoxide by water or other nucleophiles present in the reaction mixture. This is particularly problematic under the alkaline conditions often used for epoxidation.[1] The presence of water, even in small amounts, can lead to the formation of diols, significantly reducing the yield of the desired epoxy.[2]
-
Sub-optimal Catalyst Choice or Concentration: In base-catalyzed reactions, the strength of the base is critical. A very strong base like potassium hydroxide (KOH) can accelerate the desired reaction but may also promote faster hydrolysis compared to a milder base like sodium hydroxide (NaOH).[3] The optimal molar ratio of the substrate to the catalyst is also crucial; for instance, a 1:3 molar ratio of the fluorinated precursor to NaOH has been found to be effective in certain syntheses.[3]
-
Incorrect Reaction Time and Temperature: There is often a "sweet spot" for reaction time. Initially, the yield will increase as the starting material is consumed. However, prolonged reaction times can lead to an increase in hydrolysis and other side products, causing the overall yield to decrease.[3] Similarly, while higher temperatures can increase the reaction rate, they can also accelerate the rate of decomposition and side reactions.
-
Oligomerization: Under certain conditions, the newly formed epoxy can react with other molecules of the starting material or product, leading to the formation of oligomers and reducing the yield of the desired monomeric epoxy compound.
Q2: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
The formation of side products is a common challenge. Understanding their origin is key to mitigating their formation.
-
Diol Formation from Hydrolysis: As mentioned above, this is the most common side product. To minimize it, ensure all reagents and solvents are scrupulously dried. If using an aqueous base, it is critical to control the reaction time to ensure that any water introduced is removed azeotropically (e.g., with a Dean-Stark trap if using a suitable solvent like cyclohexane) before significant hydrolysis can occur.[3]
-
Regioisomers in Ring-Opening Reactions: During subsequent ring-opening reactions, the nucleophile can attack either of the two carbons of the epoxide ring. The regioselectivity is highly dependent on the reaction conditions.
-
Under basic or neutral conditions , the reaction typically follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.[4]
-
Under acidic conditions , the reaction has more SN1 character. The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon, as it can better stabilize the partial positive charge that develops in the transition state.[5][6]
-
-
Solvent Adducts: In some cases, the solvent itself can act as a nucleophile, leading to the formation of solvent adducts. This is particularly relevant when using highly nucleophilic solvents or under conditions that strongly activate the epoxide, such as in the presence of strong Lewis acids.[1] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as solvents can promote ring-opening, but can also lead to the formation of trifluoroethoxy byproducts.[1]
Troubleshooting Guide: Specific Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Low Yield and Incomplete Conversion
Q: My reaction has stalled, and I have a mixture of starting material and product. What should I do?
A: Incomplete conversion can be due to catalyst deactivation, insufficient reaction time, or sub-optimal temperature.
-
Causality: The catalyst, whether it's a base for synthesis or a Lewis acid for ring-opening, can be consumed by side reactions or inhibited by impurities. The electron-withdrawing nature of fluorine can also make some substrates less reactive, requiring more forcing conditions.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure your catalyst is fresh and active. For instance, some Lewis acids are moisture-sensitive and can be deactivated by water.[7]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique like TLC, GC, or NMR.[8][9] If the reaction has stalled, a modest increase in temperature or extending the reaction time may be beneficial. However, be cautious of promoting side reactions.[3]
-
Incremental Addition of Reagents: In some cases, adding the catalyst or a key reagent in portions throughout the reaction can help maintain its effective concentration and drive the reaction to completion.
-
Visualizing Reaction Mechanisms
To better understand the factors influencing your reaction outcomes, it is crucial to visualize the underlying mechanisms.
Caption: Regioselectivity in epoxide ring-opening.
Side Product Formation
Q: I am getting a mixture of regioisomers in my ring-opening reaction. How can I improve the selectivity?
A: Regiocontrol is a classic challenge in epoxide chemistry, and the presence of fluorine can further influence the outcome.
-
Causality: As depicted in the diagram above, the choice between acidic and basic conditions is the primary determinant of regioselectivity.[4][5] The strong electron-withdrawing effect of fluorine substituents can enhance the electrophilicity of the epoxide carbons, potentially making the distinction between the two carbons less pronounced under certain conditions.
-
Troubleshooting Steps:
-
Strictly Anhydrous Basic Conditions for SN2: To favor attack at the less substituted carbon, use a strong, anhydrous base and a nucleophile in an aprotic solvent. This will ensure a classic SN2 pathway.
-
Use of Lewis Acids for SN1-like Pathway: To favor attack at the more substituted carbon, employ a Lewis acid catalyst.[7] The choice of Lewis acid can be critical, with harder Lewis acids favoring coordination to the epoxide oxygen.
-
Solvent Choice: Fluorinated alcohols like HFIP and TFE can promote electrophilic activation of the epoxide, mimicking acidic conditions even without the addition of a strong acid.[1] This can be a useful tool for tuning reactivity and selectivity.
-
Experimental Protocols
Protocol 1: General Procedure for Monitoring Reaction Progress by ¹H NMR
Monitoring your reaction in real-time is crucial for optimization and troubleshooting.
-
Sample Preparation: At desired time points, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a buffer solution or a solvent that will stop the reaction).
-
Work-up: Perform a mini-extraction to remove catalysts and other salts. For example, add deuterated chloroform (CDCl₃) and a small amount of water, vortex, and separate the organic layer.
-
Analysis: Transfer the organic layer to an NMR tube. Acquire a ¹H NMR spectrum.
-
Data Interpretation: By comparing the integration of signals corresponding to the starting material and the product, you can determine the reaction conversion over time.[8][9]
Purification Difficulties
Q: I am struggling to purify my fluorinated epoxy compound. It either co-elutes with impurities during column chromatography or won't crystallize.
A: The unique physicochemical properties of fluorinated compounds often necessitate non-standard purification strategies.
-
Causality: The high electronegativity and lipophilicity conferred by fluorine can significantly alter a molecule's polarity and solubility compared to its non-fluorinated analogs.[10][11] This can lead to unexpected behavior during chromatography and make crystallization challenging.
-
Troubleshooting Steps for Column Chromatography:
-
Solvent System Screening: Do not rely on standard solvent systems. Systematically screen a range of solvent mixtures with varying polarities. Sometimes, adding a small amount of a fluorinated solvent to the mobile phase can improve separation.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or reverse-phase silica. For particularly challenging separations, specialized fluorinated stationary phases can be highly effective.[12][13]
-
Watch for Volatility: Some smaller fluorinated compounds can be surprisingly volatile. Avoid using high vacuum for extended periods when removing solvent, as you may lose your product.
-
-
Troubleshooting Steps for Crystallization:
-
Solvent Screening is Key: Finding the right solvent system is crucial. Try a wide range of solvents, from nonpolar (e.g., hexanes) to polar (e.g., alcohols), as well as solvent mixtures.[14]
-
Slow Cooling and Evaporation: Rapid crystallization often traps impurities.[14] Try slowing down the process by insulating the flask or placing it in a Dewar. Slow evaporation of a dilute solution can also yield high-quality crystals.
-
Consider Fluorous-Fluorous Interactions: Sometimes, a fluorous solvent can promote the crystallization of a highly fluorinated compound.
-
Data Presentation
The following table summarizes the effect of different catalysts and conditions on fluorinated epoxy reactions, providing a starting point for your own optimizations.
| Reaction Type | Catalyst | Solvent | Typical Temperature | Key Outcome/Observation | Reference |
| Epoxidation (Synthesis) | aq. NaOH | Dichloromethane/Toluene | Room Temp to 40°C | Good yield, milder than KOH, less hydrolysis. | [3] |
| Epoxidation (Synthesis) | aq. KOH | Cyclohexane | Reflux | Faster reaction, but higher risk of hydrolysis. | [3] |
| Ring-opening with Indoles | None (Solvent promoted) | TFE | Room Temp to Reflux | TFE acts as a promoter, faster and cleaner than other solvents. | [1] |
| Enantioselective Ring-opening | Chiral (salen)Co Complex & Chiral Amine | tert-Amyl Alcohol | Room Temperature | High enantioselectivity through a dual-catalyst system. | [15] |
| Ring-opening Polymerization | Lewis Acids (e.g., B(C₆F₅)₃) | Bulk or Toluene | 60-110°C | Can achieve high regioselectivity. | [7] |
Logical Relationships and Workflows
A systematic approach is essential when troubleshooting. The following workflow can guide your efforts when facing common challenges.
Caption: Troubleshooting workflow for low reaction yield.
References
-
Dover, T. L. et al. (2021). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2021(iii), 0-0. [Link]
-
Sharma, R. et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(9), 3735-3763. [Link]
-
Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]
-
Kalow, J. A., & Doyle, A. G. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society, 132(10), 3268-3269. [Link]
-
Rutledge, G. G. (1959). Purification of Fluorine by Distillation. Goodyear Atomic Corp. [Link]
-
Li, Y., Wang, Y., & Zhang, L. (2015). Synthesis and application of fluorinated epoxy compounds. Emerging Materials Research, 4(1), 102-107. [Link]
-
Chem LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. [Link]
-
Pang, K. P. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. [Link]
-
Makarov, A. A., et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. Physical Chemistry Chemical Physics, 21(16), 8494-8503. [Link]
-
Chemistry Stack Exchange. (2013). Regioselectivity of acid-catalyzed ring-opening of epoxides. [Link]
-
Garza, A., et al. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(21), 6479. [Link]
-
Iowa State University Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. [Link]
-
Liu, W., et al. (2007). Synthesis and properties of novel fluorinated epoxy resins based on 1,1-bis(4-glycidylesterphenyl)-1-(3′-trifluoromethylphenyl)-2,2,2-trifluoroethane. Polymer, 48(13), 3648-3655. [Link]
-
University of Rochester Department of Chemistry. Rookie Mistakes: Column Chromatography. [Link]
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Saffarini, R. B., & Mansour, H. M. (2014). Application of Vacuum Membrane Distillation for Fluoride Removal. International Journal of ChemTech Research, 6(1), 209-216. [Link]
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Chem LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
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Pierce, R. A., et al. (2018). Application of Vacuum Salt Distillation Technology for the Removal of Fluoride and Chloride from Legacy Fissile Materials. Separation Science and Technology, 53(12), 1871-1880. [Link]
-
Gerard, P., et al. (2018). Influence of the chemical composition and formulation of fluorinated epoxy resin on its surface characteristics. Composites Part B: Engineering, 148, 149-157. [Link]
-
Frostburg State University Chemistry Department. (2018). Regioselectivity of epoxide ring-opening. [Link]
-
Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography. [Link]
-
Zhang, W., Wang, F., & Hu, J. (2010). Efficient Synthesis and Ring-Opening Reactions of Monofluorinated Epoxides Derived from α-Fluorosulfoximines. Advanced Synthesis & Catalysis, 352(16), 2799-2804. [Link]
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Reaction Monitoring Tutorial. (2021). [Link]
-
Fluor Corporation. Fluor Diluent Recovery / Vacuum Distillation Unit Technology. [Link]
-
The Marine Lipids Lab. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. [Link]
-
Brekhovskikh, M. N., & Fedorov, P. P. (2005). Purification of fluorides for optical materials synthesis. Inorganic Materials, 41(1), 1-18. [Link]
-
Wikipedia. Biological aspects of fluorine. [Link]
-
Williams, C. K., & Kember, M. R. (2012). Catalysts for CO2/epoxide ring-opening copolymerization. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 370(1974), 4129-4148. [Link]
-
Khan Academy. Ring opening reactions of epoxides: Acid-catalyzed. [Link]
-
Berger, R., et al. (2021). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry, 5, 546-563. [Link]
-
Chem LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
-
Gushchin, P. V., et al. (2019). Solving the enigma of weak fluorine contacts in the solid state: A periodic DFT study of fluorinated organic crystals. Physical Chemistry Chemical Physics, 21(16), 8494-8503. [Link]
-
Parcheta, P., & Pączkowski, J. (2018). Synthesis of Bio-Based Epoxy Resins. In Bio-based Epoxy Resins (pp. 1-32). Wiley-VCH. [Link]
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Fretz, H., & Woggon, W. D. (2004). Epoxide hydrolases: structure, function, mechanism, and assay. ChemBioChem, 5(3), 275-282. [Link]
-
Salwiczek, M., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 131(4), 539-544. [Link]
-
Gual-Ricart, M., et al. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 13, 281-294. [Link]
-
Solubility of Things. 1-Fluorononane. [Link]
-
Palacios, F., et al. (2014). Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines. Molecules, 19(9), 14619-14631. [Link]
-
Kalow, J. A., & Doyle, A. G. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society, 132(10), 3268-3269. [Link]
-
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Validation & Comparative
A Comparative Guide to Fluorinated Surfactants: Performance Analysis of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide and its Predecessors
Introduction
Fluorinated surfactants, a class of per- and polyfluoroalkyl substances (PFAS), are amphiphilic molecules possessing a hydrophobic fluorocarbon tail and a hydrophilic head-group.[1] This unique molecular architecture bestows upon them exceptional properties, including high thermal and chemical stability, and an unparalleled ability to reduce surface tension in aqueous solutions.[2][3] These characteristics have led to their widespread use in diverse applications, from industrial processes to consumer products.[2]
However, the very stability that makes these compounds so effective also contributes to their persistence in the environment, raising significant toxicological and ecological concerns.[4] This has driven a concerted effort in the scientific community to develop safer, more effective alternatives to legacy long-chain fluorinated surfactants like perfluorooctanesulfonate (PFOS) and perfluorooctanoic acid (PFOA).
This guide provides a detailed comparative analysis of a modern functionalized fluorinated surfactant, N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide , against its predecessors and other alternatives. By examining key performance metrics through the lens of experimental data and established scientific principles, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their selection and application of these critical compounds.
Structural Overview of Compared Surfactants
The performance of a fluorinated surfactant is intrinsically linked to its molecular structure. Here, we compare the structures of our target compound with legacy and alternative fluorinated surfactants.
-
This compound: This molecule features a perfluoro-n-octylsulfonamide backbone, with N-alkylation incorporating a propyl group and a reactive 2,3-epoxypropyl group. This epoxy functionality introduces a site for covalent modification, offering versatility in applications such as surface coating and bioconjugation.
-
Perfluorooctanesulfonate (PFOS): A benchmark long-chain fluorinated surfactant, PFOS possesses a fully fluorinated eight-carbon tail and a sulfonate headgroup. Its high stability and exceptional surfactant properties are well-documented.
-
Perfluorooctanoic Acid (PFOA): Another legacy long-chain surfactant, PFOA features a seven-carbon perfluorinated tail and a carboxylic acid headgroup.
-
Shorter-Chain Alternatives: These include compounds like perfluorobutanesulfonic acid (PFBS) and perfluorohexanoic acid (PFHxA), which have shorter fluorocarbon tails and are generally considered to be less bioaccumulative.
Figure 2: Workflow for CMC determination using surface tensiometry.
Thermal and Chemical Stability
Fluorinated surfactants are renowned for their exceptional thermal and chemical stability, a direct consequence of the high bond energy of the carbon-fluorine bond. [2]
-
Thermal Stability: PFOS and its derivatives exhibit high thermal decomposition temperatures. The presence of the N-propyl and N-epoxypropyl groups in our target compound is not expected to significantly compromise its thermal stability under typical application conditions, as the perfluorinated chain is the primary determinant of this property. Epoxy resins themselves can exhibit poor thermal stability, but the functional group on the surfactant is a small part of the overall molecule. [5]Functionalized graphene oxide has been shown to improve the thermal stability of epoxy resins. [6]
-
Chemical Resistance: The perfluorinated backbone provides excellent resistance to strong acids, bases, and oxidizing agents. [2]The epoxy group in this compound, however, can react with nucleophiles, which is a key feature for its intended applications in covalent modification. This reactivity makes it less suitable for use in highly nucleophilic environments where stability of the headgroup is critical.
Experimental Protocol: Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the thermal decomposition temperature of a surfactant.
Materials:
-
Thermogravimetric Analyzer (TGA)
-
Surfactant sample
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the surfactant sample into the TGA sample pan.
-
Instrument Setup: a. Set the temperature program to ramp from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min). b. Purge the furnace with an inert gas to prevent oxidative degradation.
-
Analysis: a. Run the temperature program and record the sample weight as a function of temperature. b. The resulting TGA curve will show a significant weight loss at the decomposition temperature. The onset temperature of this weight loss is typically reported as the decomposition temperature.
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A Comparative Guide to Hydrophobic Coatings from Fluorinated Compounds for the Modern Laboratory
In the landscape of advanced materials, the pursuit of surfaces that repel water with exceptional efficacy is a cornerstone of innovation, particularly within research, drug development, and diagnostics. Hydrophobic coatings, especially those derived from fluorinated compounds, are paramount in applications ranging from self-cleaning surfaces and microfluidics to biomedical devices where controlling liquid interaction is critical.[1] This guide provides an in-depth comparison of various fluorinated compounds used to create these specialized surfaces, offering both the theoretical underpinnings and the practical methodologies for their application and evaluation.
The Foundational Chemistry of Fluorine-Induced Hydrophobicity
The exceptional hydrophobicity of fluorinated compounds stems from the unique properties of the carbon-fluorine (C-F) bond. Fluorine is the most electronegative element, creating a strong, stable, and highly polarized bond with carbon. This results in molecules with very low surface free energy.[2] Surfaces coated with these compounds exhibit minimal intermolecular forces with water, leading to the characteristic high water contact angles and low sliding angles that define a hydrophobic or even superhydrophobic surface.[3] The molecular structure of the fluorinated compound, particularly the chain length and the presence of functional groups for surface attachment, dictates the ultimate performance and durability of the coating.
A critical aspect to consider is the environmental and health impact of certain fluorinated compounds. Historically, long-chain perfluorinated chemicals (PFCs) were widely used. However, due to their persistence, bioaccumulation, and potential toxicity, there has been a significant regulatory shift towards shorter-chain fluorinated alternatives and fluorine-free options.[4][5][6] This guide will focus on the performance of currently prevalent and emerging fluorinated compounds.
Comparative Analysis of Fluorinated Coating Chemistries
The selection of a fluorinated compound for a hydrophobic coating application is a critical decision driven by the desired performance characteristics, the nature of the substrate, and the operational environment. Below, we compare three major classes of fluorinated compounds: Fluorosilanes, Perfluoropolyethers (PFPEs), and Fluorinated Polymers.
| Compound Class | Example Compound | Typical Water Contact Angle (WCA) | Typical Sliding Angle (SA) | Key Advantages | Key Limitations |
| Fluorosilanes | Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FAS-17) | >150° (on roughened surfaces)[7][8] | <5° (on roughened surfaces)[7][8] | Excellent hydrophobicity, covalent bonding to hydroxylated surfaces (e.g., glass, silicon), forms self-assembled monolayers. | Can be sensitive to moisture during application, may require surface pre-treatment. |
| Perfluoropolyethers (PFPEs) | Fluorolink® E10-H | 128.8° - 131.5°[9] | Not always reported, but generally low | High thermal and chemical stability, flexibility, low vapor pressure.[9][10] | May not form as densely packed a layer as fluorosilanes, potentially lower ultimate hydrophobicity on smooth surfaces. |
| Fluorinated Polymers | Fluorinated Polyurethane | 86.2° - 146°[11] | Varies with formulation | Good mechanical durability, can be formulated for various application methods (e.g., spraying, dipping).[11][12] | Performance is highly dependent on the specific polymer architecture and fluorine content. |
Experimental Protocols for Application and Characterization
Achieving a robust and reliable hydrophobic coating requires meticulous attention to the experimental procedure. The following protocols are foundational for the application and characterization of fluorinated hydrophobic coatings.
Protocol 1: Surface Preparation and Silanization for Fluorosilane Coatings
This protocol describes the creation of a hydrophobic surface on a glass or silicon substrate using a fluorosilane, a common procedure in microfluidics and for coating optical components.
Causality: The covalent bond formation between the silane and the hydroxyl groups on the substrate surface is critical for the durability of the coating. Proper cleaning and surface activation are essential to ensure a high density of these reactive sites, leading to a well-ordered and stable self-assembled monolayer.
Step-by-Step Methodology:
-
Substrate Cleaning:
-
Soncate the substrate in a solution of detergent (e.g., 2% Alconox) for 15 minutes.
-
Rinse thoroughly with deionized (DI) water.
-
Soncate in acetone for 10 minutes, followed by sonication in isopropanol for 10 minutes to remove organic residues.
-
Dry the substrate under a stream of dry nitrogen or in an oven at 110°C for 30 minutes.
-
-
Surface Activation (Plasma Treatment):
-
Place the cleaned, dry substrate in a plasma cleaner.
-
Expose the substrate to oxygen or argon plasma for 2-5 minutes. This process removes any remaining organic contaminants and generates surface hydroxyl (-OH) groups.
-
-
Silanization (Vapor Deposition):
-
Place the activated substrate in a desiccator along with a small vial containing a few drops of the fluorosilane (e.g., FAS-17).
-
Evacuate the desiccator to create a vacuum. The low pressure facilitates the vaporization of the fluorosilane.
-
Leave the substrate in the fluorosilane vapor for 1-2 hours. During this time, the fluorosilane molecules will react with the surface hydroxyl groups.
-
-
Post-Deposition Curing:
-
Remove the substrate from the desiccator.
-
Rinse with a solvent such as isopropanol or hexane to remove any unreacted physisorbed silane molecules.
-
Cure the coated substrate in an oven at 100-120°C for 1 hour to promote the formation of a stable siloxane network.
-
Protocol 2: Characterization of Hydrophobic Properties
Accurate and consistent measurement of the hydrophobic properties is crucial for comparing different coatings and for quality control.
Causality: The water contact angle (WCA) is a measure of the static hydrophobicity, while the sliding angle (SA) and contact angle hysteresis (CAH) provide information about the dynamic behavior of water droplets on the surface, which is critical for applications requiring water repellency and self-cleaning.[13][14]
Step-by-Step Methodology:
-
Water Contact Angle (WCA) Measurement:
-
Use a goniometer equipped with a high-resolution camera and analysis software.
-
Place a 5-10 µL droplet of DI water gently onto the coated surface.
-
Capture an image of the droplet profile.
-
The software will analyze the image and calculate the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.
-
Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average value.
-
-
Sliding Angle (SA) Measurement:
-
Place a droplet of a specific volume (e.g., 10 µL) on the coated surface.
-
The surface is mounted on a tilting stage.
-
Gradually increase the tilt angle of the stage until the droplet begins to roll off.[15]
-
-
The Interplay of Surface Structure and Fluorination
Achieving superhydrophobicity, characterized by a water contact angle greater than 150° and a sliding angle of less than 10°, typically requires a combination of low surface energy chemistry and a hierarchical surface roughness at both the micro- and nano-scale.[7][8] The fluorinated coating provides the low surface energy, while the textured surface traps air pockets, creating a composite interface that minimizes the contact between the water droplet and the solid surface (the Cassie-Baxter state).
Concluding Remarks for the Discerning Researcher
The choice of a fluorinated compound for creating a hydrophobic surface is a multifaceted decision that extends beyond simply achieving a high contact angle. For researchers, scientists, and drug development professionals, understanding the nuances of different fluorinated chemistries, their application methodologies, and their long-term stability is crucial for the successful implementation in sensitive and demanding applications. While fluorosilanes offer excellent hydrophobicity on hydroxylated surfaces, PFPEs and fluorinated polymers provide greater flexibility and durability for a wider range of substrates and conditions. The experimental protocols and characterization methods outlined in this guide provide a robust framework for the development and validation of high-performance hydrophobic coatings. As the field continues to evolve, particularly in response to environmental regulations, a deep understanding of these fundamental principles will be essential for harnessing the full potential of fluorinated materials in creating advanced, water-repellent surfaces.
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Navigating the Shift from Long-Chain Perfluorinated Compounds: A Comparative Guide to Surface Modification Alternatives
For decades, N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide, a C8 generation organofluorine compound, has been a reliable choice for creating low surface energy coatings that repel water and oil. However, growing environmental and health concerns associated with long-chain per- and polyfluoroalkyl substances (PFAS) have necessitated a shift towards safer and more sustainable alternatives. This guide provides a comprehensive comparison of viable alternatives, offering researchers, scientists, and drug development professionals the technical insights and experimental data needed to navigate this transition effectively.
The drive to replace long-chain PFAS, such as the perfluorooctylsulfonamide derivative at the center of this guide, stems from their persistence in the environment, potential for bioaccumulation, and associated health risks.[1][2] This has spurred innovation in surface chemistry, leading to the development of several classes of alternative materials. This guide will delve into the performance, application, and environmental profiles of three primary categories of alternatives: short-chain fluorinated compounds, non-fluorinated silane-based coatings, and perfluoropolyether (PFPE)-based modifiers.
The Incumbent: Understanding this compound
This compound belongs to the C8 class of fluorinated compounds, which are known for their exceptional ability to lower surface energy, leading to high water and oil repellency. The molecule's structure consists of a long, fully fluorinated C8 tail, which is responsible for its oleophobicity, and a sulfonamide head group functionalized with a propyl and an epoxypropyl group. The epoxy ring is a reactive moiety that can form a covalent bond with hydroxyl groups on a substrate surface, leading to a durable coating.
The Evolving Landscape of Surface Modification: A Comparative Analysis
The following sections provide a detailed comparison of the leading alternatives to this compound, complete with experimental data where available, to guide the selection of the most appropriate surface modification agent for your application.
Short-Chain Fluorinated Alternatives: A Compromise Between Performance and Persistence
In response to regulatory pressures, the chemical industry has largely shifted from long-chain (C8 or greater) to short-chain (typically C6) fluorinated compounds.[1][3] The underlying principle is that the shorter fluorinated chain will lead to reduced bioaccumulation and toxicity while still providing adequate performance.
Chemical Structure and Mechanism: Short-chain alternatives often utilize a C6 perfluorinated tail. A common example is 1H,1H,2H,2H-perfluorooctyltrichlorosilane (a C6-fluorotelomer silane), which, despite the "octyl" in its name, has a six-carbon fluorinated chain. These molecules typically have a reactive silane headgroup that readily hydrolyzes and cross-links to form a durable, covalently bound polysiloxane network on the substrate surface.
Performance: While generally exhibiting slightly lower oil repellency compared to their C8 counterparts, C6-based coatings can still achieve excellent water repellency.[3] Studies have shown that the wash durability of C6 finishes can be comparable to that of C8 finishes, making them a viable alternative in many applications.[1] For instance, microwave-assisted cross-linking of a perfluoroalkoxysilane on a nylon-cotton blend fabric resulted in water contact angles of 148° and hexadecane (oil) contact angles of 135°.[4]
Environmental and Toxicological Profile: Short-chain fluorinated compounds are generally considered to be less bioaccumulative and have shorter biological half-lives than their long-chain predecessors. However, they are still highly persistent in the environment and concerns about their potential long-term effects remain.[2]
Non-Fluorinated Alternatives: Moving Beyond Fluorine Chemistry
A growing area of research focuses on achieving hydrophobicity and even oleophobicity without the use of any fluorinated compounds. These alternatives offer a more environmentally benign profile, though they may face challenges in matching the oil repellency of fluorinated materials.
Chemical Structure and Mechanism: This class of modifiers utilizes long hydrocarbon chains (e.g., C18) to create a low-energy surface. Octadecyltrichlorosilane (OTS) is a widely studied example. These molecules form self-assembled monolayers (SAMs) on hydroxylated surfaces. The trichlorosilane headgroup reacts with surface hydroxyl groups and with adjacent silane molecules to form a dense, cross-linked siloxane network, while the long alkyl chains pack tightly to create a hydrophobic surface.[5]
Performance: Long-chain alkyl silanes are highly effective at creating hydrophobic surfaces, with water contact angles often exceeding 110°. However, their oleophobicity is limited due to the lower surface energy of oils compared to water. While they can provide some resistance to non-polar liquids, they generally do not match the oil repellency of fluorinated compounds. The durability of these coatings can be excellent due to the covalent bonding to the substrate.
Environmental and Toxicological Profile: Long-chain alkyl silanes are generally considered to have a favorable environmental profile, as they do not contain persistent fluorine atoms. However, the unreacted silanes and their hydrolysis byproducts (e.g., hydrochloric acid from chlorosilanes) can be corrosive and require careful handling.[6][7][8]
Chemical Structure and Mechanism: A variety of fluorine-free polymers are being explored for hydrophobic and oleophobic coatings. These often involve creating a specific surface topography (roughness) in combination with a low surface energy polymer. Examples include formulations based on polyacrylates, polyurethanes, and silicones, often incorporating nanoparticles like silica to create the necessary roughness.
Performance: By combining a low surface energy polymer with a micro- or nano-structured surface, it is possible to achieve superhydrophobicity (water contact angle > 150°). Some non-fluorinated systems have also demonstrated a degree of oleophobicity. The durability of these coatings can be enhanced through cross-linking of the polymer matrix and the incorporation of wear-resistant nanoparticles.[9]
Environmental and Toxicological Profile: The environmental impact of these systems depends on the specific polymers and solvents used. Water-based formulations are being developed to reduce the reliance on volatile organic compounds (VOCs). The long-term environmental fate of the polymers and any incorporated nanoparticles needs to be considered.
Perfluoropolyethers (PFPEs): A Fluorinated Alternative with a Different Profile
Chemical Structure and Mechanism: Perfluoropolyethers are a class of fluorinated polymers with a flexible ether backbone. For surface modification, they are typically end-capped with reactive groups, such as silanes, that can bond to a substrate. The fluorinated ether backbone provides low surface energy, while the flexible nature of the polymer chain is thought to enhance lubricity and durability in some applications.
Performance: PFPE-based coatings are known for their excellent hydrophobic and oleophobic properties, as well as their thermal and chemical stability.[10][11] They can achieve high water and oil contact angles and are often used in applications requiring high durability and lubricity, such as anti-fingerprint coatings on electronic displays. A coating composition containing a perfluoro polyether siloxane demonstrated a water contact angle of 115-120°.[5]
Environmental and Toxicological Profile: While PFPEs are fluorinated compounds, their polymeric nature and different degradation pathways may distinguish them from perfluoroalkyl sulfonates and carboxylates. However, a thorough understanding of their long-term environmental fate and potential breakdown products is still an area of active research.
Comparative Performance Data
The following table summarizes the typical performance characteristics of the different classes of surface modification agents. It is important to note that direct, side-by-side comparative data for this compound is limited in the public domain. The values for the C8 compound are therefore representative of the class.
| Surface Modifier Class | Typical Water Contact Angle (°) | Typical Oil (Hexadecane) Contact Angle (°) | Key Advantages | Key Disadvantages |
| C8 Perfluoroalkylsulfonamide Derivative | >110 (estimated) | High (estimated) | Excellent water and oil repellency, high durability. | Environmental persistence, potential for bioaccumulation and toxicity. |
| C6-Fluorotelomer Silanes | ~148[4] | ~135[4] | Good water and oil repellency, better environmental profile than C8. | Still fluorinated and persistent; slightly lower oil repellency than C8. |
| Long-Chain Alkyl Silanes (e.g., OTS) | >110 | Low to moderate | Non-fluorinated, excellent hydrophobicity, durable. | Limited oleophobicity. |
| Non-Fluorinated Polymer Coatings | >150 (superhydrophobic) | Moderate to high | Fluorine-free, potential for superhydrophobicity and some oleophobicity. | Performance is highly dependent on formulation and surface topography. |
| Perfluoropolyether (PFPE) Silanes | 115-120[5] | High | Excellent water and oil repellency, high durability, thermal and chemical stability. | Fluorinated, environmental profile still under investigation. |
Experimental Protocols
Detailed, step-by-step methodologies are crucial for achieving optimal and reproducible surface modifications. Below are representative protocols for the application of a long-chain alkyl silane and a general overview of the process for fluorinated silanes.
Protocol 1: Deposition of an Octadecyltrichlorosilane (OTS) Self-Assembled Monolayer (SAM)
This protocol describes the formation of a hydrophobic SAM on a silicon substrate.
1. Substrate Preparation: a. Cut silicon wafers into the desired size. b. Clean the substrates by sonicating in acetone, followed by isopropyl alcohol, for 10-15 minutes each. c. Dry the substrates under a stream of nitrogen. d. To create a hydroxylated surface, treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). e. Rinse the substrates thoroughly with deionized water and dry with nitrogen.
2. SAM Formation: a. Prepare a 1-5 mM solution of octadecyltrichlorosilane in a non-polar, anhydrous solvent such as toluene or hexane in a glovebox or under an inert atmosphere to minimize premature hydrolysis. b. Immerse the cleaned and dried substrates in the OTS solution for a period ranging from 30 minutes to several hours. The immersion time will influence the quality and density of the monolayer. c. After immersion, rinse the substrates with the pure solvent (toluene or hexane) to remove any physisorbed molecules. d. Cure the samples by baking them in an oven at 100-120°C for 30-60 minutes to promote cross-linking of the silane layer.
3. Characterization: a. The quality of the SAM can be assessed by measuring the static water contact angle. A well-formed OTS monolayer should exhibit a water contact angle of approximately 110-112°.
Protocol 2: General Procedure for Surface Modification with Fluorinated Silanes
This protocol provides a general guideline for the application of C6-fluorotelomer silanes.
1. Substrate Preparation: a. The substrate should be cleaned to remove any organic contaminants and to ensure a hydroxylated surface, similar to the procedure described in Protocol 1.
2. Silanization: a. The fluorinated silane can be applied either from a solution or via chemical vapor deposition (CVD). b. Solution Deposition: Prepare a dilute solution (typically 1-2% by weight) of the fluorinated silane in an appropriate solvent (e.g., a fluorinated solvent or an alcohol/water mixture). The substrate is then immersed in or coated with the solution, followed by a curing step (typically at elevated temperatures) to promote covalent bonding and cross-linking. c. Chemical Vapor Deposition (CVD): The substrate is placed in a vacuum chamber, and the fluorinated silane is introduced as a vapor. The deposition is carried out at a controlled temperature and pressure. This method can produce very uniform and thin coatings.
3. Post-Treatment: a. After deposition, the coated substrate is typically rinsed with a suitable solvent to remove any unreacted silane and then cured at an elevated temperature.
Visualizing the Surface Modification Process
To better understand the chemical transformations and interactions at the surface, the following diagrams illustrate the key steps in the surface modification processes.
Figure 2: General Silanization Mechanism. This illustrates the hydrolysis and condensation reactions that lead to the formation of a durable silane coating.
Figure 3: Molecular Structures of Surface Modifiers. This diagram highlights the key structural differences between the incumbent and its alternatives.
Conclusion: A Path Forward
The transition away from long-chain perfluorinated compounds like this compound is not merely a regulatory hurdle but an opportunity to embrace more sustainable and environmentally conscious surface modification technologies. While C6-fluorinated alternatives offer a familiar performance profile with a reduced environmental footprint, the long-term goal for many industries is the complete elimination of fluorinated compounds.
Non-fluorinated alternatives, particularly those based on long-chain alkyl silanes and advanced polymer composites, present a promising path forward. While they may not currently match the oleophobicity of their fluorinated counterparts in all applications, ongoing research and development in this area are rapidly closing the performance gap. Perfluoropolyethers represent another class of high-performance fluorinated alternatives with a potentially different environmental profile that warrants further investigation.
The selection of an appropriate alternative will ultimately depend on the specific performance requirements of the application, including the desired level of water and oil repellency, durability, and the environmental and toxicological constraints. This guide provides a foundational understanding of the available options, empowering researchers and developers to make informed decisions in the evolving landscape of surface chemistry.
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Trichloro(octadecyl)silane. Retrieved from [Link]
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Insights into the Mechanical Properties of Ultrathin Perfluoropolyether–Silane Coatings. (2022). Langmuir. [Link]
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Short-chain fluorocarbon-based polymeric coating with excellent nonwetting ability against chemical warfare agents. (2022). Communications Materials. [Link]
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ZMsilane. (2024, August 22). Alkyl Silane. Retrieved from [Link]
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A Comparative Guide to Purity Validation of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide by Gas Chromatography
For researchers, scientists, and professionals in drug development, the precise determination of purity for specialized chemical entities is paramount. This guide provides an in-depth technical comparison for the validation of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide (NEPFOS) purity, with a primary focus on Gas Chromatography (GC). We will explore the nuances of GC method validation and objectively compare its performance against alternative analytical techniques, supported by established scientific principles and experimental data for analogous compounds.
NEPFOS, a complex molecule containing a perfluorinated chain, a sulfonamide group, and an epoxy ring, presents unique analytical challenges. Its purity is critical for its intended applications, necessitating robust and validated analytical methods to ensure product quality and consistency. While a purity of >80.0% is commercially available, achieving and verifying higher purity levels is often a requirement for research and development purposes.[1]
The Central Role of Gas Chromatography in Purity Assessment
Gas chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds.[2] For a molecule like NEPFOS, GC offers several advantages, including high resolution, sensitivity, and the ability to separate the target analyte from potential impurities, such as starting materials, byproducts, or degradation products.
However, the successful application of GC for purity determination hinges on a rigorous validation process to demonstrate that the analytical procedure is fit for its intended purpose.[3][4] This validation adheres to the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring the reliability and accuracy of the results.[5][6][7]
Key Performance Parameters in GC Method Validation
A comprehensive validation of a GC method for NEPFOS purity would involve the assessment of the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically demonstrated by analyzing a placebo, spiked samples, and stressed samples to ensure no interference with the main peak.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined concentration range.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of pure analyte is added to a sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Protocol: GC Purity Validation of NEPFOS
The following protocol is a representative, detailed methodology for the validation of NEPFOS purity by GC, based on established practices for perfluorinated and sulfonamide compounds.[8][9][10]
1. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: A base-deactivated capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended to minimize peak tailing associated with the polar sulfonamide group.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
2. Sample and Standard Preparation:
-
Solvent: A high-purity solvent in which NEPFOS is soluble, such as methyl tert-butyl ether (MTBE) or ethyl acetate.
-
Standard Solutions: Prepare a stock solution of high-purity NEPFOS reference standard (e.g., 1 mg/mL). From this, prepare a series of working standards by serial dilution to cover the expected concentration range for linearity assessment (e.g., 0.05 - 1.5 mg/mL).
-
Sample Solution: Accurately weigh a known amount of the NEPFOS sample and dissolve it in the chosen solvent to a final concentration within the linear range of the method.
3. Validation Experiments:
-
Specificity: Analyze the solvent blank, a solution of the NEPFOS reference standard, and the sample solution. To assess for potential degradation products, a sample can be stressed (e.g., with acid, base, heat, or light) and then analyzed.
-
Linearity: Inject the series of working standards in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the NEPFOS reference standard into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The recovery should be within 98.0 - 102.0%.
-
Precision:
-
Repeatability: Analyze six replicate injections of the sample solution on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be ≤ 2.0%.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio (S/N) of the peak at low concentrations (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., oven temperature ramp rate ± 1 °C/min, carrier gas flow rate ± 0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.
Comparative Analysis: GC vs. Alternative Techniques
While GC is a robust technique for NEPFOS purity analysis, other methods offer complementary information and may be more suitable in specific contexts.
| Technique | Principle | Advantages for NEPFOS Analysis | Disadvantages for NEPFOS Analysis |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile impurities, well-established methodology, cost-effective. | Requires derivatization for non-volatile impurities, potential for thermal degradation of labile compounds. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Suitable for a wide range of polarities and molecular weights, non-destructive.[11][12] | May have lower resolution for some volatile impurities compared to GC, requires suitable chromophores for UV detection. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | HPLC coupled with mass spectrometry for detection. | High sensitivity and selectivity, provides molecular weight and structural information for impurity identification.[13][14][15] | Higher cost and complexity compared to GC-FID or HPLC-UV. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information, can be used for absolute quantification (qNMR) without a reference standard for the analyte.[16][17][18][19] | Lower sensitivity compared to chromatographic techniques, may not be suitable for trace impurity analysis. |
Visualizing the Workflow and Decision-Making Process
GC Validation Workflow
Caption: A decision tree for selecting the optimal analytical technique for NEPFOS purity assessment.
Conclusion: An Integrated Approach to Purity Validation
The validation of this compound purity by Gas Chromatography is a critical step in ensuring its quality and suitability for research and development. A thoroughly validated GC method provides a reliable and robust tool for routine quality control. However, a comprehensive understanding of the impurity profile of NEPFOS may necessitate an integrated approach, leveraging the complementary strengths of HPLC, LC-MS/MS, and NMR. By carefully considering the analytical requirements and the nature of potential impurities, researchers can select the most appropriate techniques to ensure the integrity of their work.
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Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. PubMed Central. [Link]
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Characterization of Sulfonamides by Flow Injection and Liquid Chromatography-Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. ResearchGate. [Link]
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PFAS Analytical Methods Development and Sampling Research. US EPA. [Link]
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HPLC-MS/MS methods for the determination of 52 perfluoroalkyl and polyfluoroalkyl substances in aqueous samples. PubMed. [Link]
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Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. [Link]
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ICH Q2(R2) Validation of analytical procedures. Scientific guideline. European Medicines Agency. [Link]
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Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate. [Link]
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A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts. Shimadzu. [Link]
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EPA PFAS Drinking Water Laboratory Methods. US EPA. [Link]
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Development of a Solid-Phase Extraction-HPLC/Single Quadrupole MS Method for Quantification of Perfluorochemicals in Whole Blood. ACS Publications. [Link]
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Application of Gas Chromatography to Determination of Total Organic Fluorine after Defluorination of Perfluorooctanoic Acid as. Semantic Scholar. [Link]
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Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. PubMed. [Link]
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Validation of Analytical Procedure Q2(R2). ICH. [Link]
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Biotic transformation products of sulfonamides in environmental water samples. I.R.I.S. [Link]
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Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Diva-portal.org. [Link]
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Validation of Analytical Procedures Q2(R2). ICH. [Link]
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EPA PFAS Testing: 533 vs 537.1 vs 1633 Method Comparison. ALS Global. [Link]
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GC/MS Chromatogram for PFOA, FHUEA, FOUEA, FNUEA. ResearchGate. [Link]
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Determination of 30 Per and Polyfluoroalkyl Substances (PFAS) in Food and Feed using Liquid Chromatography-Tandem Mass Spectrome. FDA. [Link]
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Evaluation of 2,3-epoxypropyl groups and functionalization yield in glycidyl methacrylate monoliths using gas chromatography. PubMed. [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]
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11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. ITRC. [Link]
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A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]
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Quantitative characterization of solid epoxy resins using comprehensive two dimensional liquid chromatography coupled with electrospray ionization-time of flight mass spectrometry. PubMed. [Link]
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A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. ACS Publications. [Link]
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Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. Food Safety and Inspection Service. [Link]
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Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. [Link]
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A Review of the Latest Separation Science Research in PFAS Analysis. LCGC International. [Link]
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Quali–Quantitative Characterization of Volatile and Non-Volatile Compounds in Protium heptaphyllum (Aubl.) Marchand Resin by GC–MS Validated Method, GC–FID and HPLC–HRMS2. MDPI. [Link]
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Evaluation of mass spectrometry MS/MS spectra for the presence of isopeptide crosslinked peptides. PMC - NIH. [Link]
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Guide to PFAS Testing Methods. Restek Resource Hub. [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment. Redalyc. [Link]
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Modern HPLC Applications in PFAS Food Analysis: Technological Progress and Regulatory Implications. Separation Science. [Link]
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Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ResearchGate. [Link]
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A Comparative Guide to the Spectral Analysis of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide and its Analogs
For researchers and professionals in drug development and material science, the precise structural elucidation of novel compounds is paramount. N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide, a complex molecule featuring a perfluorinated tail, a sulfonamide linker, and reactive epoxy and propyl functionalities, presents a unique analytical challenge. This guide provides an in-depth, comparative analysis of its expected spectral characteristics, contextualized with experimental data from structurally related analogs. By understanding the spectral contributions of each molecular fragment, researchers can gain a predictive framework for identifying and characterizing this and similar compounds.
Introduction: The Analytical Imperative for Fluorinated Sulfonamides
This compound belongs to a class of per- and polyfluoroalkyl substances (PFAS) that are of significant interest due to their unique physicochemical properties, including high thermal stability and surface activity. The combination of a hydrophobic and lipophobic perfluoro-n-octyl chain with a versatile epoxypropyl group makes this molecule a candidate for various applications, from specialized coatings to building blocks in organic synthesis. However, the very properties that make it attractive also necessitate rigorous analytical confirmation of its structure.
Predicted Spectral Data for this compound
The molecular structure of this compound is presented below, with key functional groups highlighted.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the N-propyl and N-(2,3-epoxypropyl) groups.
-
N-Propyl Group:
-
-CH₂-CH₂-CH₃: A triplet around 0.9-1.0 ppm (3H).
-
-CH₂-CH₂-CH₃: A multiplet (sextet) around 1.6-1.8 ppm (2H).
-
N-CH₂-CH₂-CH₃: A triplet around 3.2-3.4 ppm (2H). The downfield shift is due to the deshielding effect of the adjacent nitrogen atom.
-
-
N-(2,3-epoxypropyl) Group:
-
N-CH₂-CH(O)CH₂: A multiplet around 3.1-3.5 ppm (2H).
-
N-CH₂-CH(O)CH₂: A multiplet around 2.8-3.0 ppm (1H), corresponding to the CH proton of the oxirane ring.
-
N-CH₂-CH(O)CH₂: Two distinct multiplets (doublets of doublets) for the diastereotopic protons of the terminal CH₂ of the oxirane ring, expected around 2.6-2.8 ppm (2H).
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all carbon environments.
-
N-Propyl Group:
-
-CH₃: ~11 ppm.
-
-CH₂-CH₃: ~22 ppm.
-
N-CH₂-: ~50 ppm.
-
-
N-(2,3-epoxypropyl) Group:
-
N-CH₂-: ~52 ppm.
-
-CH(O)-: ~50 ppm.
-
-CH₂(O): ~45 ppm.
-
-
Perfluoro-n-octyl Group: The carbons of the C₈F₁₇ chain will appear in the range of 105-125 ppm, showing complex splitting patterns due to C-F coupling.
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is characteristic for perfluorinated chains.
-
-CF₃: A triplet around -81 ppm.
-
-CF₂-CF₃: Around -126 ppm.
-
-SO₂-CF₂-: Around -115 ppm.
-
Internal -CF₂- groups: A series of multiplets between -122 and -124 ppm.
Predicted Infrared (IR) Spectrum
The IR spectrum will show characteristic absorption bands for the functional groups.
-
S=O Stretch (Sulfonamide): Strong bands around 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).
-
C-F Stretch: A very strong, broad absorption in the 1100-1300 cm⁻¹ region.
-
C-H Stretch (Aliphatic): 2850-3000 cm⁻¹.
-
Oxirane Ring Vibrations: Characteristic bands around 1250 cm⁻¹ (ring breathing), 915 cm⁻¹ (asymmetric ring stretching), and 840 cm⁻¹ (symmetric ring stretching).
Predicted Mass Spectrum
The mass spectrum (electron ionization) is expected to show characteristic fragmentation of the perfluoroalkyl chain and cleavage at the sulfonamide group.
-
Molecular Ion (M⁺): A weak or absent peak at m/z 597.
-
Major Fragments:
-
Loss of the propyl group: [M - C₃H₇]⁺.
-
Loss of the epoxypropyl group: [M - C₃H₅O]⁺.
-
Cleavage of the C-S bond, leading to the [C₈F₁₇]⁺ fragment (m/z 419).
-
Cleavage of the S-N bond.
-
Characteristic fragments from the perfluoroalkyl chain, such as [CₙF₂ₙ₊₁]⁺.
-
Comparative Spectral Analysis with Structural Analogs
To ground our predictions in experimental reality, we will compare the expected spectral features of our target compound with three structurally related molecules.
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Difference from Target |
| Target Compound | C₁₄H₁₂F₁₇NO₃S | 597.29 | - |
| Alternative 1: Perfluorooctanesulfonamide (PFOSA) | C₈H₂F₁₇NO₂S | 499.15 | Lacks N-propyl and N-(2,3-epoxypropyl) groups; has N-H₂.[1][2] |
| Alternative 2: N-Ethyl-perfluorooctanesulfonamide (NEtFOSA) | C₁₀H₆F₁₇NO₂S | 527.20 | Has an N-ethyl group instead of N-propyl and N-(2,3-epoxypropyl). |
| Alternative 3: N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide | C₁₄H₁₄F₁₇NO₄S | 615.30 | Epoxy ring is opened to a diol.[3] |
¹H NMR Comparison
The most significant differences will be observed in the ¹H NMR spectra.
-
Target Compound: Complex spectrum with signals for both N-propyl and N-epoxypropyl groups (as detailed in section 2.1).
-
PFOSA: Will show a broad singlet for the two N-H protons, typically in the range of 5-7 ppm, and no other signals.
-
NEtFOSA: A simple spectrum showing a quartet around 3.3 ppm (N-CH₂) and a triplet around 1.2 ppm (-CH₃).
-
N-Propyl-N-(2,3-dihydroxypropyl) analog: The signals for the N-propyl group will be similar to the target. The dihydroxypropyl group will show signals for the two -OH protons (which may be broad and exchangeable), and the CH and CH₂ protons will be shifted compared to the epoxy analog due to the opening of the ring, likely appearing in the 3.5-4.0 ppm range.
¹³C NMR Comparison
-
The perfluoro-n-octyl chain signals will be consistent across all molecules.
-
PFOSA will lack signals for N-alkyl groups.
-
NEtFOSA will show two signals for the ethyl group (~15 ppm for -CH₃ and ~40 ppm for N-CH₂).
-
The dihydroxypropyl analog will show distinct signals for the CH(OH) (~70 ppm) and CH₂(OH) (~64 ppm) carbons, which are significantly different from the epoxy carbons of the target compound.
IR Spectroscopy Comparison
The primary differences will be in the N-H and O-H regions.
-
PFOSA: Will exhibit N-H stretching bands around 3300-3400 cm⁻¹.
-
Target Compound: Will lack N-H stretching but will show the characteristic oxirane ring vibrations.
-
NEtFOSA: Will have a single N-H stretching band.
-
Dihydroxypropyl analog: Will show a broad O-H stretching band in the 3200-3500 cm⁻¹ region and will lack the oxirane ring vibrations.
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
¹H NMR: Acquire the spectrum using a 400 MHz or higher spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
¹⁹F NMR: Use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. Reference the spectrum to an external standard like CFCl₃.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared.
-
Acquisition: Use a Fourier Transform Infrared (FTIR) spectrometer. Collect a background spectrum of the empty sample holder or pure KBr pellet. Then, collect the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-700).
Logical Frameworks for Spectral Interpretation
Caption: Workflow for structural elucidation using complementary spectroscopic techniques.
Conclusion
The structural elucidation of complex fluorinated molecules like this compound requires a multi-faceted analytical approach. While direct spectral data may be sparse, a comparative analysis with structurally related analogs provides a powerful predictive tool. By understanding the characteristic spectral signatures of the perfluoro-n-octylsulfonamide core, the N-propyl group, and the N-(2,3-epoxypropyl) moiety, researchers can confidently identify and characterize this and similar molecules. This guide provides the foundational knowledge and experimental framework to achieve this with a high degree of scientific rigor.
References
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-
Arsenault, G., et al. (2007). Mass spectral studies of native and mass-labeled perfluorooctanesulfonamides. Rapid Communications in Mass Spectrometry, 21(6), 929-36. [Link]
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Aitken, R. A., et al. Application of the Wittig Rearrangement of N-Butyl-2-benzyloxybenzamides to Synthesis of Phthalide Natural Products and 3-Aryl-3-benzyloxyisoindolinone Anticancer Agents. ResearchGate. [Link]
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Doc Brown's Advanced Organic Chemistry. C9H12 propylbenzene low high resolution 1H proton nmr spectrum. [Link]
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Patterson, D. R. (1956). Infrared Absorption Bands Characteristic of Oxirane Ring. Analytical Chemistry, 28(12), 1876-1881. [Link]
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Wikipedia. Perfluorooctanesulfonamide. [Link]
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Rayne, S., & Forest, K. (2009). Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. Molecules, 14(11), 4446-4460. [Link]
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NIST WebBook. Oxirane, 2,3-diphenyl-. [Link]
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Urban, S., et al. (1992). Carbon-13 liquid- and solid-state nuclear magnetic resonance and infra-red studies of amine-cured epoxy resins. Polymer, 33(18), 3871-3876. [Link]
-
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-
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A Senior Application Scientist's Guide to the Performance Evaluation of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide in Textile Treatment
This guide provides a comprehensive framework for the performance evaluation of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide as a textile finishing agent. In the face of increasing regulatory scrutiny and environmental concerns surrounding per- and polyfluoroalkyl substances (PFAS), a rigorous and objective assessment of any new or existing fluorinated compound is paramount. This document is intended for researchers, scientists, and textile industry professionals, offering a structured approach to generating robust, comparative data.
The core of this guide is not to present pre-existing data on this specific compound, for which public, peer-reviewed performance data is scarce, but to provide a detailed roadmap for its evaluation against established industry alternatives. We will delve into the causality behind experimental choices, ensuring that the generated data is not only accurate but also meaningful in the broader context of textile finishing.
Introduction to this compound and the Evolving Landscape of Textile Finishes
This compound (CAS No. 77620-64-5; Molecular Formula: C14H12F17NO3S) is a fluorinated compound belonging to the extensive family of PFAS.[1] These substances have been widely utilized in the textile industry to impart durable water and oil repellency.[2][3] The efficacy of fluorocarbons stems from the unique properties of the carbon-fluorine bond, which leads to very low surface energy, thereby repelling liquids like water and oils.[3]
However, the persistence, bioaccumulation, and potential toxicity of certain long-chain PFAS, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), have led to stringent regulations and a voluntary industry shift towards alternatives.[2][4] This has paved the way for the development of shorter-chain (e.g., C6) fluorinated compounds and, more recently, a significant push towards fluorine-free alternatives. These alternatives include silicones, paraffins, dendrimers, and other proprietary technologies.[5][6]
Therefore, the evaluation of a compound like this compound must be conducted with this context in mind, comparing its performance not only to legacy C8 chemistry but also to the currently prevalent C6 and fluorine-free options.
Structuring a Robust Comparative Evaluation
A successful evaluation hinges on a well-designed experimental plan. The following diagram outlines the logical workflow for a comprehensive comparison.
Sources
A Comparative Analysis of Surface Energy: N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide in Focus
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with precisely controlled surface properties, the quest for ultra-low surface energy coatings is paramount. Such materials are critical in a myriad of applications, from developing anti-fouling surfaces for biomedical devices and marine applications to creating non-wettable, self-cleaning coatings. This guide provides a detailed comparative analysis of the surface energy characteristics of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide, a fluorinated compound of significant interest, benchmarked against established low-surface-energy materials. Through an exploration of experimental data and methodologies, this document serves as a technical resource for professionals navigating the selection and application of surface-modifying agents.
The Critical Role of Surface Energy
Surface energy is a fundamental property of a material that quantifies the excess energy at its surface compared to the bulk. This energy arises from the unfulfilled bonding potential of molecules at the surface. Materials with high surface energy are readily wetted by liquids, while those with low surface energy repel them, causing liquids to bead up and minimize contact. The manipulation of surface energy is a key strategy in controlling adhesion, wettability, and biocompatibility.
The perfluoroalkyl chain in this compound is the primary contributor to its anticipated low surface energy. The high electronegativity of fluorine atoms and the dense packing of trifluoromethyl (-CF3) groups at the surface lead to very weak van der Waals interactions, resulting in minimal attraction to liquids.[1] The epoxypropyl group provides a reactive site for covalently bonding the molecule to a variety of substrates, creating a durable low-energy surface.
Comparative Analysis of Low Surface Energy Materials
| Material | Typical Surface Energy (mN/m) | Key Characteristics |
| This compound (Expected) | < 10 | Ultra-low surface energy due to the perfluoro-n-octylsulfonamide group. The epoxy group allows for covalent surface attachment, leading to durable coatings. |
| Polytetrafluoroethylene (PTFE) | 18-20 | Excellent chemical resistance and thermal stability. Non-stick properties are well-known.[3] |
| Fluorinated Ethylene Propylene (FEP) | 15-18 | Similar properties to PTFE but is melt-processable. Softer and more transparent than PTFE.[4] |
| Polydimethylsiloxane (PDMS) | 19-23 | Flexible, biocompatible, and has good thermal stability. Widely used in biomedical and microfluidic applications.[5] |
Experimental Determination of Surface Energy
The surface energy of a solid is typically determined indirectly by measuring the contact angle of various liquids on its surface. The two most common methods for this analysis are the Zisman plot and the Owens-Wendt-Rabel-Kaelble (OWRK) method.
Contact Angle Goniometry: The Foundational Technique
Contact angle goniometry is the primary experimental technique used to measure the contact angle of a liquid droplet on a solid surface.[6] A droplet of a known liquid is placed on the surface, and an optical system captures the profile of the droplet. The angle formed at the three-phase (solid-liquid-gas) contact point is then measured.
Experimental Workflow: Contact Angle Measurement
Caption: Workflow for determining surface energy using contact angle goniometry.
The Zisman Plot Method
The Zisman plot is an empirical method that involves measuring the contact angles of a series of liquids with varying surface tensions on the solid surface. The cosine of the contact angle (cos θ) is then plotted against the surface tension of the liquids (γ_L). The data is extrapolated to cos θ = 1, and the corresponding surface tension is defined as the critical surface tension (γ_c) of the solid.[7] This value is a good approximation of the solid's surface energy, especially for non-polar surfaces.
Logical Flow: Zisman Plot Analysis
Caption: Logical steps for determining critical surface energy via the Zisman plot method.
The Owens-Wendt-Rabel-Kaelble (OWRK) Method
The OWRK method is a more advanced technique that separates the surface energy into two components: a dispersive component (γ^d) and a polar component (γ^p).[8][9] This method requires measuring the contact angles of at least two liquids with known dispersive and polar components. By solving a set of simultaneous equations derived from the Young-Dupré equation, the dispersive and polar components of the solid's surface energy can be calculated. The total surface energy is the sum of these two components. This method is particularly useful for characterizing surfaces with polar functionalities.
Conceptual Framework: OWRK Method
Caption: OWRK method decomposes surface energy into dispersive and polar components.
Conclusion
This compound holds significant promise as a surface modifying agent for creating ultra-low energy surfaces. Its perfluorinated tail is expected to impart surface energy values lower than those of conventional fluoropolymers like PTFE and FEP. The presence of the epoxy group offers a distinct advantage in its ability to form durable, covalently bonded coatings. For researchers and professionals in drug development and other fields requiring precise control over surface interactions, this compound represents a compelling option. The experimental protocols outlined in this guide provide a robust framework for the quantitative characterization of its surface energy and for comparative evaluation against other materials.
References
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Designing fluorinated emulsions with low surface energy - European Coatings. (2017, March 23). Retrieved from [Link]
-
Zisman Plot - Wikipedia. (n.d.). Retrieved from [Link]
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Owens, Wendt, Rabel and Kaelble (OWRK) method | KRÜSS Scientific. (n.d.). Retrieved from [Link]
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OWRK method – Owens, Wendt, Rabel and Kaelble model - Biolin Scientific. (2020, December 22). Retrieved from [Link]
-
Method according to Zisman | KRÜSS Scientific. (n.d.). Retrieved from [Link]
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Surface Energy Data for PDMS: Polydimethylsiloxane, CAS #9016-00-6 - Accu Dyne Test. (n.d.). Retrieved from [Link]
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Which surface free energy method should be used? - Biolin Scientific. (2025, August 19). Retrieved from [Link]
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The Liquid Surface Zisman Plot - Nature's Raincoats. (n.d.). Retrieved from [Link]
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Surface-wetting characterization using contact-angle measurements - PubMed. (2018, July 9). Retrieved from [Link]
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Contact angle measurement can be performed by sessile-drop goniometry... - Bio-protocol. (n.d.). Retrieved from [Link]
-
Surface-wetting characterization using contact-angle measurements. (2018, July 9). Retrieved from [Link]
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Why are fluorinated surfaces hydrophobic? : r/askscience - Reddit. (2012, May 23). Retrieved from [Link]
-
Contact Angle Measurement: The Definitive Guide (2026) - Droplet Lab. (2024, August 17). Retrieved from [Link]
-
Contact Angle Goniometry as a Tool for Surface Tension Measurements of Solids, Using Zisman Plot Method. A Physical Chemistry Experiment | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved from [Link]
-
PTFE vs. FEP vs. PFA vs. PVDF: A Comparison of Different Types of Fluoropolymer. (2025, May 24). Retrieved from [Link]
-
Response Surface Optimisation of Polydimethylsiloxane (PDMS) on Borosilicate Glass and Stainless Steel (SS316) to Increase Hydrophobicity - PMC - PubMed Central. (2022, May 25). Retrieved from [Link]
-
Surface Energy Data for PTFE: Polytetrafluoroethylene, CAS # 9002-84-0 - Accu Dyne Test. (n.d.). Retrieved from [Link]
-
Preparation and Properties of PDMS Surface Coating for Ultra-Low Friction Characteristics | Langmuir - ACS Publications. (2023, October 3). Retrieved from [Link]
-
Benefits of Fluorinated Ethylene Propylene (FEP) Coatings and Comparison to PTFE. (n.d.). Retrieved from [Link]
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Solid surface energy data (SFE) for common polymers. (2018, June 15). Retrieved from [Link]
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Degradation Product Analysis: A Comparative Guide for N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide and Non-Fluorinated Alternatives
This guide provides a comprehensive analysis of the degradation products of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide, a representative of functionalized per- and poly-fluoroalkyl substances (PFAS). In the interest of fostering sustainable laboratory practices and the development of safer chemical alternatives, this document also presents a comparative degradation analysis with relevant non-fluorinated compounds. The experimental protocols and data herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to evaluate the environmental and biological stability of these and similar compounds.
Introduction: The Stability of Functionalized Perfluoroalkyl Compounds
This compound is a molecule of interest due to its dual functionality: a highly stable perfluorinated chain and a reactive epoxy group. This combination makes it suitable for various applications, including as a surface-modifying agent, a monomer for specialized polymers, and a building block in chemical synthesis. However, the very stability of the perfluoroalkyl backbone, a hallmark of PFAS compounds, raises significant environmental and health concerns due to their persistence and potential for bioaccumulation. Understanding the degradation pathways and the nature of the resulting products is paramount for a comprehensive risk assessment.
This guide will delve into the expected degradation of this compound under hydrolytic conditions, a common degradation pathway in both environmental and biological systems. Furthermore, we will compare its degradation profile with that of non-fluorinated analogues to highlight the impact of the perfluoroalkyl chain on the molecule's stability and degradation mechanism.
Predicted Degradation Pathway of this compound
The degradation of this compound is predicted to proceed through two primary pathways: hydrolysis of the epoxide ring and, to a lesser extent under abiotic conditions, the cleavage of the sulfonamide bond.
Hydrolysis of the Epoxide Ring
The three-membered epoxide ring is susceptible to ring-opening reactions, particularly through hydrolysis. This can be catalyzed by both acidic and basic conditions.[1][2] The expected product of this reaction is N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide.[3]
-
Acid-Catalyzed Hydrolysis: Protonation of the epoxide oxygen makes it a better leaving group, facilitating nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on one of the epoxide carbons leads to ring-opening.
Caption: Predicted degradation pathways of this compound.
Stability of the Perfluoro-n-octylsulfonamide Moiety
The carbon-fluorine (C-F) bond is exceptionally strong, rendering the perfluoro-n-octyl chain highly resistant to degradation. The sulfonamide (S-N) bond in perfluoroalkyl sulfonamides is also notably stable towards abiotic hydrolysis under typical environmental conditions.[1][4] However, biotransformation of perfluoroalkane sulfonamides has been observed, which can lead to the formation of persistent and bioaccumulative perfluorooctane sulfonate (PFOS).[2][5][6][7][8] This biological cleavage represents a significant concern.
Comparative Degradation Analysis: Fluorinated vs. Non-Fluorinated Analogues
To contextualize the degradation of this compound, we will compare its predicted stability with that of a non-fluorinated analogue, N-Propyl-N-(2,3-epoxypropyl)octylsulfonamide, and a more structurally distinct but functionally similar compound, Glycidyl Propyl Ether.
| Compound | Structure | Predicted Primary Degradation Pathway | Expected Primary Degradation Product(s) |
| This compound | C₈F₁₇SO₂N(C₃H₇)(CH₂CH(O)CH₂) | Epoxide Hydrolysis, Sulfonamide Biotransformation | N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide, Perfluorooctane Sulfonate (PFOS) |
| N-Propyl-N-(2,3-epoxypropyl)octylsulfonamide (Non-Fluorinated Analogue) | C₈H₁₇SO₂N(C₃H₇)(CH₂CH(O)CH₂) | Epoxide Hydrolysis, Sulfonamide Hydrolysis, Alkyl Chain Oxidation | N-Propyl-N-(2,3-dihydroxypropyl)octylsulfonamide, Octanesulfonic acid, various oxidation products |
| Glycidyl Propyl Ether (Non-Sulfonamide Analogue) | C₃H₇OCH₂CH(O)CH₂ | Epoxide Hydrolysis, Ether Cleavage | 1-propoxy-2,3-propanediol, Propanol, Glycerol |
Table 1. Comparison of Predicted Degradation Pathways and Products.
The non-fluorinated analogues are expected to be more susceptible to degradation. The alkyl chain in N-Propyl-N-(2,3-epoxypropyl)octylsulfonamide can be oxidized by microorganisms, and the sulfonamide bond may be more readily hydrolyzed compared to its perfluorinated counterpart. Glycidyl Propyl Ether, lacking the stable sulfonamide group, is anticipated to degrade more readily through hydrolysis of the epoxide and cleavage of the ether linkage.
Experimental Protocols for Degradation Product Analysis
To empirically validate the predicted degradation pathways, the following experimental protocols are provided.
Forced Degradation Study: Hydrolytic Stability
This protocol outlines a forced degradation study to assess the hydrolytic stability of the test compounds under acidic, basic, and neutral conditions.
Objective: To identify and quantify the degradation products formed under controlled hydrolytic stress.
Materials:
-
This compound
-
Non-fluorinated analogue (e.g., N-Propyl-N-(2,3-epoxypropyl)octylsulfonamide)
-
Glycidyl Propyl Ether
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
HPLC-grade water
-
HPLC-grade methanol and acetonitrile
-
Formic acid
-
Ammonium formate
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis WAX)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare 1 mg/mL stock solutions of each test compound in methanol.
-
Stress Conditions:
-
Acidic: To 1 mL of stock solution, add 9 mL of 0.1 M HCl.
-
Basic: To 1 mL of stock solution, add 9 mL of 0.1 M NaOH.
-
Neutral: To 1 mL of stock solution, add 9 mL of HPLC-grade water.
-
-
Incubation: Incubate the solutions at 50°C for 24, 48, and 72 hours. A control sample of each compound in methanol should be stored at 4°C.
-
Sample Quenching and Extraction:
-
Neutralize the acidic and basic samples.
-
For the fluorinated compound, perform a solid-phase extraction (SPE) to concentrate the analytes and remove matrix interferences.
-
For the non-fluorinated compounds, a direct injection or a simple dilution may be sufficient, depending on the expected concentration of degradation products.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method.
Caption: Workflow for the forced degradation study.
Analytical Method: LC-MS/MS for the Detection of this compound and its Diol Degradation Product
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 5 mM Ammonium formate in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from high aqueous to high organic content.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative switching to detect a wider range of potential degradation products.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted analysis of the parent compound and its expected diol degradation product. A full scan mode can also be used for the identification of unknown degradation products.
-
MRM Transitions (Hypothetical):
-
Parent Compound (Positive Mode): Precursor ion [M+H]⁺ → Product ions
-
Diol Product (Positive Mode): Precursor ion [M+H]⁺ → Product ions
-
PFOS (Negative Mode): Precursor ion [M-H]⁻ → Product ions (e.g., m/z 499 → 80, 99)
-
Data Analysis:
-
Quantify the parent compound and its degradation products using a calibration curve.
-
Calculate the percentage of degradation.
-
Identify unknown degradation products by analyzing their mass spectra and fragmentation patterns.
Discussion and Implications
The comparative analysis of this compound and its non-fluorinated counterparts is expected to reveal significant differences in their degradation profiles.
-
Persistence of the Fluorinated Compound: The high stability of the perfluoro-n-octylsulfonamide moiety will likely result in the accumulation of the diol degradation product and, under biological conditions, the highly persistent PFOS. This underscores the "forever chemical" nature of PFAS compounds, where even partial degradation can lead to the formation of other persistent and potentially toxic substances.
-
Enhanced Degradability of Non-Fluorinated Alternatives: The non-fluorinated analogues are anticipated to undergo more extensive degradation, including the breakdown of the alkyl chain. This suggests that replacing fluorinated compounds with non-fluorinated alternatives can lead to less persistent environmental contaminants.
-
Analytical Challenges: The analysis of PFAS compounds requires sensitive and specific analytical techniques like LC-MS/MS due to their low environmental concentrations and the potential for matrix interference. The development of robust analytical methods is crucial for monitoring their fate and transport in the environment.
Conclusion
The degradation analysis of this compound highlights the inherent persistence associated with the perfluoroalkyl structure. While the epoxy group provides a site for initial transformation, the resulting perfluorinated degradation products are likely to be highly stable. In contrast, non-fluorinated alternatives offer a more promising profile in terms of environmental degradability. This guide provides the foundational knowledge and experimental framework for researchers to conduct their own comparative degradation studies, contributing to the development of safer and more sustainable chemical products. The move away from persistent fluorinated compounds, where feasible, is a critical step towards mitigating long-term environmental and health risks.
References
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Chen, H., Liu, M., Munoz, G., Duy, S. V., Sauvé, S., Yao, Y., Sun, H., & Liu, J. (2021). Fast Generation of Perfluoroalkyl Acids from Polyfluoroalkyl Amine Oxides in Aerobic Soils. Environmental Science & Technology, 55(8), 4698–4708. [Link]
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Chemistry LibreTexts. (2023). 18.6: Reactions of Epoxides - Ring-opening. [Link]
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Liu, J., & Mejia Avendaño, S. (2013). Microbial degradation of polyfluoroalkyl chemicals in the environment: a review. Environment international, 61, 98–114. [Link]
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Mejia-Avendaño, S., & Liu, J. (2015). Production of PFOS from aerobic biotransformation of a zwitterionic polyfluoroalkyl surfactant in activated sludge. Environmental science & technology, 49(10), 6032–6039. [Link]
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Rhoads, K. R., Janssen, E. M., Luthy, R. G., & Criddle, C. S. (2008). Aerobic biotransformation and fate of N-ethyl perfluorooctane sulfonamidoethanol (N-EtFOSE) in activated sludge. Environmental science & technology, 42(8), 2873–2878. [Link]
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Schenker, U., Scheringer, M., & Hungerbühler, K. (2014). Investigating the global fate of two major perfluoroalkyl acid precursors in the environment. Environmental science & technology, 48(19), 11285–11293. [Link]
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Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons. [Link]
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Washington, J. W., & Jenkins, T. M. (2015). Modeling the hydrolysis of perfluorinated compounds containing carboxylic and phosphoric acid ester functions and sulfonamide groups. Environmental science & technology, 49(3), 1536–1544. [Link]
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Ying, G. G. (2006). Fate, behavior and effects of surfactants and their degradation products in the environment. Environment international, 32(3), 417–431. [Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide
The Dual-Nature Challenge: Understanding the Chemistry of Disposal
The primary difficulty in disposing of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide lies in its two distinct chemical moieties. The perfluoro-n-octylsulfonamide group is a member of the PFAS family, notorious for the strength of the carbon-fluorine bond, which makes these "forever chemicals" highly resistant to natural degradation. The epoxypropyl group, on the other hand, is a reactive functional group that is a known skin and eye irritant and a potential sensitizer. A proper disposal plan must therefore address both the persistence of the fluorinated chain and the reactivity of the epoxide ring.
Due to the absence of a specific Safety Data Sheet (SDS) with disposal instructions for this compound, the following procedures are synthesized from the known hazards of its constituent parts and the general principles of hazardous waste management for PFAS and epoxides. It is imperative that a formal waste profile analysis be conducted by a certified environmental disposal company to ensure full regulatory compliance.
Immediate Safety and Handling of Waste
Before initiating any disposal protocol, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The handling of this compound waste requires:
-
Eye Protection: Chemical splash goggles are mandatory. For larger quantities or where splashing is a significant risk, a face shield should be worn in addition to goggles.[1]
-
Hand Protection: Use chemically resistant gloves. Given the compound's dual nature, nitrile gloves may be suitable for incidental contact, but it is advisable to consult the glove manufacturer's compatibility chart for prolonged handling. Double-gloving is a recommended precaution.[1]
-
Body Protection: A flame-resistant lab coat is essential. For larger volumes of waste, a chemical-resistant apron or suit should be considered.[1]
All waste handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The following protocol provides a structured approach to the safe disposal of this compound.
Step 1: In-Lab Neutralization of the Epoxy Group (Curing)
The immediate hazard of the epoxy group should be neutralized before the waste leaves the laboratory. This is achieved by intentionally curing the epoxy.
-
Segregate Waste: Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, into a dedicated, clearly labeled, and chemically compatible waste container.
-
Initiate Curing: For liquid waste, a stoichiometric amount of a suitable curing agent (e.g., a polyamine or an anhydride, depending on the research context) should be added to the waste container. This process should be conducted in a fume hood, as the curing reaction can be exothermic. For solid waste contaminated with the compound, the potential for off-gassing during curing should be considered, and the waste should be stored in a ventilated area.
-
Ensure Complete Curing: Allow the waste to cure completely. This may take several hours to days, depending on the volume and the curing agent used. Cured epoxy is generally considered to be a non-hazardous solid, which simplifies subsequent handling.[2][3][4]
Step 2: Waste Characterization and Profiling
Once the epoxy group is neutralized, the waste must be managed as a PFAS-containing material.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: Contains Per- and Polyfluoroalkyl Substances (PFAS)." Include the full chemical name: this compound.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for navigating the complexities of hazardous waste disposal. They will have established relationships with certified hazardous waste disposal companies.
-
Waste Profiling: The disposal company will require a detailed waste profile. Be prepared to provide all known information about the waste stream, including the chemical composition, volume, and the curing process used.
Step 3: Final Disposal in Accordance with EPA Guidance
The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS-containing materials.[5][6][7] The currently recommended methods for final disposal are:
-
Thermal Destruction (Incineration): This is a promising method for the permanent elimination of PFAS.[8] However, it requires very high temperatures to break the carbon-fluorine bonds, and improper incineration can lead to the release of harmful byproducts into the atmosphere.[8] Therefore, this must be carried out in a specialized hazardous waste incinerator.
-
Hazardous Waste Landfills: Disposal in a permitted hazardous waste landfill is an option for containing PFAS waste.[8] These landfills have specialized liners and leachate collection systems to prevent the release of contaminants into the environment.[8]
-
Underground Injection: For liquid PFAS waste, deep well injection into geologically stable formations is a potential disposal route.[8]
The choice of the final disposal method will be determined by the licensed disposal company based on the waste profile and state and federal regulations.
Below is a diagram illustrating the decision-making workflow for the disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of EPA-Recommended PFAS Disposal Methods
| Disposal Method | Description | Key Considerations |
| Thermal Destruction | High-temperature incineration designed to break the C-F bond and mineralize the PFAS compounds. | Requires specialized facilities capable of reaching and maintaining the necessary temperatures to ensure complete destruction and prevent the formation of harmful byproducts.[9][10][11][12] |
| Hazardous Waste Landfill | Engineered landfills with multiple liners and leachate collection systems to contain the PFAS waste and prevent environmental release. | Does not destroy the PFAS but contains it. Long-term monitoring is required.[5][7][8] |
| Underground Injection | Injection of liquid PFAS waste into deep, geologically stable underground formations, isolating it from groundwater sources. | Only suitable for liquid waste streams and requires specific geological conditions.[5][6][8] |
Conclusion
The responsible disposal of this compound is a multi-step process that requires careful consideration of its unique chemical properties. By neutralizing the reactive epoxy group through in-lab curing and then managing the waste as a PFAS-containing material in accordance with EPA guidance, researchers can ensure a safe and compliant end to the chemical's lifecycle. Always prioritize safety through the use of appropriate PPE and consult with your institution's EHS department to navigate the specific regulatory requirements for hazardous waste disposal.
References
-
POPs Review Committee. (n.d.). PFOS and its related substances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Surface Modification of Graphene Oxide for Fast Removal of Per- and Polyfluoroalkyl Substances (PFAS) Mixtures from River Water. Retrieved from [Link]
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3M. (2023, March 13). Safety Data Sheet: 3M™ Scotch-Weld™ DP-490 Black Structural Adhesive Part B. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. Retrieved from [Link]
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CIRS Group. (n.d.). CAS物质库. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Reusable Functionalized Hydrogel Sorbents for Removing Long- and Short-Chain Perfluoroalkyl Acids (PFAAs) and GenX from Aqueous Solution. Retrieved from [Link]
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F2 Chemicals Ltd. (n.d.). Perfluoro-n-propylcyclohexane. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 66 wt% Nickel on silica catalyst, reduced and stabilized, 30-40 M2 Ni surface/G. Retrieved from [Link]
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Journal of the American Chemical Society. (2025, June 13). Functionalized Porous Polymer Networks as High-Performance PFAS Adsorbents. Retrieved from [Link]
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Environmental Science: Advances. (2024, August 13). Magnetic amino-functionalized graphene oxide nanocomposite for PFAS removal from water. Retrieved from [Link]
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Evoqua Water Technologies. (2018, April 19). Webinar: Carbon and Resin Solutions For PFAS Removal in Your Community or Industry. Retrieved from [Link]
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Laboratuvar Cihazları. (n.d.). This compound. Retrieved from [Link]
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Navigating the Unseen: A Guide to Safely Handling N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide
For Immediate Use by Laboratory Professionals
The handling of specialized chemical reagents demands a protocol rooted in rigorous safety and operational excellence. This guide provides essential, immediate safety and logistical information for the handling and disposal of N-Propyl-N-(2,3-epoxypropyl)perfluoro-n-octylsulfonamide, a member of the per- and polyfluoroalkyl substances (PFAS) family. As a Senior Application Scientist, the following directive synthesizes technical data with field-proven insights to ensure the well-being of researchers and the integrity of their work.
Hazard Analysis: Understanding the Compound
-
Perfluoroalkyl Component : PFAS are known for their persistence in the environment and potential for bioaccumulation.[1][2] Long-term exposure to certain PFAS has been linked to adverse health effects.[2][3]
-
Epoxy Functional Group : Epoxy compounds are frequently classified as skin and eye irritants and potential skin sensitizers, meaning they can cause allergic reactions upon repeated contact.[4]
Based on analogous compounds, we must assume this reagent may cause skin irritation, serious eye irritation, and may provoke an allergic skin reaction.[4] It is also crucial to avoid releasing this compound into the environment due to its likely persistence.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to mitigate the risks of exposure through inhalation, dermal contact, and ocular contact.[1][5]
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and potential sensitization. Gloves are a critical barrier, significantly reducing exposure.[6] |
| Body Protection | Chemical-resistant coveralls or a lab coat with a chemical splash-resistant apron.[1] | To protect against accidental spills and splashes, minimizing skin contact. |
| Eye Protection | Sealed safety goggles or a face shield.[5] | To prevent contact with the eyes, which are highly susceptible to irritation from chemical splashes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If aerosols or vapors may be generated, a respirator may be necessary.[1] | To avoid inhalation of any airborne particles or vapors. |
| Foot Protection | Closed-toe shoes and disposable shoe coverings.[1][5] | To prevent contamination of personal footwear and subsequent spread of the chemical. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is critical to maintaining a safe laboratory environment.
Preparation:
-
Designated Area: Conduct all work with this compound in a designated area, preferably within a chemical fume hood, to control potential airborne exposure.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: Have a spill kit rated for chemical spills readily available.
Handling:
-
Pre-Use Inspection: Visually inspect the container for any signs of damage or leaks before handling.
-
Dispensing: When dispensing the chemical, avoid generating dust or aerosols.
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[4]
-
No Contamination: Do not eat, drink, or smoke in the designated handling area.[4][7]
-
Post-Handling: After handling, wash hands thoroughly with soap and water, even if gloves were worn. Contaminated work clothing should not be allowed out of the workplace.[4]
Disposal Plan: Managing "Forever Chemicals"
PFAS are often referred to as "forever chemicals" due to their resistance to degradation.[1] Therefore, proper disposal is a critical step in the chemical lifecycle to prevent environmental contamination.
Waste Segregation:
-
All materials that come into direct contact with this compound, including gloves, disposable lab coats, and contaminated labware, must be considered hazardous waste.
-
Segregate this waste into a clearly labeled, sealed container.
Disposal Methods: While federal regulations for PFAS disposal are still evolving, the U.S. Environmental Protection Agency (EPA) provides guidance on the matter.[8][9] The primary goal is to use technologies that can destroy the PFAS or control its release into the environment.[8]
| Disposal Technology | Description | Considerations |
| Thermal Destruction (Incineration) | High-temperature incineration in a hazardous waste combustor can destroy PFAS.[10] Temperatures should exceed 1,100°C.[10][11] | This is often the preferred method for complete destruction. |
| Hazardous Waste Landfill | Disposal in a permitted hazardous waste landfill (Subtitle C) is designed to contain the waste and prevent leaching into the environment.[10] | While a containment strategy, it does not destroy the chemical. |
| Underground Injection | For liquid waste, deep-well injection into a Class I hazardous waste injection well can be a viable option to isolate it from groundwater.[8][12] | Availability of this option is geographically dependent. |
Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations for hazardous waste disposal.[9]
By adhering to this comprehensive guide, you are not only ensuring your personal safety but also contributing to a culture of responsibility and environmental stewardship within the scientific community.
References
- 3M. (2023, March 13).
- PPG Industries. (2023, December 26).
- CymitQuimica. N-Propyl-N-(2,3-dihydroxypropyl)perfluoro-n-octylsulfonamide.
- International Enviroguard. (2022, January 28).
- KM Pharma Solution Priv
- F2 Chemicals Ltd. Perfluoro-n-propylcyclohexane.
- BASF. Minimize Exposure with Personal Protective Equipment.
- RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
- Evonik. (2024, February 29).
- Cayman Chemical. (2025, June 13).
- Alfa Chemistry. CAS 77620-64-5 N-N-Propyl-N-(2,3-epoxypropyl)perfluorooctylsulfonamide.
- U.S. Environmental Protection Agency. (2025, September 22).
- International Association of Fire Fighters. PFAS and Turnout Gear.
- Montrose Environmental Group. (2024, May 3). EPA's Updated Guidance on Destruction and Disposal of PFAS.
- FLS Europe. (2025, July 7). PFAS Crisis: The Search for Sustainable and Safe PPE for Firefighters.
- Wastebits. (2021, March 24). What are PFAS Chemicals and How Should You Dispose of Them?.
- Plastics Engineering. (2025, March 26). Is There a Right Way to Handle PFAS Disposal?.
- Baker Donelson. (2024, July 16). Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal.
- Labsolu. This compound.
- Şahinler Kimya. This compound >80.0%(GC) - CAS 77620-64-5, TCI Chemicals.
- Laboratuvar Cihazları. This compound.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
